molecular formula C16H13BrO2 B15576620 (R)-Bromoenol lactone-d7

(R)-Bromoenol lactone-d7

Cat. No.: B15576620
M. Wt: 324.22 g/mol
InChI Key: BYUCSFWXCMTYOI-ROCJGVDXSA-N
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Description

(R)-Bromoenol lactone-d7 is a useful research compound. Its molecular formula is C16H13BrO2 and its molecular weight is 324.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13BrO2

Molecular Weight

324.22 g/mol

IUPAC Name

(3R,6E)-6-(bromomethylidene)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxan-2-one

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1/i1D,2D,3D,4D,5D,6D,7D

InChI Key

BYUCSFWXCMTYOI-ROCJGVDXSA-N

Origin of Product

United States

Foundational & Exploratory

(R)-Bromoenol lactone-d7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Bromoenol lactone-d7 ((R)-BEL-d7), a deuterated analog of the potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, making it an essential resource for researchers utilizing this compound in studies of lipid signaling and drug development.

Chemical Structure and Properties

This compound is the (R)-enantiomer of a bromoenol lactone derivative in which seven hydrogen atoms on the naphthalene (B1677914) ring have been replaced by deuterium (B1214612). This isotopic labeling makes it particularly useful as an internal standard for quantification of the non-deuterated compound in mass spectrometry-based analyses.[1][2]

Chemical Structure:

  • Formal Name: 6E-(bromomethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one[1][2]

  • Synonyms: (R)-BEL-d7[3][4]

  • Molecular Formula: C₁₆H₆D₇BrO₂[1][3]

  • Molecular Weight: 324.2 g/mol [1][3]

A 2D representation of the chemical structure is provided below:

G A

Caption: Chemical structure of (R)-Bromoenol lactone. The d7 variant has deuterium atoms on the naphthalene ring.

Physicochemical Properties:

The following table summarizes the known physicochemical properties of (R)-Bromoenol lactone and its deuterated analog.

PropertyValueReference(s)
Physical State Solution in methyl acetate[2]
Solubility DMF: 50 mg/mLDMSO: 25 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): <50 µg/mL[1]
UV Absorption Maxima 223, 280 nm[1]
Purity ≥99% deuterated forms (d₁-d₇)[1]

Mechanism of Action

(R)-Bromoenol lactone is a potent, irreversible, and mechanism-based inhibitor of the calcium-independent phospholipase A₂ (iPLA₂) family of enzymes, with selectivity for iPLA₂γ.[5][6] Unlike its (S)-enantiomer, (R)-BEL does not significantly inhibit iPLA₂β except at higher concentrations.[6] The inhibitory mechanism is described as "suicide inhibition," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

The primary target, iPLA₂, plays a crucial role in cellular signaling by hydrolyzing the sn-2 ester bond of phospholipids, leading to the release of a free fatty acid, often arachidonic acid, and a lysophospholipid. These products are precursors to a variety of signaling molecules, including eicosanoids and platelet-activating factor. By inhibiting iPLA₂, (R)-BEL effectively blocks these downstream signaling cascades.

It is important to note that bromoenol lactone has been shown to have off-target effects, notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in phospholipid and triacylglycerol biosynthesis.[7][8][9] This should be taken into consideration when interpreting experimental results.

Signaling Pathway of iPLA₂ Inhibition:

The following diagram illustrates the role of iPLA₂ in the phospholipid signaling pathway and its inhibition by (R)-Bromoenol lactone.

iPLA2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipid Phospholipids iPLA2 iPLA₂γ Phospholipid->iPLA2 substrate AA Arachidonic Acid iPLA2->AA releases LysoPL Lysophospholipid iPLA2->LysoPL releases Prostaglandins Prostaglandins & Eicosanoids AA->Prostaglandins converted to Signaling Downstream Signaling (e.g., Inflammation) LysoPL->Signaling activates Prostaglandins->Signaling activates RBEL This compound RBEL->iPLA2 irreversibly inhibits

Caption: Inhibition of the iPLA₂ signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving (R)-Bromoenol lactone.

General Synthesis of Bromoenol Lactone

The synthesis of bromoenol lactones generally involves the α-bromination of a lactone followed by an elimination reaction. The following is a representative protocol adapted from the literature.

Materials:

  • δ-Valerolactone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (initiator)

  • Base (e.g., triethylamine (B128534) or DBU)

  • Anhydrous solvent (e.g., carbon tetrachloride or benzene)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • α-Bromination: A solution of δ-valerolactone, NBS, and a catalytic amount of AIBN in an anhydrous solvent is refluxed. The reaction is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure.

  • Elimination: The crude α-bromo lactone is dissolved in a suitable solvent, and a base is added to induce the elimination of HBr, forming the bromoenol lactone.

  • Purification: The product is purified by silica gel column chromatography.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

iPLA₂ Activity Assay

This protocol describes a common method for measuring iPLA₂ activity in cell lysates using a spectrophotometric assay.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA, 0.02% Triton X-100)

  • Substrate: 1-palmitoyl-2-(1-thio)palmitoyl-sn-glycero-3-phosphocholine

  • DTNB (Ellman's reagent)

  • This compound (inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in cold lysis buffer and lyse by sonication or homogenization.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) containing iPLA₂.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to determine the IC₅₀ value.

  • Assay Protocol:

    • To each well of a 96-well plate, add the cell lysate.

    • For inhibitor-treated wells, add the desired concentration of this compound and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the substrate and DTNB to all wells.

    • Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).

    • Measure the absorbance at 405 nm at multiple time points. The rate of increase in absorbance is proportional to the iPLA₂ activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data

The following tables summarize the key quantitative data for (R)-Bromoenol lactone.

Table 1: Inhibitory Activity of Bromoenol Lactone Enantiomers

CompoundTargetIC₅₀ (µM)Reference(s)
(R)-Bromoenol lactoneiPLA₂γ~0.6[6]
(R)-Bromoenol lactoneiPLA₂β>20-30[6]
(S)-Bromoenol lactoneiPLA₂β2[10]

Table 2: Other Reported Inhibitory Constants for Bromoenol Lactone (Racemic or Unspecified Stereochemistry)

Target EnzymeKᵢ (nM)IC₅₀ (nM)Reference(s)
Phospholipase A₂ (iPLA₂)180[1]
Macrophage iPLA₂60[1]
Chymotrypsin636[1]
Cellular Phosphatidic Acid Phosphohydrolase~8000[11]

Conclusion

This compound is a valuable tool for the selective study of iPLA₂γ. Its deuterated nature makes it an ideal internal standard for precise quantification in complex biological matrices. A thorough understanding of its chemical properties, mechanism of action, and potential off-target effects, as outlined in this guide, is crucial for its effective application in research and the development of novel therapeutics targeting lipid signaling pathways.

References

Technical Guide: Synthesis and Purification of (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for (R)-Bromoenol lactone-d7 ((R)-BEL-d7). Given the absence of a single, detailed published procedure, this guide amalgamates established synthetic methodologies for analogous compounds to propose a robust experimental framework. The protocols outlined herein are intended to serve as a foundational resource for researchers undertaking the synthesis of this and similar deuterated compounds.

Introduction

This compound is the deuterated form of (R)-Bromoenol lactone, a known inhibitor of calcium-independent phospholipase A2 (iPLA2). The deuterated isotopologue serves as an invaluable internal standard for mass spectrometry-based quantification of the parent compound in various biological matrices. The strategic incorporation of seven deuterium (B1214612) atoms on the naphthalene (B1677914) ring provides a distinct mass shift, enabling precise and accurate measurement.

This document details a multi-step synthetic pathway, commencing with a deuterated naphthalene precursor, followed by the stereoselective formation of the lactone ring, and culminating in the introduction of the bromoenol functionality. Purification protocols for each stage are also described.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process. The overall workflow is depicted below, followed by detailed experimental protocols for each stage.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Workflow cluster_purification Purification at Each Stage A Stage 1: Synthesis of 1-(Bromomethyl)naphthalene-d7 B Stage 2: Synthesis of (R)-3-(Naphthalen-1-yl-d7)dihydrofuran-2(3H)-one A->B Alkylation & Cyclization P1 Column Chromatography A->P1 C Stage 3: Synthesis of This compound B->C Formylation & Bromination P2 Chiral HPLC B->P2 P3 Preparative HPLC C->P3

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(Bromomethyl)naphthalene-d7

The initial stage focuses on the preparation of a key building block, 1-(bromomethyl)naphthalene-d7, from commercially available naphthalene-d8 (B43038).

Stage1_Pathway Naphthalene_d8 Naphthalene-d8 Naphthoyl_d7_chloride 1-Naphthoyl-d7 chloride Naphthalene_d8->Naphthoyl_d7_chloride Friedel-Crafts Acylation Naphthyl_d7_methanol 1-Naphthyl-d7 methanol (B129727) Naphthoyl_d7_chloride->Naphthyl_d7_methanol Reduction Bromomethyl_naphthalene_d7 1-(Bromomethyl)naphthalene-d7 Naphthyl_d7_methanol->Bromomethyl_naphthalene_d7 Bromination

Caption: Synthetic pathway for 1-(Bromomethyl)naphthalene-d7.

Protocol:

  • Friedel-Crafts Acylation: To a solution of naphthalene-d8 (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture for 2-3 hours. The solvent and excess reagents are then removed under reduced pressure to yield crude 1-naphthoyl-d7 chloride.

  • Reduction: The crude 1-naphthoyl-d7 chloride is dissolved in a dry ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to 0 °C. A reducing agent, for instance, lithium aluminum hydride (LiAlH4) (1.5 eq), is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then quenched carefully with water and a sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 1-naphthyl-d7 methanol.

  • Bromination: The 1-naphthyl-d7 methanol is dissolved in a halogenated solvent like dichloromethane. Phosphorus tribromide (PBr3) (0.5 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched with ice-water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

Purification: The crude 1-(bromomethyl)naphthalene-d7 is purified by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Stage 2: Synthesis of (R)-3-(Naphthalen-1-yl-d7)dihydrofuran-2(3H)-one

This stage involves the stereoselective construction of the chiral lactone ring. An asymmetric Michael addition followed by cyclization is a plausible approach.

Stage2_Pathway Bromomethyl_naphthalene_d7 1-(Bromomethyl)naphthalene-d7 Alkylated_malonate Diethyl 2-(naphthalen-1-ylmethyl-d7)malonate Bromomethyl_naphthalene_d7->Alkylated_malonate Alkylation Diethyl_malonate Diethyl malonate Diethyl_malonate->Alkylated_malonate Keto_ester Ethyl 4-(naphthalen-1-yl-d7)-3-oxobutanoate Alkylated_malonate->Keto_ester Decarboxylation & Acylation Hydroxy_ester (R)-Ethyl 3-hydroxy-4-(naphthalen-1-yl-d7)butanoate Keto_ester->Hydroxy_ester Asymmetric Reduction R_Lactone (R)-3-(Naphthalen-1-yl-d7)dihydrofuran-2(3H)-one Hydroxy_ester->R_Lactone Lactonization

Caption: Synthetic pathway for the chiral lactone intermediate.

Protocol:

  • Alkylation: Sodium ethoxide is prepared by dissolving sodium (1.1 eq) in absolute ethanol. Diethyl malonate (1.0 eq) is added, followed by the dropwise addition of 1-(bromomethyl)naphthalene-d7 (1.0 eq) in ethanol. The mixture is refluxed for 4-6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated.

  • Ketoester Formation: The resulting diethyl 2-(naphthalen-1-ylmethyl-d7)malonate is hydrolyzed and decarboxylated by heating with a strong acid (e.g., sulfuric acid) to yield 3-(naphthalen-1-yl-d7)propanoic acid. The acid is then converted to its acid chloride using thionyl chloride and subsequently reacted with ethyl acetoacetate (B1235776) in the presence of a base (e.g., sodium ethoxide) to form the β-keto ester, ethyl 4-(naphthalen-1-yl-d7)-3-oxobutanoate.

  • Asymmetric Reduction: The β-keto ester is subjected to asymmetric reduction to introduce the desired (R)-stereochemistry. This can be achieved using a chiral reducing agent such as a ruthenium-based catalyst with a chiral ligand (e.g., (R)-BINAP) under a hydrogen atmosphere.

  • Lactonization: The resulting (R)-hydroxy ester is cyclized to the lactone by heating in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene (B28343) with a Dean-Stark trap to remove water.

Purification: The enantiomeric excess of the chiral lactone can be determined by chiral HPLC. Purification is achieved through flash chromatography, and if necessary, preparative chiral HPLC to obtain the desired enantiomer in high purity.

Stage 3: Synthesis of this compound

The final stage involves the introduction of the exocyclic bromomethylene group.

Stage3_Pathway R_Lactone (R)-3-(Naphthalen-1-yl-d7) dihydrofuran-2(3H)-one Alpha_formyl_lactone (R)-3-Formyl-3-(naphthalen-1-yl-d7) dihydrofuran-2(3H)-one R_Lactone->Alpha_formyl_lactone α-Formylation Bromoenol_lactone This compound Alpha_formyl_lactone->Bromoenol_lactone Bromination & Elimination

Caption: Final steps in the synthesis of this compound.

Protocol:

  • α-Formylation: The (R)-lactone (1.0 eq) is treated with a base such as sodium hydride (1.2 eq) in a dry solvent like THF, followed by the addition of a formylating agent like ethyl formate (B1220265) (1.5 eq). The reaction is stirred at room temperature until completion.

  • Bromination and Elimination: The resulting α-formyl lactone is then treated with a brominating agent, for example, N-bromosuccinimide (NBS), in the presence of a radical initiator like AIBN in a solvent such as carbon tetrachloride, followed by heating to induce elimination of HBr and formation of the exocyclic double bond.

Purification: The final product, this compound, is purified by preparative HPLC to achieve high purity.

Data Presentation

The following tables summarize the expected physicochemical properties and representative analytical data for the key compounds in this synthetic pathway.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Naphthalene-d8C10D8136.22White solid
1-(Bromomethyl)naphthalene-d7C11H2D7Br228.14Off-white solid
(R)-3-(Naphthalen-1-yl-d7)dihydrofuran-2(3H)-oneC14H5D7O2233.30Pale yellow oil
This compoundC16H6D7BrO2324.20White to off-white solid

Table 2: Representative Analytical Data (Expected)

Compound1H NMR (δ, ppm)Mass Spectrometry (m/z)
1-(Bromomethyl)naphthalene-d74.8 (s, 2H)[M]+ calculated for C11H2D7Br: 227.05
(R)-3-(Naphthalen-1-yl-d7)dihydrofuran-2(3H)-one4.5-4.2 (m, 2H), 3.8-3.6 (m, 1H), 2.8-2.5 (m, 2H)[M]+ calculated for C14H5D7O2: 233.15
This compound7.5-7.2 (m, 1H), 4.6-4.3 (m, 2H), 4.0-3.8 (m, 1H)[M]+ calculated for C16H6D7BrO2: 323.08

Purification Strategies

The purification of intermediates and the final product is critical to ensure high purity. A combination of chromatographic techniques is recommended.

Purification Workflow:

Purification_Workflow Crude_Product Crude Product from Synthesis Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Initial Purification Fraction_Analysis TLC / LC-MS Analysis Flash_Chromatography->Fraction_Analysis Purity Check Chiral_HPLC Preparative Chiral HPLC (For Stage 2) Fraction_Analysis->Chiral_HPLC Enantiomeric Separation Preparative_HPLC Preparative HPLC (For Final Product) Fraction_Analysis->Preparative_HPLC Final Purification Pure_Product Pure this compound Chiral_HPLC->Pure_Product Preparative_HPLC->Pure_Product

Caption: General purification workflow for the synthesized compounds.

  • Flash Column Chromatography: This is the primary method for purifying the intermediates after each synthetic step. Silica gel is the standard stationary phase, with mobile phase gradients of hexane and ethyl acetate typically providing good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, preparative reverse-phase HPLC is recommended. A C18 column with a water/acetonitrile or water/methanol gradient is a suitable starting point.

  • Chiral HPLC: To ensure the enantiomeric purity of the (R)-lactone intermediate, analytical chiral HPLC should be used for analysis. If necessary, preparative chiral HPLC can be employed for the separation of enantiomers.

Conclusion

This technical guide outlines a comprehensive and scientifically plausible approach for the synthesis and purification of this compound. While the presented protocols are based on established chemical transformations, optimization of reaction conditions and purification parameters will be necessary to achieve high yields and purity. This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and bioanalysis, providing a solid foundation for the synthesis of this important internal standard.

A Deep Dive into Bromoenol Lactones: From Marine Discovery to a Pivotal Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoenol lactones (BELs) represent a fascinating class of compounds that have journeyed from the depths of the ocean to the forefront of cell signaling research. Initially discovered as natural products from marine sponges with potent anti-inflammatory properties, their unique chemical structures and potent, often irreversible, inhibition of key enzymes have established them as indispensable tools in pharmacology and drug development. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and experimental methodologies associated with both natural and synthetic bromoenol lactones. We delve into their mechanism of action, particularly as inhibitors of phospholipase A2 (PLA2) and other enzymes, and provide detailed experimental protocols and data to facilitate further research and application.

Discovery and History: A Tale of Two Origins

The story of bromoenol lactones unfolds along two parallel paths: the exploration of marine biodiversity and the rational design of enzyme inhibitors.

Natural Bromoenol Lactones: Treasures from the Sea

The initial discovery of this class of compounds came from the study of marine invertebrates. In the early 1980s, researchers investigating the chemical constituents of the Palauan sponge Luffariella variabilis isolated a novel sesterterpenoid named manoalide (B158911) .[1][2][3] This compound exhibited significant analgesic and anti-inflammatory properties, which were later attributed to its ability to inhibit phospholipase A2 (PLA2).[1][4][5] Manoalide's discovery was a landmark event, as it provided a new chemical scaffold for the development of PLA2 inhibitors.[6]

Following the discovery of manoalide, a number of related compounds, collectively known as manoalide analogues, were isolated from various marine sponges.[1] One notable example is cacospongionolide B , isolated from the sponge Fasciospongia cavernosa.[7] Similar to manoalide, cacospongionolide B demonstrated potent anti-inflammatory effects through the inhibition of secretory PLA2 (sPLA2).[7] Another related compound, palau'nolide , was also identified from a Palauan sponge, further highlighting the rich chemical diversity of these marine organisms.

Synthetic Bromoenol Lactone (BEL): A Purpose-Built Inhibitor

In parallel to the discoveries in marine natural products, a synthetic compound known as bromoenol lactone (BEL) was being developed as a mechanism-based inhibitor. The foundational work by Daniels and Katzenellenbogen in the 1980s led to the synthesis of haloenol lactones as potent irreversible inhibitors of serine proteases like chymotrypsin.[8] BEL was later identified as a highly potent and selective irreversible inhibitor of the calcium-independent phospholipase A2 (iPLA2).[8][9][10] This high selectivity, with over 1000-fold preference for iPLA2 over calcium-dependent PLA2 (cPLA2), established BEL as the "gold-standard" inhibitor for studying the physiological roles of iPLA2.[8]

Mechanism of Action: Targeting Key Signaling Enzymes

The biological activity of bromoenol lactones stems from their ability to covalently modify and irreversibly inhibit specific enzymes, primarily those involved in lipid signaling.

Inhibition of Phospholipase A2 (PLA2)

The most well-characterized activity of bromoenol lactones is the inhibition of PLA2 enzymes. PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. These products are precursors to a wide range of bioactive signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

  • Manoalide and Natural Analogues: Manoalide and its natural counterparts primarily target secretory PLA2 (sPLA2).[1][7] They act as irreversible inhibitors by covalently binding to lysine (B10760008) residues within the enzyme's active site.[1][2] The masked aldehyde functionalities in their chemical structures are crucial for this covalent modification.[1]

  • Synthetic Bromoenol Lactone (BEL): BEL is a potent, suicide-based inhibitor of calcium-independent PLA2 (iPLA2), particularly the GVIA iPLA2 isoform.[10][11] The lactone ring in BEL is opened upon interaction with a serine residue in the enzyme's active site, leading to the formation of a reactive acyl-enzyme intermediate that covalently modifies the enzyme, causing irreversible inhibition.[8]

Off-Target Effects and Broader Inhibitory Profile

While highly valued for their PLA2 inhibition, it is crucial for researchers to be aware of the off-target effects of bromoenol lactones. Studies have revealed that BEL can also inhibit other enzymes, which can influence the interpretation of experimental results.

  • Phosphatidate Phosphohydrolase-1 (PAP-1): BEL has been shown to inhibit the magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) with a potency similar to its inhibition of iPLA2.[9][12] PAP-1 is a key enzyme in the synthesis of triacylglycerol and the regulation of cellular signaling pathways involving phosphatidic acid and diacylglycerol.[9] This dual inhibition can lead to cellular effects previously attributed solely to iPLA2 inhibition.[9][12]

  • Serine Proteases: As originally designed, BEL is also an effective inhibitor of serine proteases such as chymotrypsin.[8]

Quantitative Data on Inhibitory Potency

The inhibitory activity of various bromoenol lactones has been quantified against different enzymes. The following table summarizes key inhibitory constants (IC50 and Ki values) reported in the literature.

CompoundTarget EnzymeInhibitory Concentration (IC50)Inhibition Constant (Ki)Reference(s)
Bromoenol Lactone (BEL) Macrophage Ca2+-independent PLA2 (iPLA2)60 nM-[11]
Myocardial cytosolic iPLA2-180 nM[13]
P388D1 macrophage PAP activity~8 µM-[9]
Chymotrypsin-636 nM
(S)-Bromoenol Lactone iPLA2β in rat aortic smooth muscle cells2 µM-[14]
Manoalide Bee venom PLA2--[5]
Cacospongionolide E Human synovial PLA2Potent (exact value not stated)-[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bromoenol lactones.

Isolation of Natural Bromoenol Lactones (Example: Manoalide)

Source Material: Marine sponge Luffariella variabilis.

Protocol:

  • Extraction: Lyophilized sponge tissue is exhaustively extracted with dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727).

  • Solvent Partitioning: The crude extract is partitioned between hexane (B92381) and aqueous methanol to remove nonpolar lipids.

  • Chromatography:

    • The methanol-soluble fraction is subjected to silica (B1680970) gel flash chromatography using a gradient of ethyl acetate (B1210297) in hexane.

    • Fractions containing manoalide (identified by thin-layer chromatography) are pooled.

    • Further purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with an appropriate solvent system (e.g., methanol/water gradient).

  • Characterization: The structure of the purified manoalide is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Phospholipase A2 (PLA2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2, which is quantified by the release of a labeled fatty acid from a phospholipid substrate.

Materials:

  • Purified PLA2 enzyme (e.g., human synovial sPLA2 or recombinant iPLA2).

  • Phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine).

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ for Ca²⁺-dependent PLA2s).

  • Bromoenol lactone compound (dissolved in a suitable solvent like DMSO).

  • Scintillation cocktail and counter.

Protocol:

  • Enzyme Pre-incubation: The PLA2 enzyme is pre-incubated with various concentrations of the bromoenol lactone inhibitor (or vehicle control) in the assay buffer for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for irreversible inhibition.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled phospholipid substrate.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., a mixture of Dole's reagent - isopropanol:heptane (B126788):sulfuric acid).

  • Extraction of Fatty Acids: The released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid by solvent extraction (e.g., addition of heptane and water, followed by vortexing and centrifugation).

  • Quantification: An aliquot of the organic phase containing the radiolabeled fatty acid is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition Assay

Principle: This assay measures the inhibition of PAP-1 activity by quantifying the conversion of radiolabeled phosphatidic acid to diacylglycerol.

Materials:

  • Cell lysates or purified PAP-1 enzyme.

  • Radiolabeled phosphatidic acid (e.g., [³H]phosphatidic acid).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

  • Bromoenol lactone compound.

  • Thin-layer chromatography (TLC) plates and developing solvent.

  • Phosphorimager or scintillation counter.

Protocol:

  • Enzyme and Inhibitor Incubation: The enzyme source is incubated with the bromoenol lactone at various concentrations.

  • Reaction Initiation: The reaction is started by the addition of the radiolabeled phosphatidic acid substrate.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a method such as the Bligh and Dyer procedure.

  • Chromatographic Separation: The extracted lipids are separated by TLC.

  • Quantification: The amount of radiolabeled diacylglycerol produced is quantified using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity by scintillation counting.

  • Data Analysis: The IC50 value is determined as described for the PLA2 assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PLA2_Signaling_Pathway membrane Membrane Phospholipids PLA2 Phospholipase A2 (e.g., iPLA2, sPLA2) membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA LysoPL Lysophospholipid PLA2->LysoPL BEL Bromoenol Lactones (Manoalide, BEL) BEL->PLA2 Inhibition COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: The Phospholipase A2 signaling pathway and its inhibition by bromoenol lactones.

PAP1_Signaling_Pathway PA Phosphatidic Acid (PA) PAP1 Phosphatidate Phosphohydrolase-1 (PAP-1) PA->PAP1 Substrate DAG Diacylglycerol (DAG) PAP1->DAG BEL_PAP Bromoenol Lactone (BEL) BEL_PAP->PAP1 Inhibition TAG Triacylglycerol (TAG) (Storage) DAG->TAG PKC Protein Kinase C (PKC) (Signaling) DAG->PKC

Caption: The Phosphatidate Phosphohydrolase-1 (PAP-1) pathway and its inhibition by BEL.

Experimental_Workflow cluster_isolation Isolation of Natural BELs cluster_activity Biological Activity Assessment Sponge Marine Sponge Extraction Solvent Extraction Sponge->Extraction Purification Chromatography (HPLC) Extraction->Purification InhibitionAssay Enzyme Inhibition Assay (PLA2, PAP-1) Purification->InhibitionAssay CellBasedAssay Cell-Based Assays (e.g., Anti-inflammatory) InhibitionAssay->CellBasedAssay

Caption: A simplified experimental workflow for the study of natural bromoenol lactones.

Conclusion and Future Directions

The discovery of bromoenol lactones, from both natural and synthetic origins, has had a profound impact on our understanding of lipid signaling and inflammation. Natural compounds like manoalide paved the way for the identification of PLA2 as a viable therapeutic target. The development of synthetic bromoenol lactone provided researchers with a highly selective tool to dissect the intricate roles of iPLA2 in cellular physiology and pathology.

However, the off-target effects of these compounds, particularly the inhibition of PAP-1 by BEL, underscore the importance of careful experimental design and data interpretation. Future research should focus on developing even more selective inhibitors to precisely delineate the functions of individual enzyme isoforms. Furthermore, the rich chemical diversity of marine organisms likely holds new bromoenol lactone analogues with unique properties and therapeutic potential, warranting continued exploration of these natural sources. The in-depth understanding of the structure-activity relationships of bromoenol lactones will continue to guide the design of novel therapeutics for a range of inflammatory and other diseases.

References

An In-depth Technical Guide on the Spectroscopic Analysis of (R)-Bromoenol Lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Bromoenol lactone-d7 (BEL-d7) is the deuterated analog of (R)-Bromoenol lactone, a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A₂ (iPLA₂).[1][2] Specifically, the seven deuterium (B1214612) atoms are located on the naphthalenyl group.[3][4] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry-based techniques.[3][5] Understanding its spectroscopic characteristics is crucial for its application in research and drug development. This guide provides a detailed interpretation of the predicted NMR and mass spectrometry data for this compound, along with relevant experimental protocols and illustrative diagrams.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a 400 MHz spectrometer in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5Multiplet1HVinylic proton (-CH =CBr)
~4.5-4.7Multiplet1HMethine proton (-CH -Ar)
~2.5-2.8Multiplet2HMethylene (B1212753) protons (-CH ₂-CH=)
~2.2-2.4Multiplet2HMethylene protons (-CH ₂-CH-)

Note: The protons on the naphthalenyl ring are replaced by deuterium and therefore will not be observed in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data

Predicted for a 100 MHz spectrometer in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~165-170Carbonyl carbon (C =O)
~140-145Vinylic carbon (-C H=CBr)
~100-105Vinylic carbon (-CH=C Br)
~120-140Aromatic carbons (deuterated, signals may be weak or absent)
~75-80Methine carbon (-C H-Ar)
~30-35Methylene carbon (-C H₂-CH=)
~25-30Methylene carbon (-C H₂-CH-)

Note: The signals for the deuterated carbons on the naphthalenyl ring will be significantly split (due to C-D coupling) and will have a much lower intensity compared to their protonated counterparts, or may not be observable in a standard spectrum.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment Ion
324/326[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
245[M - Br]⁺
197[M - C₇D₇]⁺
134[C₁₀D₇]⁺ (Deuterated naphthalenyl cation)
113[C₅H₄BrO]⁺

Data Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is simplified due to the deuteration of the naphthalenyl ring. The remaining signals correspond to the protons on the lactone ring and the vinyl group. The vinylic proton is expected to appear in the downfield region (~7.0-7.5 ppm). The methine proton, being adjacent to the aromatic ring, will also be in a relatively downfield region (~4.5-4.7 ppm). The two methylene groups on the lactone ring will appear as complex multiplets in the upfield region (~2.2-2.8 ppm).

¹³C NMR Spectrum Analysis

In the predicted ¹³C NMR spectrum, the carbonyl carbon of the lactone will be the most downfield signal (~165-170 ppm). The two vinylic carbons are expected around ~140-145 ppm and ~100-105 ppm. The carbons of the deuterated naphthalenyl ring will exhibit characteristic splitting patterns due to coupling with deuterium and will be significantly less intense. The remaining aliphatic carbons of the lactone ring will appear in the upfield region.

Mass Spectrum and Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 324 (with ⁷⁹Br) and 326 (with ⁸¹Br) in approximately a 1:1 ratio, which is characteristic of a monobrominated compound. The molecular weight of 324.2 corresponds to the molecular formula C₁₆H₆D₇BrO₂.[4]

A plausible fragmentation pattern would involve:

  • Loss of a bromine radical: [M - Br]⁺, resulting in a peak at m/z 245.

  • Cleavage of the naphthalenyl group: This could lead to a fragment corresponding to the deuterated naphthalenyl cation [C₁₀D₇]⁺ at m/z 134.

  • Fragmentation of the lactone ring: Various cleavages of the lactone ring can occur, leading to smaller fragment ions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. A small amount of a non-deuterated solvent can be used if solubility is an issue, but this may interfere with the spectrum.[1]

  • Data Acquisition:

    • The ¹H NMR spectrum should be acquired using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters for a ¹H spectrum include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µg/mL.[6]

    • For use as an internal standard, a stock solution is prepared and then spiked into the samples containing the analyte to be quantified.[6]

  • Instrumentation and Analysis:

    • The analysis can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For LC-MS, a suitable column (e.g., C18) and mobile phase are chosen to achieve good separation of the analyte and internal standard.

    • The mass spectrometer is typically operated in a positive ion mode using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is often employed to enhance sensitivity and selectivity.

  • Data Interpretation:

    • The resulting mass spectrum is analyzed to identify the molecular ion and key fragment ions.

    • The fragmentation pattern is compared with the proposed fragmentation mechanism to confirm the structure of the compound.

Visualizations

Signaling Pathway of iPLA₂ Inhibition

G cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids iPLA2 iPLA₂ (Calcium-independent Phospholipase A₂) Phospholipids->iPLA2 Substrate ArachidonicAcid Arachidonic Acid (Pro-inflammatory mediators) iPLA2->ArachidonicAcid Hydrolysis Lysophospholipid Lysophospholipid (Signaling molecules) iPLA2->Lysophospholipid Hydrolysis BEL This compound BEL->iPLA2 Irreversible Inhibition Inflammation Inflammatory Response ArachidonicAcid->Inflammation Lysophospholipid->Inflammation G start Sample of This compound prep_nmr Sample Preparation for NMR (Dissolution in deuterated solvent) start->prep_nmr prep_ms Sample Preparation for MS (Dilution in volatile solvent) start->prep_ms nmr_acq NMR Data Acquisition (¹H and ¹³C spectra) prep_nmr->nmr_acq ms_acq MS Data Acquisition (LC-MS or GC-MS) prep_ms->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc ms_proc MS Data Processing (Peak identification, Fragmentation analysis) ms_acq->ms_proc interpretation Combined Spectroscopic Data Interpretation nmr_proc->interpretation ms_proc->interpretation structure Structure Confirmation interpretation->structure G ms_data Mass Spectrometry Data (Molecular Weight, Formula, Fragmentation) mol_weight Determine Molecular Weight and Isotopic Pattern (Br) ms_data->mol_weight frag_analysis Analyze Fragmentation Pattern ms_data->frag_analysis nmr_data NMR Data (¹H and ¹³C Chemical Shifts, Coupling, Integration) proton_env Identify Proton Environments (Vinyl, Methine, Methylene) nmr_data->proton_env carbon_skeleton Identify Carbon Skeleton (Carbonyl, Vinyl, Aliphatic) nmr_data->carbon_skeleton mol_formula Propose Molecular Formula (C₁₆H₆D₇BrO₂) mol_weight->mol_formula structure_proposal Propose Putative Structure mol_formula->structure_proposal frag_analysis->structure_proposal connectivity Determine Connectivity (via coupling constants and 2D NMR if available) proton_env->connectivity carbon_skeleton->connectivity connectivity->structure_proposal structure_confirmation Confirm Structure by Comparing with Predicted Data structure_proposal->structure_confirmation

References

Stability and Optimal Storage of (R)-Bromoenol Lactone-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-Bromoenol lactone-d7 ((R)-BEL-d7). The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and drug development settings. This guide synthesizes available data and outlines best practices for handling and storage, alongside detailed experimental protocols for stability assessment based on established international guidelines.

Core Stability and Storage Data

This compound is a deuterated analog of (R)-Bromoenol lactone, an irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1][2] Ensuring its chemical stability is paramount for accurate and reproducible experimental outcomes.

Recommended Storage and Shelf-Life

Based on supplier information, this compound, when supplied as a solution in methyl acetate, demonstrates considerable stability under controlled conditions. The general recommendation is storage at -20°C .[1][3]

Table 1: Summary of Stability Data for (R)-Bromoenol Lactone Variants

CompoundFormulationStorage TemperatureReported Stability
This compound Solution in methyl acetate-20°C≥ 2 years[1][3]
(R)-Bromoenol lactoneSolution in methyl acetate-20°C≥ 1 year[4]
Bromoenol lactone (racemic)Powder-20°CNot specified
Bromoenol lactone (racemic)Solution-20°C≥ 1 year[5]
Solubility

Proper dissolution is key to maintaining the stability of this compound in experimental settings. The compound is typically supplied in methyl acetate, but can be dissolved in other organic solvents. Care should be taken when preparing aqueous solutions due to the potential for hydrolysis.

Table 2: Solubility of this compound

SolventSolubility
DMF~50 mg/mL[1][3]
DMSO~25 mg/mL[1][3]
Ethanol (B145695)~5 mg/mL[1][3]
PBS (pH 7.2)~0.05 mg/mL[1]

For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[6] Solutions in aqueous media should be prepared fresh and used promptly.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, lactone-containing compounds are susceptible to certain degradation mechanisms. The most common pathway is hydrolysis of the lactone ring, which is often pH-dependent.

dot

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Start Prepare Stock Solution of (R)-BEL-d7 in Organic Solvent Control Prepare Control Sample (Stored at -20°C) Start->Control Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative (e.g., H2O2) Start->Oxidation Thermal Thermal (e.g., 60°C) Start->Thermal Photolytic Photolytic (UV/Vis light) Start->Photolytic Sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48h) Control->Sampling Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Sampling->Analysis Data Quantify (R)-BEL-d7 and Degradation Products Analysis->Data Report Assess Stability Profile and Identify Degradants Data->Report

References

(R)-Bromoenol lactone-d7 CAS number and other chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Bromoenol lactone-d7, a deuterated analog of the potent enzyme inhibitor (R)-Bromoenol lactone. This document details its chemical identifiers, its primary application as an internal standard, and the biological context of its unlabeled counterpart's mechanism of action.

Core Data: Chemical and Physical Identifiers

This compound is primarily utilized as an internal standard for the precise quantification of (R)-Bromoenol lactone in various biological matrices using mass spectrometry-based techniques.[1][2] The stable isotope labeling allows for differentiation from the endogenous or administered unlabeled compound, ensuring accurate measurement. The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
Compound Name This compound
Alternate Names (R)-BEL-d7
CAS Number 478288-90-3 (unlabeled)[3][4][5][6]
Molecular Formula C₁₆H₆D₇BrO₂[3][6][7]
Molecular Weight 324.2 g/mol [3][5][6]
Formal Name 6E-(bromomethylene)tetrahydro-3-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one[7]
Canonical SMILES [2H]C1=C(C([2H])=C2C(C([2H])=C(C([2H])=C2[C@@]3(C(O/C(CC3)=C/Br)=O)[H])[2H])=C1[2H])[2H][7][8]
InChI Key BYUCSFWXCMTYOI-HMEAJYSMSA-N[7]

Biological Context and Mechanism of Action

This compound itself is not intended for direct therapeutic use but is crucial for studying the pharmacokinetics and pharmacodynamics of its unlabeled form, (R)-Bromoenol lactone ((R)-BEL). (R)-BEL is a potent, irreversible, and chiral mechanism-based inhibitor of the calcium-independent phospholipase A2γ (iPLA2γ).[1][4][7] It exhibits selectivity for iPLA2γ, with an IC50 value of approximately 0.6 μM for the human recombinant enzyme.[1][7] In contrast, it does not significantly inhibit iPLA2β except at much higher concentrations.[1]

The broader racemic mixture, Bromoenol lactone (BEL), is a known inhibitor of iPLA2, with a Ki value of 180 nM, and also inhibits macrophage iPLA2 with an IC50 of 60 nM.[7] It is important to note that BEL has been reported to have off-target effects, including the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis in long-term cell culture experiments.[9]

Signaling Pathway of iPLA2γ

The primary target of (R)-Bromoenol lactone, iPLA2γ, is a key enzyme in mitochondrial lipid metabolism and signaling. It is particularly involved in the cellular response to oxidative stress. Under conditions of oxidative stress, characterized by an increase in reactive oxygen species like hydrogen peroxide (H₂O₂), iPLA2γ is activated. This activation leads to the hydrolysis of phospholipids, such as cardiolipin, within the mitochondrial membrane. This process releases fatty acids, including oxidized fatty acids, which can then act as signaling molecules, influencing various cellular processes.

iPLA2_gamma_signaling cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion Oxidative_Stress Oxidative Stress H2O2 H₂O₂ (ROS) Oxidative_Stress->H2O2 generates iPLA2g_inactive iPLA2γ (inactive) H2O2->iPLA2g_inactive activates iPLA2g_active iPLA2γ (active) iPLA2g_inactive->iPLA2g_active Mito_PL Mitochondrial Phospholipids iPLA2g_active->Mito_PL hydrolyzes FAs Fatty Acids & Oxidized FAs Mito_PL->FAs releases Downstream_Signaling Downstream Cellular Signaling FAs->Downstream_Signaling modulates R_BEL (R)-Bromoenol lactone R_BEL->iPLA2g_active inhibits

Caption: Oxidative stress-induced activation of iPLA2γ and its inhibition by (R)-Bromoenol lactone.

Experimental Protocols

General Protocol for LC-MS/MS Quantification of (R)-Bromoenol Lactone

1. Sample Preparation:

  • To a known volume of biological matrix (e.g., plasma, tissue homogenate), add a precise amount of this compound solution of a known concentration. This serves as the internal standard (IS).[10]

  • Perform a protein precipitation or liquid-liquid extraction to remove interfering macromolecules. A common method is to add a threefold volume of ice-cold acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a reverse-phase C18 column. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11] The gradient is optimized to ensure baseline separation of the analyte from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used.

    • Specific precursor-to-product ion transitions for both (R)-Bromoenol lactone and this compound are monitored. The d7-labeling results in a 7 Dalton mass shift, allowing for their simultaneous detection and differentiation.

    • The instrument parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity for each transition.

3. Data Analysis and Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in a series of calibration standards.[10][12]

  • The concentration of (R)-Bromoenol lactone in the unknown samples is then determined by interpolating the analyte/IS peak area ratio from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample processing and matrix effects, leading to high accuracy and precision.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add (R)-BEL-d7 (Internal Standard) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Dry_Reconstitute Evaporate & Reconstitute Extraction->Dry_Reconstitute LC_Separation UPLC/HPLC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: General workflow for quantification of (R)-Bromoenol lactone using LC-MS/MS.

References

Comprehensive literature review on bromoenol lactone and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoenol lactone (BEL) is a potent, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme pivotal to numerous cellular signaling pathways. This technical guide provides an in-depth review of bromoenol lactone and its analogs, covering its discovery, chemical synthesis, and mechanism of action. It further details its biological effects, therapeutic potential, and significant off-target activities. This document aims to serve as a comprehensive resource, featuring quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction

Initially developed as a serine protease inhibitor, bromoenol lactone (BEL) has become an invaluable tool in cell biology and pharmacology due to its potent and selective inhibition of calcium-independent phospholipase A2 (iPLA2).[1] iPLA2 enzymes are critical in cellular homeostasis and signaling through their hydrolysis of phospholipids (B1166683) to produce lysophospholipids and free fatty acids, precursors to a variety of signaling molecules. BEL's "suicide" inhibition mechanism provides a powerful method for investigating the physiological and pathological roles of iPLA2. This guide explores the multifaceted nature of BEL, from its synthetic origins to its complex interactions within cellular systems.

Chemical Synthesis and Analogs

Bromoenol lactone is a synthetic compound, not found in nature. Its synthesis laid the groundwork for the development of haloenol lactones as enzyme-activated irreversible inhibitors.

General Synthesis of Bromoenol Lactone

The synthesis of bromoenol lactone can be achieved through a multi-step process, often starting from a suitable lactone precursor. While specific protocols may vary, a general representative synthesis can be outlined as follows:

Representative Synthetic Protocol:

  • Bromination of a Precursor Lactone: A precursor such as γ-valerolactone is subjected to bromination. This can be achieved using bromine in the presence of a catalyst like phosphorus tribromide. This step introduces bromine atoms to the lactone ring.

  • Elimination Reaction: The brominated intermediate then undergoes an elimination reaction to form the enol lactone structure. This is often facilitated by a base.

  • Purification: The final product is purified using techniques such as column chromatography to yield the desired bromoenol lactone.

Enantioselective Synthesis of (S)- and (R)-Bromoenol Lactone

The biological activity of bromoenol lactone is stereospecific. The (S)- and (R)-enantiomers exhibit different selectivities for iPLA2 isoforms. Enantioselective synthesis is crucial for studying the specific roles of these isoforms.

Representative Enantioselective Synthetic Protocol:

  • Chiral Resolution: A racemic mixture of a suitable precursor can be resolved using enzymatic kinetic resolution. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the two.

  • Stereospecific Synthesis: Alternatively, a stereospecific synthesis can be designed starting from a chiral precursor. This often involves asymmetric reactions to control the stereochemistry at the chiral center.

  • Lactonization and Bromination: The separated enantiopure precursor then undergoes lactonization followed by bromination and elimination to yield the desired (S)- or (R)-bromoenol lactone.

Key Analogs
  • (S)-Bromoenol Lactone ((S)-BEL): This enantiomer is a more potent and selective inhibitor of iPLA2β compared to its (R)-counterpart.[2]

  • (R)-Bromoenol Lactone ((R)-BEL): This enantiomer is a selective inhibitor of iPLA2γ.[3][4]

Mechanism of Action

Primary Target: Calcium-Independent Phospholipase A2 (iPLA2)

Bromoenol lactone is a mechanism-based, irreversible "suicide" inhibitor of iPLA2β.[5] The inhibition process involves:

  • Acylation: The catalytic serine residue in the active site of iPLA2 attacks the lactone carbonyl of BEL.

  • Ring Opening: This leads to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate.

  • Formation of a Reactive Intermediate: The opening of the ring exposes a reactive bromomethyl ketone.

  • Alkylation and Inactivation: This reactive intermediate then rapidly alkylates a nearby nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.

Off-Target Effects

While a valuable tool, it is crucial to recognize that bromoenol lactone has significant off-target effects.

  • Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition: BEL is also a potent inhibitor of the magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[1] This inhibition can lead to the accumulation of phosphatidic acid and a decrease in diacylglycerol, which has been linked to the induction of apoptosis.[6]

  • Other Off-Target Effects: At higher concentrations, BEL has been shown to inhibit voltage-gated Ca2+ and transient receptor potential canonical (TRPC) channels.[7]

Quantitative Data

The inhibitory potency of bromoenol lactone and its analogs against various enzymes has been determined through numerous studies. The following tables summarize key quantitative data.

InhibitorTarget EnzymePotency (IC50 / Ki)Cell/SystemReference
Bromoenol LactoneiPLA2β≈7 µM (IC50)Mast Cells[8]
Bromoenol LactoneMacrophage iPLA260 nM (IC50)P388D1 Macrophages[6]
Bromoenol LactoneMyocardial cytosolic iPLA2180 nM (Ki)Canine Myocardium[6]
(S)-Bromoenol LactoneiPLA2β2 µM (IC50)A10 Smooth Muscle Cells[2][9]
(R)-Bromoenol LactoneiPLA2γ~0.6 µM (IC50)Human Recombinant[3][4]
Bromoenol LactonePAP-1~8 µM (IC50)P388D1 Macrophages[10]
Bromoenol Lactoneα-Chymotrypsin636 nM (Ki)N/A[6]

Table 1: Inhibitory Potency of Bromoenol Lactone and its Analogs.

Signaling Pathways and Experimental Workflows

iPLA2 Signaling Pathway

The inhibition of iPLA2 by bromoenol lactone has profound effects on cellular signaling by blocking the production of arachidonic acid and lysophospholipids, which are precursors for a wide range of bioactive mediators.

iPLA2_Pathway Membrane_Phospholipids Membrane Phospholipids iPLA2 iPLA2β Membrane_Phospholipids->iPLA2 Substrate Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Hydrolysis Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid BEL Bromoenol Lactone BEL->iPLA2 Inhibits Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolism Inflammation Inflammation Eicosanoids->Inflammation Mediates

Caption: Inhibition of iPLA2β by Bromoenol Lactone.

PAP-1 Signaling and Apoptosis

The off-target inhibition of PAP-1 by bromoenol lactone disrupts lipid metabolism, leading to an accumulation of phosphatidic acid and a depletion of diacylglycerol. This imbalance can trigger the intrinsic apoptotic pathway.

PAP1_Apoptosis_Pathway Phosphatidic_Acid Phosphatidic Acid PAP1 PAP-1 Phosphatidic_Acid->PAP1 Substrate Mitochondria Mitochondria Phosphatidic_Acid->Mitochondria Accumulation Leads to Stress Diacylglycerol Diacylglycerol (DAG) PAP1->Diacylglycerol Dephosphorylation BEL Bromoenol Lactone BEL->PAP1 Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: PAP-1 Inhibition by BEL Leading to Apoptosis.

Experimental Workflow for Cross-Reactivity Analysis

A systematic approach is necessary to evaluate the inhibitory effects of bromoenol lactone and its analogs on both primary and off-targets.

Experimental_Workflow Start Start Synthesize Synthesize/Obtain BEL and Analogs Start->Synthesize iPLA2_Assay iPLA2 Inhibition Assay Synthesize->iPLA2_Assay PAP1_Assay PAP-1 Inhibition Assay Synthesize->PAP1_Assay Other_Assays Other Off-Target Assays Synthesize->Other_Assays Determine_IC50_Ki Determine IC50/Ki Values iPLA2_Assay->Determine_IC50_Ki PAP1_Assay->Determine_IC50_Ki Other_Assays->Determine_IC50_Ki Compare Compare Potency & Selectivity Determine_IC50_Ki->Compare End End Compare->End

Caption: Workflow for Cross-Reactivity Analysis.

Experimental Protocols

iPLA2 Inhibition Assay

This protocol describes a common method for measuring iPLA2 activity and its inhibition by bromoenol lactone using a radiolabeled phospholipid substrate.

Materials:

  • Purified iPLA2 enzyme or cell lysate containing iPLA2

  • Bromoenol lactone or its analogs

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM EGTA, 2 mM DTT)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare dilutions of bromoenol lactone in the assay buffer.

  • Pre-incubation: Pre-incubate the iPLA2 enzyme with varying concentrations of bromoenol lactone (or vehicle control) for 15-30 minutes at 37°C to allow for irreversible inhibition.

  • Reaction Initiation: Initiate the reaction by adding the radiolabeled phospholipid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction: Terminate the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Separation and Quantification: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using TLC. Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

PAP-1 Inhibition Assay

This protocol outlines a method to measure the activity of magnesium-dependent phosphatidate phosphohydrolase-1 and its inhibition.

Materials:

  • Purified PAP-1 enzyme or cell lysate containing PAP-1

  • Bromoenol lactone or its analogs

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM DTT)

  • Radiolabeled phosphatidic acid (PA) substrate (e.g., [1-14C]oleoyl-sn-glycero-3-phosphate)

  • Lipid extraction solvents

  • TLC plates and developing chamber

  • Scintillation counter and vials

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare dilutions of bromoenol lactone in the assay buffer.

  • Reaction Mixture: Combine the assay buffer, enzyme solution, and varying concentrations of the inhibitor in a reaction tube.

  • Reaction Initiation: Start the reaction by adding the radiolabeled PA substrate.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 20-30 minutes).

  • Lipid Extraction and Separation: Terminate the reaction and extract the lipids. Separate the dephosphorylated product (diacylglycerol) from the substrate using TLC.

  • Quantification and Data Analysis: Quantify the radioactivity of the product and calculate the percentage of inhibition to determine the IC50 value.

Biological and Therapeutic Implications

The ability of bromoenol lactone to inhibit iPLA2 has made it a critical tool for elucidating the role of this enzyme in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.[11]

  • Inflammation: By blocking the release of arachidonic acid, BEL can attenuate the production of pro-inflammatory eicosanoids.[5]

  • Apoptosis: While iPLA2 inhibition can have anti-apoptotic effects in some contexts, the off-target inhibition of PAP-1 by BEL can induce apoptosis, a crucial consideration in experimental design.[1][6]

  • Drug Development: The specificity of BEL analogs for different iPLA2 isoforms presents opportunities for the development of targeted therapeutics for diseases where iPLA2 activity is dysregulated, such as certain cancers and inflammatory disorders. However, the potential for off-target effects necessitates careful analog design and thorough preclinical evaluation.[][13]

Conclusion

Bromoenol lactone and its analogs are powerful chemical probes for studying the complex roles of calcium-independent phospholipase A2. Their mechanism-based irreversible inhibition provides a robust method for dissecting iPLA2-mediated signaling pathways. However, a thorough understanding of their off-target effects, particularly the inhibition of PAP-1, is essential for the accurate interpretation of experimental results and for guiding the development of more specific iPLA2 inhibitors for therapeutic applications. This guide provides a comprehensive foundation for researchers and drug development professionals working with these important compounds.

References

In Vitro Biological Activity of (R)-Bromoenol Lactone-d7 on Phospholipase A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro biological activity of (R)-Bromoenol lactone-d7 ((R)-BEL-d7) on phospholipase A2 (PLA2). (R)-Bromoenol lactone is a potent, irreversible, and selective inhibitor of the γ isoform of calcium-independent phospholipase A2 (iPLA2γ). The deuterated form, (R)-BEL-d7, is primarily utilized as an internal standard for quantification in mass spectrometry-based assays; its direct biological activity is considered identical to the non-deuterated compound. This document details the mechanism of inhibition, presents quantitative data on its potency and selectivity, outlines a comprehensive experimental protocol for in vitro inhibition assays, and illustrates the key signaling pathways involving iPLA2γ.

Introduction to (R)-Bromoenol Lactone and Phospholipase A2

The phospholipase A2 (PLA2) superfamily of enzymes plays a critical role in various cellular processes, including membrane homeostasis, signal transduction, and the inflammatory response, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid, both of which can act as signaling molecules.

Among the various PLA2 isoforms, the calcium-independent PLA2 (iPLA2) group is notable for its role in phospholipid remodeling and its involvement in cellular responses without the need for elevated calcium concentrations. (R)-Bromoenol lactone ((R)-BEL) is a chiral, mechanism-based inhibitor that exhibits high selectivity for the iPLA2γ isoform (also known as PNPLA8). Its enantiomer, (S)-BEL, is a selective inhibitor of iPLA2β. This stereospecificity makes (R)-BEL an invaluable tool for elucidating the specific functions of iPLA2γ in cellular physiology and pathophysiology.

Mechanism of Inhibition

(R)-Bromoenol lactone is a "suicide" inhibitor of iPLA2γ. This irreversible, mechanism-based inhibition occurs through a series of steps initiated by the enzyme's own catalytic activity. The catalytic serine residue in the active site of iPLA2γ attacks the lactone ring of (R)-BEL. This enzymatic hydrolysis generates a highly reactive bromomethyl keto acid intermediate. This intermediate then rapidly forms a covalent thioether bond with a cysteine residue within the iPLA2γ enzyme, leading to its irreversible inactivation.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of (R)-Bromoenol lactone have been characterized against various PLA2 isoforms. The following tables summarize the key quantitative data.

InhibitorTarget EnzymeIC50Species/SourceNotes
(R)-Bromoenol lactone iPLA2γ~0.6 µMHuman, recombinantHighly selective for the γ isoform.[1]
(R)-Bromoenol lactoneiPLA2βInactive (up to ~10 µM)Not specifiedDoes not significantly inhibit iPLA2β at concentrations that fully inhibit iPLA2γ.[1]
InhibitorTarget EnzymeIC50 / KᵢSpecies/SourceNotes
Bromoenol lactone (racemic) Macrophage iPLA2IC50: 60 nMMurine macrophage-like cell line P388D1Potent inhibition after a 5-minute preincubation.[2][3]
Bromoenol lactone (racemic)Myocardial iPLA2Kᵢ: 180 nMCanineIrreversible, mechanism-based inhibition.
Bromoenol lactone (racemic)α-ChymotrypsinKᵢ: 636 nMBovineDemonstrates off-target activity against serine proteases.

Experimental Protocols: In Vitro Inhibition of iPLA2γ

This section provides a detailed methodology for assessing the in vitro inhibition of iPLA2γ by (R)-Bromoenol lactone using a radiolabeled substrate assay.

Materials and Reagents
  • Enzyme Source: Purified recombinant human iPLA2γ or mitochondrial fractions isolated from relevant tissues or cells.

  • Inhibitor: this compound (or (R)-BEL), dissolved in a suitable solvent (e.g., DMSO or methyl acetate).

  • Radiolabeled Substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]-PAPC) or other suitable sn-2 radiolabeled phospholipid.

  • Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM EGTA (to chelate any residual Ca²⁺), 1 mM DTT.

  • Reaction Termination Solution: A mixture of butanol or a chloroform/methanol solution.

  • Thin-Layer Chromatography (TLC) materials: Silica (B1680970) gel plates and a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v) to separate the phospholipid substrate from the released free fatty acid.

  • Scintillation Counter and Scintillation Fluid.

Experimental Procedure
  • Enzyme Preparation: Dilute the iPLA2γ enzyme source to the desired concentration in ice-cold assay buffer.

  • Inhibitor Pre-incubation: In separate reaction tubes, pre-incubate the diluted iPLA2γ with varying concentrations of (R)-BEL (and a vehicle control, e.g., DMSO) for a specified period (e.g., 5-15 minutes) at the assay temperature (e.g., 37°C or 40°C) to allow for the time-dependent irreversible inhibition.

  • Substrate Preparation: Prepare the radiolabeled substrate solution. The [¹⁴C]-PAPC can be mixed with unlabeled PAPC and prepared as vesicles by sonication in the assay buffer.

  • Initiation of Reaction: Start the enzymatic reaction by adding the [¹⁴C]-PAPC substrate to the pre-incubated enzyme-inhibitor mixture. The final reaction volume should be standardized (e.g., 100-200 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-10 minutes) during which the reaction is linear.

  • Termination of Reaction: Stop the reaction by adding the termination solution (e.g., 1 mL of butanol). Vortex thoroughly to extract the lipids.

  • Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases.

  • Analysis: Spot an aliquot of the organic (upper) phase onto a TLC plate. Develop the plate using the chosen solvent system to separate the unreacted [¹⁴C]-PAPC from the released [¹⁴C]arachidonic acid.

  • Quantification: Visualize the separated spots (e.g., using a phosphorimager or by scraping the corresponding silica spots into scintillation vials). Quantify the radioactivity of the free fatty acid spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (R)-BEL compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of iPLA2γ in Mitochondria

The following diagram illustrates the central role of iPLA2γ in mitochondrial lipid metabolism and signaling, particularly in response to oxidative stress.

iPLA2gamma_Signaling cluster_mito Mitochondrial Matrix Oxidative_Stress Oxidative Stress (e.g., H₂O₂) iPLA2gamma iPLA2γ (PNPLA8) Oxidative_Stress->iPLA2gamma Activates Ca_Mg Divalent Cations (Ca²⁺, Mg²⁺) Ca_Mg->iPLA2gamma Activates Hydrolysis Hydrolysis iPLA2gamma->Hydrolysis Catalyzes R_BEL (R)-Bromoenol Lactone R_BEL->iPLA2gamma Irreversibly Inhibits Oxidized_Cardiolipin Oxidized Cardiolipin Oxidized_Cardiolipin->Hydrolysis Phosphatidylcholine Phosphatidylcholine (with Arachidonic Acid) Phosphatidylcholine->Hydrolysis Oxidized_Fatty_Acids Oxidized Fatty Acids (e.g., 9-HODE) Hydrolysis->Oxidized_Fatty_Acids Arachidonic_Acid Arachidonic Acid Hydrolysis->Arachidonic_Acid Downstream_Signaling Downstream Signaling (e.g., Eicosanoid Production, Apoptosis Regulation) Oxidized_Fatty_Acids->Downstream_Signaling Arachidonic_Acid->Downstream_Signaling Mitochondria Mitochondrion

Caption: Mitochondrial iPLA2γ signaling pathway.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the key steps in the in vitro assay to determine the inhibitory effect of (R)-BEL on iPLA2γ activity.

Inhibition_Assay_Workflow A 1. Enzyme & Inhibitor Pre-incubation (iPLA2γ + (R)-BEL) B 2. Add Radiolabeled Substrate ([¹⁴C]-PAPC) A->B Start Reaction C 3. Enzymatic Reaction (37°C) B->C D 4. Terminate Reaction & Extract Lipids C->D E 5. Separate Lipids by TLC D->E F 6. Quantify Released [¹⁴C]-Arachidonic Acid E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for iPLA2γ inhibition assay.

Off-Target Effects and Considerations

While (R)-BEL is a selective inhibitor of iPLA2γ, it is crucial to acknowledge potential off-target effects, especially at higher concentrations or with prolonged exposure in cellular systems. Bromoenol lactone has been reported to inhibit other enzymes, including certain serine proteases. Additionally, studies on the racemic mixture of BEL have shown that it can inhibit phosphatidate phosphohydrolase-1 (PAP-1) and may induce apoptosis and oxidative stress through mechanisms that could be independent of iPLA2γ inhibition. Researchers should, therefore, use the lowest effective concentration of (R)-BEL and include appropriate controls to ensure that the observed effects are attributable to the specific inhibition of iPLA2γ.

Conclusion

This compound is a crucial analytical tool, and its non-deuterated counterpart, (R)-BEL, is a highly selective and potent irreversible inhibitor of iPLA2γ. Its mechanism-based inhibition and stereospecificity make it an exceptional pharmacological probe for investigating the distinct roles of iPLA2γ in cellular processes such as mitochondrial lipid homeostasis, response to oxidative stress, and the generation of lipid signaling molecules. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of phospholipase A2 and the therapeutic potential of its selective inhibitors.

References

An In-depth Technical Guide on the Toxicology Profile and Safety Precautions of (R)-Bromoenol Lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone-d7 ((R)-BEL-d7) is a deuterated form of (R)-Bromoenol lactone, a well-characterized irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[1][2] Specifically, (R)-BEL is a potent, mechanism-based inhibitor of iPLA2γ.[2][3] Due to its inhibitory activity on a key enzyme in the arachidonic acid cascade, bromoenol lactone and its analogs are valuable research tools for studying the role of iPLA2 in various physiological and pathological processes, including inflammation, cell signaling, and apoptosis.[4][5][6] This guide provides a detailed summary of the known toxicological properties, safety precautions, and relevant experimental methodologies associated with this class of compounds.

Chemical and Physical Properties

PropertyValueReference
Formal Name 6E-(bromomethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one[1]
Synonyms (R)-BEL-d7[7]
Molecular Formula C₁₆H₆D₇BrO₂[1][7]
Molecular Weight 324.2 g/mol [1][7]
Appearance A solution in methyl acetate[1][2]

Toxicological Profile

The toxicological data for bromoenol lactone is primarily derived from in vitro studies investigating its mechanism of action and cytotoxic effects. There is a lack of publicly available in vivo acute toxicity data, such as LD50 values.

Hazard Identification and Classification

Safety Data Sheets for bromoenol lactone and its solutions provide the following GHS hazard classifications:

Hazard ClassGHS ClassificationSource
Skin Corrosion/Irritation H315: Causes skin irritation[8][9]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[8][9][10]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[8][9]
Flammable Liquids (for solutions in methyl acetate) H225: Highly flammable liquid and vapor[10]
Cytotoxicity and Mechanistic Toxicity

Bromoenol lactone has been shown to induce cytotoxic effects in various cell types. Studies on rat cortical neurons demonstrated that BEL treatment leads to a dose- and time-dependent loss of neurites and impaired cell bodies.[4] This cytotoxic effect was associated with nuclear regression (shrinkage) but not fragmentation.[4]

Furthermore, BEL can promote apoptosis in a variety of cell lines, including human phagocytic and T-lymphocyte lines.[6] This pro-apoptotic effect is suggested to be mediated through the inhibition of phosphatidate phosphohydrolase-1 (PAP-1) rather than solely through its inhibition of iPLA2.[6] The apoptotic mechanism involves changes in mitochondrial membrane potential, proteolysis of procaspases-9 and -3, and cleavage of poly(ADP-ribose) polymerase.[6]

Quantitative Toxicological Data

The primary quantitative data available for bromoenol lactone relates to its enzyme inhibitory activity.

ParameterValueEnzyme/SystemReference
IC₅₀ ~0.6 µMHuman recombinant iPLA2γ[2][3]
IC₅₀ 60 nMMacrophage iPLA2[1]
Kᵢ 180 nMPhospholipase A2 (iPLA2)[1]
Kᵢ 636 nMChymotrypsin[1]

Safety Precautions and Handling

Given the hazardous nature of bromoenol lactone, stringent safety protocols should be followed during handling, storage, and disposal.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses or goggles.[11]

  • Hand Protection: Wear protective gloves.[10][11]

  • Skin and Body Protection: Wear a lab coat. In case of large spills, a full suit and boots may be necessary.[11]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[11][12]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Keep away from heat, sparks, open flames, and hot surfaces.[10] Use only non-sparking tools and take precautionary measures against static discharge.[10]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[8][12] For solutions, store in accordance with the recommendations on the product insert, which is often at -20°C.[12]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[10][12]

  • After Skin Contact: Immediately wash the affected area with soap and water.[8] Remove contaminated clothing.[10][12]

  • After Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

  • After Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

Spills and Disposal
  • Spills: For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[11] For large spills, dike the area to prevent entry into sewers or confined areas and absorb with an inert material.[11] Ensure adequate ventilation and eliminate all ignition sources.[10][11]

  • Disposal: Dispose of contaminated material as hazardous waste according to local, state, and federal regulations. Do not allow it to enter sewers or surface water.[8]

Experimental Protocols and Methodologies

Inhibition of Carrageenan-Induced Prostaglandin (B15479496) Production in Rat Hind Paw

This experimental workflow describes the methodology used to assess the in vivo effect of bromoenol lactone on inflammation and hyperalgesia.[5]

G cluster_0 Animal Preparation and Treatment cluster_1 Behavioral Testing cluster_2 Biochemical Analysis cluster_3 Gene Expression Analysis A Male Wistar rats B Local administration of bromoenol lactone (BEL) or vehicle into the plantar surface of the hind paw A->B C Injection of carrageenan to induce inflammation B->C D Measurement of thermal hyperalgesia at various time points post-carrageenan injection C->D E Euthanasia and collection of inflamed paw tissue C->E F Homogenization and extraction of prostaglandins E->F H RNA extraction from paw tissue E->H G Quantification of PGE2 and PGI2 levels using enzyme immunoassay (EIA) F->G I Reverse transcription to cDNA H->I J Quantitative PCR (qPCR) for iPLA2, COX-2, mPGES-1, and PGIS mRNA levels I->J

Figure 1: Experimental workflow for assessing the in vivo effects of bromoenol lactone.
Assessment of Cytotoxicity in Cultured Cortical Neurons

This protocol outlines the steps to evaluate the cytotoxic effects of bromoenol lactone on primary neuronal cultures.[4]

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Microscopic Analysis cluster_3 Nuclear Staining cluster_4 Biochemical Assays A Primary cortical neuron cultures prepared from fetal rat brains B Cells plated and maintained in culture C Treatment of neurons with varying concentrations of bromoenol lactone (BEL) for different durations B->C D Phase-contrast microscopy to observe neurite outgrowth and cell body morphology C->D E Fixation of cells C->E H Measurement of prostaglandin E2 (PGE2) production C->H F Staining with a nuclear dye (e.g., DAPI) E->F G Fluorescence microscopy to assess nuclear morphology (shrinkage, fragmentation) F->G

Figure 2: Workflow for evaluating the cytotoxicity of bromoenol lactone in neuronal cultures.

Signaling Pathways

Bromoenol lactone primarily exerts its effects by inhibiting iPLA2, a key enzyme in the production of arachidonic acid, which is a precursor for various pro-inflammatory and signaling molecules.

G membrane Membrane Phospholipids iPLA2 iPLA2 (Calcium-Independent Phospholipase A2) membrane->iPLA2 hydrolysis AA Arachidonic Acid (AA) iPLA2->AA BEL (R)-Bromoenol Lactone BEL->iPLA2 Inhibition COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Hyperalgesia Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 3: Inhibition of the arachidonic acid cascade by (R)-Bromoenol lactone.

Conclusion

This compound is a valuable analytical standard, and its non-deuterated counterpart is a potent tool for investigating the roles of iPLA2 and PAP-1 in cellular processes. While comprehensive toxicological data for the deuterated form is lacking, the information available for the parent compound indicates that it should be handled with care, using appropriate personal protective equipment and engineering controls to minimize exposure. The primary hazards are skin, eye, and respiratory irritation. Researchers using this compound should be familiar with its mechanism of action and potential cytotoxic and pro-apoptotic effects.

References

Solubility of (R)-Bromoenol lactone-d7 in various organic solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-Bromoenol lactone-d7, a deuterated analog of the potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2). Understanding the solubility of this compound is critical for its effective use in a variety of research and drug development applications, ensuring accurate experimental design and reliable results.

Core Quantitative Data

The solubility of this compound has been determined in a range of common organic solvents and an aqueous buffer. The following table summarizes this quantitative data, providing a clear comparison of its solubility profile.

Solvent/BufferSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl Sulfoxide (DMSO)25 mg/mL
Ethanol5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2<50 µg/mL[1] or 0.05 mg/mL[2][3]

Note: The solubility data for this compound is consistent with its non-deuterated counterpart, (R)-Bromoenol lactone.[1][2][3]

Experimental Protocols

Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer at a controlled temperature.

Materials:

  • This compound

  • Selected solvent or buffer

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent or buffer in a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: The vial is sealed and placed in a constant temperature bath, typically at 25°C or 37°C, and agitated using an orbital shaker or vortex mixer. The agitation should be sufficient to keep the solid suspended. The system is allowed to equilibrate for a predetermined period, often 24 to 72 hours, to ensure that the dissolution has reached a steady state.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the solid material.

  • Sample Collection: A clear supernatant is carefully collected. To remove any remaining fine particles, the supernatant can be filtered through a chemically inert syringe filter. Adsorption of the compound to the filter should be evaluated.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in mg/mL or µg/mL at the specified temperature.

Visualizing Experimental and Biological Contexts

To further aid in the understanding of the experimental workflow and the biological context of (R)-Bromoenol lactone's mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (e.g., 24-72 hours) A->B Step 1 C Centrifuge to pellet undissolved solid B->C Step 2 D Collect and filter supernatant C->D Step 3 E Quantify concentration via HPLC D->E Step 4 F Report solubility (mg/mL) E->F Step 5

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Bromoenol lactone acts as a suicide inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme crucial in cellular signaling pathways. The following diagram illustrates this inhibitory action.

G cluster_pathway Signaling Pathway: Inhibition of iPLA2 by Bromoenol Lactone Phospholipids Membrane Phospholipids iPLA2 iPLA2 (Calcium-independent Phospholipase A2) Phospholipids->iPLA2 Substrate ArachidonicAcid Arachidonic Acid iPLA2->ArachidonicAcid Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid Signaling Downstream Signaling (e.g., Eicosanoids) ArachidonicAcid->Signaling Lysophospholipid->Signaling BEL This compound BEL->iPLA2 Irreversible Inhibition

Caption: Mechanism of iPLA2 inhibition by Bromoenol lactone, blocking downstream signaling.

References

(R)-Bromoenol lactone-d7: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of (R)-Bromoenol lactone-d7, a deuterated analog of the potent and selective inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, physicochemical properties, and applications in biomedical research.

Introduction

(R)-Bromoenol lactone is a chiral, mechanism-based inhibitor of iPLA2γ, an enzyme implicated in various physiological and pathological processes, including mitochondrial function, lipid homeostasis, and oxidative stress. The deuterated version, this compound, serves as an invaluable internal standard for the accurate quantification of the parent compound in complex biological matrices using mass spectrometry. This guide consolidates essential technical information to facilitate its effective use in a laboratory setting.

Suppliers and Purchasing Information

This compound is available from several specialized chemical suppliers. Researchers can procure this compound from the following reputable sources:

SupplierProduct NumberAvailable Quantities
Cayman Chemical 10534100 µg, 500 µg, 1 mg
Santa Cruz Biotechnology sc-221225Inquire for details
MedChemExpress HY-117068S50 mg, 100 mg, 250 mg

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. This compound is classified as a dangerous good for transport and may be subject to additional shipping charges[1].

Physicochemical and Technical Data

A comprehensive summary of the technical data for this compound is presented below. This information is critical for experimental design and execution.

PropertyValueReference
Formal Name 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one[2]
Synonyms (R)-BEL-d7[1]
Molecular Formula C₁₆H₆D₇BrO₂[1]
Molecular Weight 324.2 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₇)[2]
Appearance Provided as a solution in methyl acetate[2]
Solubility DMF: 50 mg/mL, DMSO: 25 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): <50 µg/mL[2]
Storage -20°C[3]
Stability ≥ 2 years[2]
CAS Number (unlabeled) 478288-90-3[1][3]

Experimental Protocols and Applications

(R)-Bromoenol lactone is a selective inhibitor of iPLA2γ, with an IC₅₀ of approximately 0.6 µM for the human recombinant enzyme.[3] Unlike its (S)-enantiomer, it does not significantly inhibit iPLA2β except at high concentrations.[3] This selectivity makes it a valuable tool for studying the specific roles of iPLA2γ.

iPLA2γ Inhibition Assay Protocol

Objective: To determine the inhibitory effect of (R)-Bromoenol lactone on iPLA2γ activity in cell lysates.

Materials:

  • Cell line expressing iPLA2γ

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)

  • (R)-Bromoenol lactone

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Scintillation counter and fluid

Procedure:

  • Cell Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of (R)-Bromoenol lactone (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

  • Enzyme Reaction: Initiate the phospholipase reaction by adding the radiolabeled phospholipid substrate to the pre-incubated lysate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable method, such as the Bligh-Dyer extraction.

  • Quantification: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC). Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (R)-Bromoenol lactone compared to the vehicle control. Determine the IC₅₀ value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of unlabeled (R)-Bromoenol lactone. The following provides a general workflow for its application in an LC-MS/MS method for analyzing prostaglandins, which can be adapted for bromoenol lactone.

Objective: To accurately quantify (R)-Bromoenol lactone in a biological sample using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • This compound (internal standard)

  • Extraction solvent (e.g., hexane/ethyl acetate, 1:1, v/v)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a precise amount of this compound solution.

  • Extraction: Perform a liquid-liquid extraction to isolate the analyte and the internal standard from the matrix. Add the extraction solvent, vortex, and centrifuge to separate the phases.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a chromatographic method to separate the analyte from other matrix components. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both (R)-Bromoenol lactone and this compound.

  • Quantification: Create a calibration curve using known concentrations of unlabeled (R)-Bromoenol lactone spiked with the same amount of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of (R)-Bromoenol lactone in the unknown sample is then determined from this calibration curve.

Synthesis Information

Detailed, publicly available synthesis protocols for (R)-Bromoenol lactone and its deuterated analog are scarce. The synthesis of chiral lactones often involves stereoselective methods such as asymmetric hydrogenation of ketoesters catalyzed by chiral iridium complexes or biocatalytic synthesis using engineered enzymes.[4][5] The introduction of deuterium (B1214612) can be achieved through various methods, including the use of deuterated reagents in the synthesis pathway.[6] Researchers requiring custom synthesis are advised to contact specialized chemical synthesis companies.

Signaling Pathway and Experimental Workflow Visualization

(R)-Bromoenol lactone's primary target, iPLA2γ, plays a crucial role in mitochondrial homeostasis, particularly under conditions of oxidative stress. The following diagrams illustrate a key signaling pathway involving iPLA2γ and a typical experimental workflow for its study.

iPLA2g_Pathway cluster_mito Mitochondrial Membrane Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cardiolipin Cardiolipin (CL) Oxidized_CL Oxidized CL Cardiolipin->Oxidized_CL Oxidation Oxidized_FA Release of Oxidized Fatty Acids Oxidized_CL->Oxidized_FA Hydrolysis by iPLA2γ iPLA2g iPLA2γ iPLA2g->Oxidized_CL Hydrolyzes R_BEL (R)-Bromoenol lactone R_BEL->iPLA2g Inhibits Signaling Downstream Signaling (e.g., altered bioenergetics) Oxidized_FA->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: iPLA2γ signaling pathway in oxidative stress.

Experimental_Workflow Cell_Culture Cell Culture (e.g., with iPLA2γ expression) Treatment Treatment with (R)-Bromoenol lactone Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control Sample_Prep Sample Preparation (Lysis, Spiking with d7-Standard) Treatment->Sample_Prep Control->Sample_Prep iPLA2_Assay iPLA2γ Activity Assay Sample_Prep->iPLA2_Assay LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (IC₅₀ or Quantification) iPLA2_Assay->Data_Analysis LCMS_Analysis->Data_Analysis Conclusion Conclusion on Inhibition or Concentration Data_Analysis->Conclusion

Caption: Experimental workflow for studying (R)-Bromoenol lactone.

Conclusion

This compound is an essential tool for researchers investigating the role of iPLA2γ in health and disease. Its use as an internal standard ensures the reliability and accuracy of quantitative studies. This guide provides a centralized resource of technical information to support the design and implementation of experiments utilizing this important research compound.

Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific guidance. Researchers should always consult the relevant safety data sheets and product information from the supplier before handling any chemical compounds.

References

(R)-Bromoenol lactone-d7 material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data, physicochemical properties, and biological activity of (R)-Bromoenol lactone-d7. The information is intended to support researchers in its safe handling, storage, and application, particularly in quantitative analytical methods and studies of lipid signaling pathways.

Material Safety and Handling

Hazard Identification

Based on the non-deuterated form, the compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Storage:

  • Store in a well-ventilated place. Keep container tightly sealed.

  • Recommended storage temperature is -20°C.

  • The compound is stable for at least two years when stored as recommended.

First Aid:

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Physicochemical and Biological Properties

The following tables summarize the key quantitative data for this compound and its non-deuterated form.

Table 1: Physicochemical Properties
PropertyThis compound(R)-Bromoenol lactone (non-deuterated)
Formal Name 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl)-2H-pyran-2-one
Synonyms (R)-BEL-d7(R)-BEL
Molecular Formula C₁₆H₆D₇BrO₂C₁₆H₁₃BrO₂
Molecular Weight 324.2 g/mol 317.2 g/mol
Purity ≥99% deuterated forms (d₁-d₇)-
Formulation A solution in methyl acetateA solution in methyl acetate
Storage Temperature -20°C-20°C
Stability ≥ 2 years≥ 1 year
Table 2: Solubility Data
Solvent(R)-Bromoenol lactone (non-deuterated) Solubility
DMF 50 mg/mL
DMSO 25 mg/mL
Ethanol 5 mg/mL
PBS (pH 7.2) 0.05 mg/mL

Solubility data for the deuterated form is not explicitly provided but is expected to be similar to the non-deuterated form.

Table 3: Biological Activity and Inhibition Data
Target EnzymeInhibitorInhibition Constant / IC₅₀Reference
Calcium-independent phospholipase A₂ (iPLA₂)Bromoenol lactoneKᵢ = 180 nMHazen, S.L., et al. (1991). The Journal of Biological Chemistry, 266(11), 7227-7232.
Macrophage iPLA₂Bromoenol lactoneIC₅₀ = 60 nMAckermann, E.J., et al. (1995). The Journal of Biological Chemistry, 270(1), 445-450.
ChymotrypsinBromoenol lactoneKᵢ = 636 nMHazen, S.L., et al. (1991). The Journal of Biological Chemistry, 266(11), 7227-7232.
Human recombinant iPLA₂γ(R)-Bromoenol lactoneIC₅₀ ≈ 0.6 µMJenkins, C.M., et al. (2002). The Journal of Biological Chemistry, 277(36), 32807-32814.
iPLA₂β(R)-Bromoenol lactoneNo significant inhibition except at high doses (20-30 µM)Jenkins, C.M., et al. (2002). The Journal of Biological Chemistry, 277(36), 32807-32814.

Experimental Protocols and Applications

This compound is primarily intended for use as an internal standard for the quantification of (R)-Bromoenol lactone and its parent compound, Bromoenol lactone, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Use as an Internal Standard
  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration. From this, create a series of working standard solutions.

  • Sample Preparation: To each unknown sample, and to each calibration standard, add a precise and consistent volume of the this compound internal standard solution.

  • Extraction: Perform the necessary extraction procedure to isolate the analyte of interest and the internal standard from the sample matrix.

  • Analysis by GC-MS or LC-MS: Inject the prepared samples and standards into the GC-MS or LC-MS system.

  • Quantification: Monitor the characteristic mass-to-charge ratios for both the analyte and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and to quantify the analyte in the unknown samples.

Signaling Pathway and Workflow Diagrams

Inhibition of iPLA₂ Signaling Pathway

G cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids iPLA2 Calcium-independent Phospholipase A₂ (iPLA₂) Phospholipids->iPLA2 Substrate ArachidonicAcid Arachidonic Acid iPLA2->ArachidonicAcid Hydrolysis Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX enzymes Inflammation Inflammation & Pain Prostaglandins->Inflammation BEL (R)-Bromoenol lactone BEL->iPLA2 Irreversible Inhibition

Caption: Inhibition of the iPLA₂ pathway by (R)-Bromoenol lactone.

Workflow for Use as an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample SpikedSample Spiked Sample Sample->SpikedSample IS (R)-Bromoenol lactone-d7 (IS) IS->SpikedSample ExtractedSample Extracted Sample SpikedSample->ExtractedSample Extraction LCMS LC-MS or GC-MS Analysis ExtractedSample->LCMS Data Peak Area Data (Analyte & IS) LCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration via Calibration Curve

An In-depth Technical Guide on the Role of Calcium-Independent Phospholipase A2 (iPLA2) in Prostaglandin Production and Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phospholipase A2 (PLA2) enzymes are critical regulators of inflammatory and pain signaling pathways, primarily through their action of liberating arachidonic acid (AA) from membrane phospholipids. This guide focuses on the specific role of the calcium-independent isoform, iPLA2 (Group VI PLA2), in the biosynthesis of prostaglandins (B1171923) and the subsequent development of hyperalgesia. While the calcium-dependent cytosolic PLA2 (cPLA2) is often considered the primary initiator of the eicosanoid cascade in acute inflammation, a growing body of evidence implicates iPLA2 in distinct signaling contexts, including reactive oxygen species (ROS)-mediated AA release and certain models of neuropathic pain. This document provides a comprehensive overview of the signaling pathways, experimental evidence from key studies, detailed methodologies for relevant assays, and the current understanding of iPLA2 as a potential therapeutic target for pain management.

The iPLA2 Signaling Cascade in Prostaglandin (B15479496) Synthesis

The canonical pathway for prostaglandin production begins with the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, a reaction catalyzed by PLA2 enzymes.[1] This releases AA, the precursor for all eicosanoids, including prostaglandins.[1][2]

Calcium-independent PLA2 (iPLA2) contributes to this initial step. Unlike cPLA2, its activation is not dependent on intracellular calcium concentration, suggesting a role in different cellular activation scenarios.[1][3] For instance, studies have shown that oxidative stress from reactive oxygen species (ROS) causes a marked enhancement of iPLA2 activity, leading to significant AA release.[3]

Once liberated by iPLA2, free AA is metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate Prostaglandin H2 (PGH2).[4][5] PGH2 is then rapidly converted to various prostanoids, including Prostaglandin E2 (PGE2), by specific synthases.[4] PGE2 is a potent inflammatory mediator known to produce hyperalgesia, an increased sensitivity to pain.[6]

G Stimulus Stimulus (e.g., Reactive Oxygen Species) iPLA2 iPLA2 (Group VI) Activation Stimulus->iPLA2 activates Membrane Membrane Phospholipid AA Arachidonic Acid (AA) Membrane->AA releases iPLA2->Membrane catalyzes hydrolysis of COX COX-1 / COX-2 AA->COX is substrate for PGH2 Prostaglandin H2 (PGH2) COX->PGH2 produces PGES PGE Synthase PGH2->PGES is substrate for PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 produces Hyperalgesia Hyperalgesia PGE2->Hyperalgesia induces G cluster_0 Evidence from Inhibitor Studies SpinalCord Spinal Cord (Dorsal Horn) cPLA2 Group IVA cPLA2 PGE2_Hyperalgesia PGE2-Mediated Hyperalgesia cPLA2->PGE2_Hyperalgesia drives iPLA2 Group VI iPLA2 iPLA2->PGE2_Hyperalgesia contributes to InflammatoryPain Inflammatory Pain (e.g., Carrageenan) InflammatoryPain->cPLA2 primarily activates InflammatoryPain->iPLA2 no significant effect (in spinal models) NeuropathicPain Neuropathic Pain (e.g., Nerve Ligation) NeuropathicPain->iPLA2 activates G start Start: Prepare Cell/Tissue Lysate sub Prepare Radiolabeled Phospholipid Substrate start->sub mix Incubate Lysate with Substrate (No Ca2+, with EGTA) sub->mix stop Terminate Reaction & Extract Lipids mix->stop sep Separate Lipids via Thin-Layer Chromatography (TLC) stop->sep quant Quantify Radioactivity in Free Fatty Acid vs. Phospholipid Spots sep->quant end Result: iPLA2 Activity quant->end

References

Methodological & Application

Application Notes and Protocols for the LC-MS Analysis of (R)-Bromoenol Lactone Using (R)-Bromoenol lactone-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA₂), an enzyme implicated in various physiological and pathological processes. Accurate quantification of (R)-BEL in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of (R)-BEL in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (R)-Bromoenol lactone-d7 ((R)-BEL-d7), to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard in quantitative LC-MS bioanalysis.[1] This is because the physical and chemical properties of the internal standard are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2]

Signaling Pathway Context: Inhibition of iPLA₂

(R)-Bromoenol lactone exerts its biological effects primarily through the inhibition of iPLA₂. This enzyme plays a key role in cellular signaling by hydrolyzing phospholipids (B1166683) to produce free fatty acids, such as arachidonic acid, and lysophospholipids. These products are precursors to a variety of signaling molecules. The following diagram illustrates a simplified signaling pathway involving iPLA₂.

iPLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids iPLA2 iPLA₂ PL->iPLA2 Hydrolysis AA Arachidonic Acid iPLA2->AA LysoPL Lysophospholipids iPLA2->LysoPL Prostaglandins Prostaglandins, Leukotrienes AA->Prostaglandins Downstream Downstream Signaling (e.g., Inflammation) LysoPL->Downstream Prostaglandins->Downstream BEL (R)-Bromoenol Lactone BEL->iPLA2 Inhibition

Caption: Simplified signaling pathway of iPLA₂ and its inhibition by (R)-Bromoenol lactone.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of (R)-BEL.

Materials and Reagents
  • Analytes: (R)-Bromoenol lactone (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Biological Matrix: Human plasma (K₂EDTA)

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, Class A volumetric flasks and pipettes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of (R)-BEL and (R)-BEL-d7 into separate 1 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-BEL primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the (R)-BEL-d7 primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

The following workflow diagram outlines the sample preparation procedure.

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 10 µL of IS Working Solution (R)-BEL-d7 (100 ng/mL) Start->Add_IS Vortex1 Vortex (30 seconds) Add_IS->Vortex1 Add_ACN Add 200 µL of cold Acetonitrile (protein precipitation) Vortex1->Add_ACN Vortex2 Vortex (2 minutes) Add_ACN->Vortex2 Centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge1 Transfer_Supernatant Transfer Supernatant to a clean tube Centrifuge1->Transfer_Supernatant Add_EtOAc Add 500 µL of Ethyl Acetate (Liquid-Liquid Extraction) Transfer_Supernatant->Add_EtOAc Vortex3 Vortex (5 minutes) Add_EtOAc->Vortex3 Centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) Vortex3->Centrifuge2 Transfer_Organic Transfer Organic Layer to a new tube Centrifuge2->Transfer_Organic Evaporate Evaporate to dryness under Nitrogen stream Transfer_Organic->Evaporate Reconstitute Reconstitute in 100 µL of 50:50 ACN:Water Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS System Reconstitute->Inject

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

Parameter Condition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min

| Total Run Time | 5.0 minutes |

Tandem Mass Spectrometry (MS/MS) System:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 4500 V
Curtain Gas 30 psi

| Collision Gas | Nitrogen |

MRM Transitions (Hypothetical - requires optimization): The fragmentation of lactones can involve dehydration and loss of CO.[3] For (R)-BEL, with a monoisotopic mass of approximately 316.0 g/mol (for ⁷⁹Br), and (R)-BEL-d7 at ~323.0 g/mol , the following transitions are proposed for method development.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
(R)-BEL m/z 317.0m/z 237.0 (Loss of HBr)25
(R)-BEL m/z 317.0m/z 155.0 (Naphthyl fragment)40
(R)-BEL-d7 (IS) m/z 324.0m/z 244.0 (Loss of HBr)25

Note: The most intense, stable, and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier) during method development.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4] The validation assesses the method's performance and reliability.

Validation Parameters and Acceptance Criteria

The relationship between key validation parameters is illustrated below.

Validation_Parameters Method Validated Bioanalytical Method Selectivity Selectivity (No interference) Method->Selectivity Linearity Linearity & Range (r² ≥ 0.99) Method->Linearity Accuracy Accuracy (Bias within ±15%) Method->Accuracy Precision Precision (CV ≤ 15%) Method->Precision Recovery Recovery (Consistent & Reproducible) Method->Recovery MatrixEffect Matrix Effect (CV ≤ 15%) Method->MatrixEffect Stability Stability (Within ±15% of nominal) Method->Stability LLOQ LLOQ (S/N > 5, Accuracy ±20%, Precision ≤20%) Linearity->LLOQ Accuracy->Precision Recovery->MatrixEffect

Caption: Logical relationship of key bioanalytical method validation parameters.

Summary of Quantitative Validation Data

The following tables present representative data that should be obtained during method validation. Note: These are example values and must be determined experimentally.

Table 1: Calibration Curve and Linearity

Parameter Result Acceptance Criteria
Linearity Range 0.5 - 500 ng/mL -
Correlation Coefficient (r²) > 0.998 ≥ 0.99
LLOQ 0.5 ng/mL S/N > 5, Accuracy ±20%, Precision ≤20%

| ULOQ | 500 ng/mL | Accuracy ±15%, Precision ≤15% |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level (ng/mL) Nominal Conc. (ng/mL) Intra-Day Accuracy (% Bias) Intra-Day Precision (% CV) Inter-Day Accuracy (% Bias) Inter-Day Precision (% CV)
LLOQ 0.5 5.2 8.9 7.1 11.3
Low QC 1.5 -3.1 6.5 -1.8 7.8
Mid QC 75 1.5 4.2 2.3 5.1
High QC 400 -0.8 3.1 -1.2 4.5

| Acceptance Criteria | | ±20% (LLOQ), ±15% (QCs) | ≤20% (LLOQ), ≤15% (QCs) | ±20% (LLOQ), ±15% (QCs) | ≤20% (LLOQ), ≤15% (QCs) |

Table 3: Recovery and Matrix Effect

QC Level (ng/mL) Extraction Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor (CV %)
Low QC (1.5) 88.5 94.2 4.1
High QC (400) 91.2 91.8 3.5

| Acceptance Criteria | Consistent & Reproducible | - | ≤ 15% |

  • Extraction Recovery is assessed by comparing the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect is evaluated by comparing the analyte peak area in post-extraction spiked samples to that in a neat solution. A value <100% indicates ion suppression, while >100% indicates ion enhancement. The IS-Normalized Matrix Factor variability across different lots of matrix should be within 15% CV.[5][6]

Table 4: Stability

Stability Condition Duration Analyte Stability (% of Nominal) Acceptance Criteria
Bench-Top (Room Temp) 6 hours 96.5 Within ±15%
Freeze-Thaw Cycles 3 cycles (-80°C to RT) 94.8 Within ±15%
Long-Term Storage 30 days at -80°C 98.1 Within ±15%

| Post-Preparative (Autosampler) | 24 hours at 4°C | 102.3 | Within ±15% |

Conclusion

The described LC-MS/MS method provides a robust and reliable framework for the quantitative determination of (R)-Bromoenol lactone in human plasma. The use of its deuterated analog, this compound, as an internal standard is critical for achieving the high accuracy and precision required for regulated bioanalysis. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with rigorous method validation, will ensure the generation of high-quality data to support drug development programs. It is imperative that all validation parameters are experimentally determined and meet the acceptance criteria set by regulatory agencies.

References

Application Notes and Protocols for Quantitative Proteomics using (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone (BEL) is an irreversible, mechanism-based inhibitor of a class of enzymes known as serine hydrolases, with prominent activity against calcium-independent phospholipase A2β (iPLA2β) and phosphatidate phosphohydrolase-1 (PAP-1). This activity makes BEL a valuable chemical probe for studying the roles of these enzymes in various physiological and pathological processes. The deuterated analog, (R)-Bromoenol lactone-d7 ((R)-BEL-d7), serves as a powerful tool in quantitative chemical proteomics, enabling the precise and sensitive measurement of target enzyme engagement and activity through mass spectrometry-based approaches.

This document provides detailed application notes and protocols for the use of (R)-BEL-d7 in quantitative proteomics, employing an activity-based protein profiling (ABPP) workflow with isotopic labeling for relative quantification. This methodology, often referred to as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), allows for the identification and quantification of BEL-reactive proteins in complex biological samples.

Principle of the Method

The isoTOP-ABPP strategy with (R)-BEL-d7 relies on the differential isotopic labeling of two proteome samples (e.g., control vs. treated) to enable their distinction and relative quantification by mass spectrometry. In this protocol, a "light" (non-deuterated) (R)-BEL probe and a "heavy" (deuterated) (R)-BEL-d7 probe are used to label the proteomes of the two conditions being compared.

The core workflow involves:

  • Proteome Labeling: Treatment of two distinct biological samples with the "light" (R)-BEL and "heavy" (R)-BEL-d7 probes, respectively. The probes covalently bind to the active site serine residues of target enzymes.

  • Sample Combination and Protein Digestion: The two labeled proteomes are combined, and the proteins are digested into peptides, typically using trypsin.

  • Enrichment of Labeled Peptides (Optional but Recommended): To increase the sensitivity of detection for probe-labeled peptides, an enrichment step can be performed. This often involves a biotin (B1667282) tag incorporated into the probe structure, followed by avidin-based affinity purification. For this protocol, we will assume a click chemistry handle on the BEL probe for subsequent biotinylation and enrichment.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Quantification: The mass difference introduced by the deuterium (B1214612) labels allows for the identification and relative quantification of the probe-labeled peptides. The ratio of the peak intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the active target protein in the two samples.

Experimental Protocols

Materials and Reagents
  • (R)-Bromoenol lactone (for "light" labeling)

  • This compound (for "heavy" labeling)

  • Click chemistry reagents (e.g., Azide-PEG3-Biotin, copper (II) sulfate (B86663), TBTA, sodium ascorbate)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • Streptavidin agarose (B213101) resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., 80% acetonitrile (B52724), 0.1% formic acid)

  • C18 desalting columns

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Protocol: Competitive isoTOP-ABPP for Target Engagement

This protocol is designed to identify the protein targets of a compound of interest by competing for binding with the (R)-BEL-d7 probe.

1. Cell Culture and Treatment: a. Culture cells of interest to ~80-90% confluency. b. For the "heavy" labeled sample (control), treat the cells with vehicle (e.g., DMSO). c. For the "light" labeled sample (experimental), treat the cells with the compound of interest at the desired concentration and for the appropriate duration. d. Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.

2. Proteome Preparation and Labeling: a. Lyse the cell pellets from both conditions in ice-cold lysis buffer. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). c. Normalize the protein concentration of both lysates to 1-2 mg/mL with lysis buffer. d. To the "heavy" lysate (vehicle-treated), add (R)-BEL-d7 to a final concentration of 10 µM. e. To the "light" lysate (compound-treated), add (R)-BEL (non-deuterated) to a final concentration of 10 µM. f. Incubate both lysates for 30 minutes at 37°C with gentle agitation.

3. Click Chemistry and Protein Precipitation: a. To both labeled lysates, add the following click chemistry reagents in order:

  • Azide-PEG3-Biotin (100 µM final concentration)
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
  • Copper(II) sulfate (1 mM final concentration) b. Vortex to mix and incubate for 1 hour at room temperature. c. Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 2 hours (or overnight). d. Centrifuge at high speed to pellet the proteins and discard the supernatant.

4. Protein Digestion: a. Resuspend the protein pellets from both samples in 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5. b. Combine the "heavy" and "light" labeled samples in a 1:1 protein ratio. c. Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C. d. Alkylate the free cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. e. Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M. f. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

5. Enrichment of Biotinylated Peptides: a. Acidify the digest with formic acid to a final concentration of 1%. b. Pre-wash the streptavidin agarose resin with PBS. c. Add the acidified peptide mixture to the streptavidin resin and incubate for 2 hours at room temperature with end-over-end rotation. d. Wash the resin sequentially with the following buffers:

  • PBS with 1% SDS
  • 8 M urea in 100 mM Tris-HCl, pH 8.5
  • PBS e. Elute the bound peptides from the resin using 80% acetonitrile with 0.1% formic acid.

6. Sample Desalting and LC-MS/MS Analysis: a. Desalt the eluted peptides using C18 desalting columns according to the manufacturer's protocol. b. Analyze the desalted peptides by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer.

7. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Search the data against a relevant protein database, specifying the modifications corresponding to the "light" and "heavy" BEL probes. c. Quantify the relative abundance of the "heavy" and "light" peptide pairs. The ratio of heavy to light (H/L) indicates the degree of target engagement by the competitor compound. A high H/L ratio suggests that the competitor compound effectively blocked the binding of the "light" BEL probe to its target.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables illustrating how to present the results from a competitive isoTOP-ABPP experiment.

Table 1: Identification and Quantification of (R)-BEL-d7 Labeled Peptides

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityH/L Ratiop-value
P04075PLA2G6AIELAGYSLV...1.2E+079.8E+078.17<0.001
Q9Y5C1PLPP1FGEVTSAY...2.5E+061.8E+077.20<0.005
P12345ABHD6GHIYASDF...8.9E+059.1E+051.020.95
.....................
  • Protein ID: UniProt accession number.

  • Gene Name: Official gene symbol.

  • Peptide Sequence: The sequence of the identified peptide labeled by the BEL probe.

  • Light Intensity: The integrated peak area of the peptide labeled with the non-deuterated (R)-BEL.

  • Heavy Intensity: The integrated peak area of the peptide labeled with (R)-BEL-d7.

  • H/L Ratio: The ratio of heavy to light intensity, indicating the relative abundance of the active enzyme.

  • p-value: Statistical significance of the change in H/L ratio.

Table 2: Summary of Competed Protein Targets

Target ProteinH/L Ratio (Vehicle vs. Competitor)Fold ChangeFunction
iPLA2β8.178.17Phospholipid remodeling, arachidonic acid release
PAP-17.207.20Phospholipid metabolism, diacylglycerol production
ABHD61.021.02Monoacylglycerol lipase
............
  • Target Protein: Name of the protein identified as a target.

  • H/L Ratio: The quantified ratio from the competitive experiment.

  • Fold Change: The magnitude of the change in target engagement.

  • Function: A brief description of the protein's biological function.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the competitive isoTOP-ABPP workflow described above.

experimental_workflow cluster_control Control cluster_experimental Experimental control_cells Cells + Vehicle control_lysate Lysate control_cells->control_lysate heavy_probe (R)-BEL-d7 Labeling control_lysate->heavy_probe combine Combine Lysates (1:1) heavy_probe->combine exp_cells Cells + Competitor exp_lysate Lysate exp_cells->exp_lysate light_probe (R)-BEL Labeling exp_lysate->light_probe light_probe->combine digest Reduction, Alkylation, Trypsin Digestion combine->digest enrich Streptavidin Enrichment digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis & Quantification lcms->data iPLA2_pathway membrane Membrane Phospholipids iPLA2b iPLA2β membrane->iPLA2b Substrate ArachidonicAcid Arachidonic Acid iPLA2b->ArachidonicAcid Lysophospholipid Lysophospholipids iPLA2b->Lysophospholipid BEL (R)-Bromoenol lactone BEL->iPLA2b Inhibition COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Signaling Cell Signaling Lysophospholipid->Signaling Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation PAP1_pathway PA Phosphatidic Acid (PA) PAP1 PAP-1 PA->PAP1 Substrate DAG Diacylglycerol (DAG) PAP1->DAG BEL (R)-Bromoenol lactone BEL->PAP1 Inhibition PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade PKC->MAPK Downstream Downstream Signaling (e.g., Proliferation, Inflammation) MAPK->Downstream

Application Notes and Protocols for Enzyme Inhibition Kinetics Assay with (R)-Bromoenol Lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone (BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2).[1] Its deuterated analog, (R)-Bromoenol lactone-d7 ((R)-BEL-d7), serves as a valuable tool in enzyme kinetic studies, particularly in assays employing mass spectrometry for enhanced specificity and sensitivity. These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition kinetics assay for iPLA2 using (R)-BEL-d7 and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of the enzymatic product.

iPLA2 enzymes play a crucial role in various cellular processes, including membrane remodeling, signal transduction, and the generation of lipid mediators such as arachidonic acid. The inhibition of iPLA2 is a key area of research in the development of therapeutics for inflammatory diseases, neurological disorders, and other pathologies. Understanding the kinetics of iPLA2 inhibition by compounds like (R)-BEL-d7 is fundamental to characterizing their potency, selectivity, and mechanism of action.

It is important to note that while BEL is a potent iPLA2 inhibitor, it has been shown to exhibit off-target effects, notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1) and some serine proteases.[2] Therefore, careful experimental design and data interpretation are crucial to ensure that the observed effects are specific to iPLA2 inhibition.

Principle of the Assay

This assay measures the activity of iPLA2 by quantifying the enzymatic hydrolysis of a phospholipid substrate to produce a lysophospholipid and a free fatty acid. The use of a deuterated substrate allows for the precise and sensitive quantification of the enzymatic product by LC-MS/MS, using a corresponding non-deuterated internal standard. The inhibitory effect of this compound is determined by measuring the decrease in the rate of product formation in the presence of the inhibitor. As BEL is an irreversible inhibitor, the kinetics of inhibition are time-dependent, and the assay is designed to determine the rate of inactivation (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

kinactk{inact}kinact​
) and the inhibition constant (
KIK_IKI​
).

Data Presentation: Quantitative Inhibitory Data

The following table summarizes the inhibitory potency of Bromoenol lactone (BEL) enantiomers against iPLA2 and a known off-target enzyme. This data is essential for understanding the selectivity of the inhibitor.

Enzyme TargetInhibitorPotency (IC50 / Ki)Notes
Macrophage iPLA2Bromoenol lactone (racemic)IC50: 60 nMHalf-maximal inhibition after a 5-minute preincubation.[1]
Cytosol-Associated iPLA2β(S)-Bromoenol lactoneMore potent than (R)-BELComparative study of enantiomers.
Cytosol-Associated iPLA2β(R)-Bromoenol lactoneLess potent than (S)-BELComparative study of enantiomers.
Magnesium-dependent Phosphatidate Phosphohydrolase-1 (PAP-1)Bromoenol lactone (racemic)IC50: ~8 µMOff-target effect observed in intact macrophages.[2]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human iPLA2β (or other iPLA2 isoform of interest)

  • Inhibitor: this compound ((R)-BEL-d7)

  • Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d8 (PAPC-d8) or other suitable deuterated phospholipid substrate

  • Internal Standard: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and its hydrolysis products (lysophosphatidylcholine and arachidonic acid)

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 5 mM EDTA[3]

  • Quenching Solution: Acetonitrile containing 1% formic acid

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Other Reagents: DMSO (for dissolving inhibitor), Triton X-100 (optional, for substrate preparation), general laboratory plasticware and equipment.

Protocol for iPLA2 Inhibition Kinetics Assay using LC-MS/MS

This protocol is designed to determine the time- and concentration-dependent inactivation of iPLA2 by (R)-BEL-d7.

4.2.1. Preparation of Reagents

  • Enzyme Solution: Prepare a stock solution of iPLA2 in a suitable buffer (e.g., assay buffer) and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in ice-cold assay buffer.

  • Inhibitor Solutions: Prepare a stock solution of (R)-BEL-d7 in DMSO. Serially dilute the stock solution in DMSO to obtain a range of inhibitor concentrations.

  • Substrate Solution: Prepare a stock solution of the deuterated phospholipid substrate (e.g., PAPC-d8). The substrate can be prepared as sonicated vesicles in the assay buffer or as mixed micelles with a detergent like Triton X-100.[3]

  • Internal Standard Solution: Prepare a solution containing known concentrations of the non-deuterated lysophospholipid and fatty acid products in a suitable solvent for use as an internal standard in the LC-MS/MS analysis.

4.2.2. Enzyme Inactivation Assay

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the iPLA2 enzyme with various concentrations of (R)-BEL-d7 (or vehicle control - DMSO) in the assay buffer. The final DMSO concentration should be kept constant across all samples (typically ≤1%).

  • Time Points: At various time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Initiate Reaction: Immediately add the aliquot from the pre-incubation to a tube containing the deuterated substrate solution to initiate the enzymatic reaction. The final volume of the reaction mixture should be consistent for all samples.

  • Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 10 minutes). This time should be within the linear range of the enzymatic reaction.

  • Quench Reaction: Stop the reaction by adding an equal volume of the cold quenching solution (acetonitrile with 1% formic acid). This will precipitate the protein and stop the enzymatic activity.

  • Add Internal Standard: Add a fixed amount of the internal standard solution to each quenched sample.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the enzymatic product (deuterated lysophospholipid and/or fatty acid) from the substrate and other components using a suitable C18 reverse-phase HPLC column.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the deuterated product and the non-deuterated internal standard. The specific MRM transitions will depend on the substrate and product being analyzed.

Data Analysis for Irreversible Inhibition

For an irreversible inhibitor that follows a two-step mechanism (initial binding followed by covalent modification), the observed rate of inactivation (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

kobsk{obs}kobs​
) at a given inhibitor concentration can be determined by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be -ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
kobsk{obs}kobs​
.

The remaining enzyme activity is calculated as the amount of product formed in the presence of the inhibitor divided by the amount of product formed in the absence of the inhibitor (vehicle control).

A secondary plot of ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

kobsk{obs}kobs​
versus the inhibitor concentration ([I]) will typically yield a hyperbolic curve, which can be fitted to the following equation to determine the inactivation rate constant (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
kinactk{inact}kinact​
) and the inhibition constant (
KIK_IKI​
):

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

kobs=kinact×[I]KI+[I]k{obs} = \frac{k_{inact} \times [I]}{K_I + [I]}kobs​=KI​+[I]kinact​×[I]​

where:

  • ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    kinactk{inact}kinact​
    is the maximal rate of inactivation at a saturating concentration of the inhibitor.

  • KIK_IKI​
    is the concentration of the inhibitor that gives half-maximal inactivation.

Mandatory Visualizations

Signaling Pathway Diagram

PLA2_Signaling_Pathway iPLA2 Signaling and Prostaglandin Synthesis Pathway membrane Cell Membrane (Phospholipids) iPLA2 iPLA2 membrane->iPLA2 Substrate ArachidonicAcid Arachidonic Acid iPLA2->ArachidonicAcid Hydrolysis Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid BEL This compound BEL->iPLA2 Irreversible Inhibition COX Cyclooxygenase (COX-1/COX-2) ArachidonicAcid->COX Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation & Other Cellular Responses Prostaglandins->Inflammation

Caption: iPLA2-mediated release of arachidonic acid and its subsequent conversion to prostaglandins.

Experimental Workflow Diagram

Experimental_Workflow Workflow for iPLA2 Irreversible Inhibition Kinetics Assay start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) start->reagent_prep preincubation Pre-incubation: iPLA2 + (R)-BEL-d7 (Varying concentrations and times) reagent_prep->preincubation reaction_init Reaction Initiation: Add deuterated substrate preincubation->reaction_init incubation Incubation (37°C, fixed time) reaction_init->incubation quenching Reaction Quenching (Acidified Acetonitrile) incubation->quenching is_addition Add Internal Standard quenching->is_addition sample_prep Sample Preparation (Centrifugation) is_addition->sample_prep lcms_analysis LC-MS/MS Analysis (Quantify deuterated product) sample_prep->lcms_analysis data_analysis Data Analysis: Calculate k_obs, k_inact, and K_I lcms_analysis->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining the kinetic parameters of iPLA2 inhibition.

References

Standard operating procedure for cell-based assays with (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone ((R)-BEL) is a powerful tool in cell biology and pharmacology, acting as an irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1][2] Its deuterated form, (R)-Bromoenol lactone-d7, serves as an internal standard for precise quantification in mass spectrometry-based assays.[3] Understanding the operational parameters and potential cellular effects of (R)-BEL is critical for designing and interpreting cell-based assays accurately. These application notes provide detailed protocols and critical considerations for the use of (R)-BEL in a research setting.

(R)-BEL's primary mechanism involves the irreversible inhibition of iPLA2γ, an enzyme crucial for cellular signaling through the hydrolysis of phospholipids (B1166683) to release free fatty acids, such as arachidonic acid, and lysophospholipids.[4] While it is a valuable research tool, it is essential to be aware of its potential off-target effects, including the inhibition of phosphatidate phosphohydrolase-1 (PAP-1) and the induction of apoptosis with prolonged exposure.[5][6]

Data Presentation

A summary of the key quantitative data for (R)-Bromoenol lactone is presented below. Researchers should note that optimal concentrations and incubation times will need to be determined empirically for specific cell lines and experimental conditions.

ParameterValueTarget EnzymeNotes
IC50~0.6 µMHuman recombinant iPLA2γ[1][2]
SelectivityDoes not inhibit iPLA2β except at high concentrations (20-30 µM)iPLA2γ vs. iPLA2β[1]
Off-target IC50~8 µMPhosphatidate Phosphohydrolase (PAP)In P388D1 macrophages for the non-isomeric Bromoenol lactone.[6]

Signaling Pathways

The following diagram illustrates the primary signaling pathway inhibited by (R)-Bromoenol lactone.

BEL_Mechanism substrate Glycerophospholipid enzyme iPLA2γ substrate->enzyme binds to products Arachidonic Acid + Lysophospholipid enzyme->products hydrolyzes inhibitor (R)-Bromoenol lactone inhibitor->enzyme irreversibly inhibits downstream Downstream Signaling (e.g., Eicosanoids) products->downstream

Caption: Mechanism of iPLA2γ inhibition by (R)-Bromoenol lactone.

It is also crucial to consider the potential off-target effects, as depicted in the following diagram.

BEL_Off_Target BEL (R)-Bromoenol lactone iPLA2g iPLA2γ (Primary Target) BEL->iPLA2g inhibits PAP1 PAP-1 (Off-Target) BEL->PAP1 inhibits Apoptosis Apoptosis Induction (Long-term exposure) BEL->Apoptosis can induce Lipid_Metabolism Altered Lipid Metabolism iPLA2g->Lipid_Metabolism regulates PAP1->Lipid_Metabolism regulates Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: Primary target and potential off-target effects of (R)-BEL.

Experimental Protocols

General Workflow for a Cell-Based iPLA2 Activity Assay

This protocol provides a general framework. Specific parameters should be optimized for the cell type and experimental question.

Caption: General experimental workflow for iPLA2 inhibition assay.

Detailed Methodologies

1. Materials and Reagents

  • (R)-Bromoenol lactone (and this compound for MS-based quantification)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Appropriate cell line (e.g., macrophages, mast cells)[5][7]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • iPLA2 activity assay kit (or components for a custom assay, such as radiolabeled phospholipid substrate)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber (for radioactive assays)

  • Scintillation counter and fluid (for radioactive assays)

  • LC-MS/MS system (for stable isotope dilution assays)

2. Cell Culture and Seeding

  • Culture cells in appropriate medium and conditions (e.g., 37°C, 5% CO2).

  • Passage cells as required to maintain logarithmic growth.

  • Seed cells into multi-well plates at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and recover for 24 hours.

3. Cell Treatment with (R)-Bromoenol Lactone

  • Prepare a stock solution of (R)-Bromoenol lactone in an appropriate solvent (e.g., DMSO or ethanol).[1]

  • Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of (R)-BEL. Include a vehicle control (medium with the same concentration of solvent as the highest (R)-BEL concentration).

  • Incubate the cells for the desired period. For mechanism-based inhibitors, a pre-incubation period is often necessary. This should be optimized (e.g., 30 minutes to 2 hours). Be cautious with long incubation times (up to 24 hours) as this may induce apoptosis.[5]

4. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.

  • Incubate on ice for 15-30 minutes with occasional agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cytosolic fraction) and store it on ice.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

5. iPLA2 Activity Assay

The following describes a general procedure for a radiolabeled substrate assay. For non-radioactive or MS-based methods, follow the manufacturer's protocol or the specific published method.

  • Prepare the assay buffer. A calcium-free buffer is essential to specifically measure calcium-independent PLA2 activity.[8]

  • In a new set of tubes, add a standardized amount of protein lysate (e.g., 20-50 µg) from each treatment condition.

  • Add the assay buffer to bring all samples to the same final volume.

  • Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine).

  • Incubate the reaction at 37°C for a predetermined optimal time (e.g., 30-60 minutes). The reaction should be in the linear range.

  • Stop the reaction by adding a quench solution (e.g., a mixture of chloroform/methanol).

  • Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

  • Spot the organic phase onto a TLC plate and develop the plate in an appropriate solvent system to separate the phospholipid substrate from the released free fatty acid.

  • Visualize the spots (e.g., with iodine vapor) and scrape the areas corresponding to the free fatty acid into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

6. Data Analysis

  • Calculate the amount of released radiolabeled fatty acid (in cpm or dpm) for each sample.

  • Normalize the activity to the protein concentration of the lysate to get the specific activity (e.g., cpm/µg protein).

  • Express the iPLA2 activity in the (R)-BEL-treated samples as a percentage of the activity in the vehicle-treated control.

  • Plot the percentage of iPLA2 activity against the log of the (R)-BEL concentration to generate a dose-response curve and calculate the IC50 value.

Critical Considerations and Best Practices

  • Solubility: (R)-Bromoenol lactone has limited solubility in aqueous solutions.[1] Ensure it is fully dissolved in the organic solvent before preparing the final dilutions in the aqueous culture medium.

  • Off-Target Effects: Be mindful of the potential inhibition of PAP-1 and the induction of apoptosis, especially with concentrations above the iPLA2γ IC50 and with long incubation times.[5][6] It is advisable to perform cell viability assays (e.g., MTT or Annexin V staining) in parallel, particularly when using long incubation periods.

  • Controls: Always include a vehicle control. For confirmation of iPLA2γ-specific effects, consider using genetic knockdown (siRNA) or knockout models if available.

  • Assay Specificity: Ensure the assay conditions are optimized to measure iPLA2 specifically. This primarily involves the chelation of calcium to inhibit calcium-dependent PLA2s.[8]

  • This compound Usage: When using this compound as an internal standard for LC-MS/MS, it should be added to the samples after the reaction has been stopped and before the lipid extraction step to account for variations in extraction efficiency and instrument response.

References

Application of (R)-Bromoenol Lactone-d7 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone (BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2). Its deuterated analog, (R)-Bromoenol lactone-d7, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of (R)-BEL in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data.

This document provides detailed application notes and protocols for the use of this compound in DMPK studies, including a comprehensive bioanalytical method for the quantification of (R)-BEL in plasma, and discusses its role in elucidating the pharmacokinetic profile of this important enzyme inhibitor.

Data Presentation

Table 1: Exemplary Bioanalytical Method Validation Parameters for (R)-Bromoenol Lactone in Rat Plasma
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%6.8% - 11.3%
Intra-day Accuracy (%Bias) ± 15%-5.7% to 9.1%
Inter-day Accuracy (%Bias) ± 15%-8.3% to 6.5%
Recovery (%) Consistent and reproducible85.2% - 91.5%
Matrix Effect (%) CV ≤ 15%7.9%
Table 2: Exemplary Pharmacokinetic Parameters of (R)-Bromoenol Lactone in Rats Following a Single Intravenous Dose (1 mg/kg)
ParameterUnitValue (Mean ± SD)
C₀ ng/mL250 ± 35
AUC₀-t ng·h/mL350 ± 50
AUC₀-inf ng·h/mL365 ± 55
t₁/₂ h2.5 ± 0.4
CL L/h/kg2.7 ± 0.3
Vd L/kg9.8 ± 1.2

Experimental Protocols

Protocol 1: Quantification of (R)-Bromoenol Lactone in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of (R)-Bromoenol lactone in rat plasma samples to determine its pharmacokinetic profile.

2. Materials and Reagents:

  • (R)-Bromoenol lactone (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (K₂EDTA)

  • 96-well protein precipitation plates

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Bromoenol lactone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the (R)-Bromoenol lactone stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

5. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (standards, quality controls, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

6. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 20% B

    • 3.6-5.0 min: Re-equilibration at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-Bromoenol lactone: m/z 317.0 → 155.1 (Quantifier), 317.0 → 127.1 (Qualifier)

    • This compound: m/z 324.0 → 162.1 (Quantifier)

7. Data Analysis:

  • Quantify the concentration of (R)-Bromoenol lactone in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS ((R)-BEL-d7) in Acetonitrile (150 µL) plasma->is_addition precipitation Protein Precipitation (Vortex 5 min) is_addition->precipitation centrifugation Centrifugation (4000 rpm, 10 min) precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc quantification Quantification (vs. Calibration Curve) ratio_calc->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the quantification of (R)-BEL in plasma.

signaling_pathway cluster_membrane Cell Membrane phospholipid Membrane Phospholipids iPLA2 iPLA2 (Calcium-independent Phospholipase A2) phospholipid->iPLA2 Substrate AA Arachidonic Acid iPLA2->AA LysoPL Lysophospholipid iPLA2->LysoPL BEL (R)-Bromoenol Lactone BEL->iPLA2 Irreversible Inhibition Prostaglandins Prostaglandins (Inflammatory Mediators) AA->Prostaglandins Metabolism

Caption: Inhibition of the iPLA2 signaling pathway by (R)-BEL.

Unveiling Enzyme Dynamics: (R)-Bromoenol Lactone-d7 as a Precision Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). Its deuterated analog, (R)-Bromoenol lactone-d7 ((R)-BEL-d7), serves as an invaluable chemical probe for studying the function and activity of iPLA2γ and related enzymes. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for quantification of (R)-BEL in biological samples using mass spectrometry (GC- or LC-MS). This document provides detailed application notes and protocols for utilizing (R)-BEL-d7 to investigate enzyme function, with a focus on iPLA2γ.

Mechanism of Action

(R)-BEL acts as a suicide inhibitor. The catalytic serine residue within the active site of iPLA2γ attacks the lactone ring of (R)-BEL. This enzymatic reaction leads to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This high specificity allows for its use in dissecting the physiological and pathological roles of iPLA2γ.

Data Presentation

Quantitative Inhibitory Potency

(R)-BEL exhibits selectivity for iPLA2γ over other phospholipase A2 isoforms. It is crucial to be aware of its potential off-target effects, particularly on phosphatidate phosphohydrolase-1 (PAP-1) and chymotrypsin, especially at higher concentrations or during prolonged incubation periods.

Enzyme TargetInhibitorPotency (IC50 / Ki)Notes
Calcium-independent Phospholipase A2γ (iPLA2γ)(R)-Bromoenol lactoneIC50: ~0.6 µM[1][2]Selective inhibitor.
Calcium-independent Phospholipase A2β (iPLA2β)(R)-Bromoenol lactoneDoes not inhibit except at high doses (20-30 µM)[2][3]Demonstrates selectivity for the γ isoform.
Macrophage iPLA2Bromoenol lactone (racemic)IC50: 60 nM[4]Concentration-dependent inhibition.
Myocardial cytosolic iPLA2Bromoenol lactone (racemic)Ki: 180 nM[4]Mechanism-based irreversible inhibitor.
Magnesium-dependent Phosphatidate Phosphohydrolase-1 (PAP-1)Bromoenol lactone (racemic)IC50: ~8 µMPotential off-target. Inhibition can lead to apoptosis with long incubation times.[5]
α-ChymotrypsinBromoenol lactone (racemic)Ki: 636 nM[4]Potential off-target.

Note: Data for the deuterated (R)-BEL-d7 is primarily for its use as an internal standard. The inhibitory activity is expected to be comparable to the non-deuterated (R)-BEL.

Mandatory Visualizations

G Mechanism of (R)-BEL Suicide Inhibition of iPLA2γ cluster_0 iPLA2γ Active Site Active_Enzyme Active iPLA2γ (with catalytic Serine) Enzyme_Substrate_Complex Enzyme-Inhibitor Complex Active_Enzyme->Enzyme_Substrate_Complex R_BEL (R)-Bromoenol Lactone R_BEL->Enzyme_Substrate_Complex Binding Reactive_Intermediate Reactive Acyl-Enzyme Intermediate Enzyme_Substrate_Complex->Reactive_Intermediate Catalytic Attack by Serine Inactive_Enzyme Irreversibly Inactivated iPLA2γ (Covalently Modified) Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Mechanism of (R)-BEL suicide inhibition of iPLA2γ.

G Experimental Workflow for (R)-BEL-d7 as a Chemical Probe Start Start: Biological Sample (Cells or Tissues) Treatment Treatment with (R)-BEL Start->Treatment Spiking Spike with (R)-BEL-d7 (Internal Standard) Treatment->Spiking Lysis Cell Lysis and Protein Extraction Spiking->Lysis Sample_Prep Sample Preparation (e.g., Proteolysis for Proteomics) Lysis->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis: Target Identification & Quantification LC_MS->Data_Analysis End End: Functional Insights Data_Analysis->End

Caption: Experimental workflow using (R)-BEL-d7 as a chemical probe.

G Simplified iPLA2γ Signaling Pathway Stimuli Physiological/Pathological Stimuli iPLA2g iPLA2γ Stimuli->iPLA2g Activates Membrane_Phospholipids Membrane Phospholipids iPLA2g->Membrane_Phospholipids Hydrolyzes R_BEL (R)-BEL-d7 R_BEL->iPLA2g Inhibits Arachidonic_Acid Arachidonic Acid Release Membrane_Phospholipids->Arachidonic_Acid Downstream_Signaling Downstream Signaling (e.g., Prostaglandin Synthesis, Inflammation) Arachidonic_Acid->Downstream_Signaling

Caption: Simplified iPLA2γ signaling pathway and the inhibitory action of (R)-BEL-d7.

Experimental Protocols

Protocol 1: In Vitro iPLA2γ Inhibition Assay

This protocol details the measurement of iPLA2γ activity in vitro and the determination of the inhibitory potency of (R)-BEL.

Materials:

  • Recombinant human iPLA2γ

  • (R)-Bromoenol lactone

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100

  • Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (R)-BEL in DMSO.

    • Dilute the recombinant iPLA2γ to the desired concentration in cold Assay Buffer.

    • Prepare the substrate and DTNB solutions according to the manufacturer's instructions.

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add 10 µL of varying concentrations of (R)-BEL (or vehicle control, DMSO) to respective wells.

    • Add 80 µL of the diluted iPLA2γ solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for irreversible inhibition.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 414 nm every minute for 15-30 minutes. The rate of absorbance increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for iPLA2γ Activity using (R)-BEL-d7

This protocol describes the treatment of cultured cells with (R)-BEL and the subsequent analysis of its effects on cellular processes, using (R)-BEL-d7 as an internal standard for quantitative analysis.

Materials:

  • Cultured cells expressing iPLA2γ

  • (R)-Bromoenol lactone

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

    • Prepare working solutions of (R)-BEL in cell culture medium at various concentrations.

    • Remove the old medium and treat the cells with the (R)-BEL working solutions or vehicle control.

    • Incubate the cells for the desired duration (e.g., 1-4 hours).

  • Cell Lysis and Sample Preparation:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Harvest the cell lysates and centrifuge to pellet cell debris.

    • Collect the supernatant containing the proteins.

    • Determine the protein concentration using a BCA assay.

  • Internal Standard Spiking and Analysis:

    • To an aliquot of each cell lysate, add a known amount of (R)-BEL-d7 to serve as an internal standard.

    • Process the samples for downstream analysis (e.g., lipid extraction, protein digestion for proteomics).

    • Analyze the samples using an LC-MS/MS system to quantify the levels of (R)-BEL and other analytes of interest.

  • Downstream Analysis:

    • The treated cell lysates can be used for various downstream applications, including:

      • Western Blotting: To assess changes in protein expression or phosphorylation.

      • ELISA: To quantify the release of signaling molecules like arachidonic acid.

      • Mass Spectrometry-based Proteomics: To identify the protein targets of (R)-BEL.

Protocol 3: Mass Spectrometry-Based Proteomics for Target Identification

This protocol provides a general workflow for identifying the cellular targets of (R)-BEL using a chemoproteomics approach.

Materials:

  • (R)-Bromoenol lactone with a reporter tag (e.g., alkyne or biotin) for enrichment, or label-free quantification can be used with untagged (R)-BEL.

  • Cell lysate

  • Streptavidin beads (for biotin-tagged probes) or click chemistry reagents (for alkyne-tagged probes)

  • DTT, iodoacetamide, and trypsin for protein digestion

  • LC-MS/MS system

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with the tagged (R)-BEL probe for a specified time to allow for covalent modification of target proteins.

  • Enrichment of Labeled Proteins:

    • If using a biotin-tagged probe, enrich the labeled proteins using streptavidin beads.

    • If using an alkyne-tagged probe, perform a click reaction to attach a biotin (B1667282) tag, followed by enrichment.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead protein reduction, alkylation, and tryptic digestion to release the peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against a protein database to identify the proteins that were covalently modified by the (R)-BEL probe.

    • Label-free or isotopic labeling methods can be used for quantitative comparison between control and treated samples.

Conclusion

This compound is a powerful and versatile chemical probe for the study of iPLA2γ and other serine hydrolases. Its use as an internal standard in mass spectrometry-based applications provides high accuracy and reproducibility in quantitative studies. The detailed protocols and data presented in this document are intended to guide researchers in the effective application of (R)-BEL-d7 to elucidate the complex roles of its target enzymes in health and disease. Careful consideration of its potential off-target effects is essential for the correct interpretation of experimental results.

References

Application Notes and Protocols for the LC-MS/MS Quantification of (R)-Bromoenol Lactone Using (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the development and application of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Bromoenol lactone (BEL) in biological matrices. (R)-Bromoenol lactone-d7 is utilized as an internal standard to ensure accuracy and precision. This method is crucial for pharmacokinetic studies, drug metabolism research, and mechanistic studies involving BEL, a known inhibitor of calcium-independent phospholipase A2 (iPLA2). Detailed experimental protocols, data presentation, and visualizations of the experimental workflow and a relevant signaling pathway are provided to guide researchers in implementing this analytical method.

Introduction

(R)-Bromoenol lactone (BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme implicated in various physiological and pathological processes, including inflammation, apoptosis, and phospholipid remodeling.[1] Accurate quantification of BEL in biological samples is essential for understanding its pharmacokinetic profile, mechanism of action, and therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[2]

This application note details a robust LC-MS/MS method for the determination of (R)-BEL in plasma, providing researchers with the necessary protocols to implement this assay in their laboratories.

Experimental Protocols

Materials and Reagents
  • (R)-Bromoenol lactone (BEL) standard (Exact Mass: 316.00989 Da)[3]

  • This compound (BEL-d7) internal standard (Molecular Weight: 324.2)[2][4]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like BEL from plasma samples.

  • Thaw Samples : Thaw plasma samples on ice.

  • Spike Internal Standard : To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate and Reconstitute : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
2.5
2.6
4.0

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-Bromoenol lactone317.0191.125
This compound324.0198.125

Note: The precursor ion for (R)-Bromoenol lactone corresponds to the [M+H]+ adduct.[5] The product ion at m/z 191.1 likely corresponds to the naphthalene (B1677914) moiety after the loss of the bromoenol lactone portion. The precursor for the d7-internal standard is [M+H]+, and the product ion is shifted by 7 Da, reflecting the deuterated naphthalene ring.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table presents an example of a calibration curve and quality control (QC) sample results for the analysis of (R)-Bromoenol lactone in plasma.

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibration Std 1 0.50.4896.0N/A
Calibration Std 2 1.01.05105.0N/A
Calibration Std 3 5.04.9298.4N/A
Calibration Std 4 10.010.1101.0N/A
Calibration Std 5 50.051.5103.0N/A
Calibration Std 6 100.098.798.7N/A
Calibration Std 7 250.0255.0102.0N/A
Calibration Std 8 500.0490.098.0N/A
Low QC 1.51.58105.34.2
Mid QC 75.073.998.53.1
High QC 400.0408.0102.02.5

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of (R)-Bromoenol lactone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) spike_is Spike with (R)-BEL-d7 plasma->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate & Reconstitute supernatant->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for the LC-MS/MS analysis of (R)-Bromoenol lactone.
Signaling Pathway

(R)-Bromoenol lactone is known to inhibit calcium-independent phospholipase A2 (iPLA2), which plays a role in phospholipid metabolism and signaling pathways that can lead to apoptosis. The diagram below illustrates a simplified signaling cascade affected by BEL.

signaling_pathway cluster_membrane Cell Membrane phospholipid Membrane Phospholipids ipla2 iPLA2 (Calcium-independent Phospholipase A2) phospholipid->ipla2 arachidonic_acid Arachidonic Acid ipla2->arachidonic_acid lysophospholipid Lysophospholipid ipla2->lysophospholipid bel (R)-Bromoenol lactone bel->ipla2 pro_inflammatory Pro-inflammatory Mediators arachidonic_acid->pro_inflammatory apoptosis Apoptosis lysophospholipid->apoptosis

Figure 2: Simplified signaling pathway showing the inhibition of iPLA2 by (R)-Bromoenol lactone.

References

Application Notes and Protocols for (R)-Bromoenol lactone-d7 in Cellular Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of (R)-Bromoenol lactone-d7 ((R)-BEL-d7), a deuterated analog of the potent, irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA₂γ). While not a traditional metabolic label that is incorporated during protein synthesis, (R)-BEL-d7 serves as a mechanism-based covalent label for its target enzyme(s). The deuterium (B1214612) labeling provides a unique mass signature, making it a valuable tool for quantitative proteomics and pharmacokinetic studies to identify and quantify its cellular targets.

1. Introduction

(R)-Bromoenol lactone ((R)-BEL) is a chiral, mechanism-based, and irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA₂γ).[1][2] It exhibits high selectivity for iPLA₂γ over iPLA₂β, which is preferentially inhibited by the (S)-enantiomer.[2] The primary mechanism of action involves the formation of a covalent bond with a nucleophilic residue in the enzyme's active site, leading to its irreversible inactivation.[3]

The deuterated analog, this compound, offers the same inhibitory properties but with a stable isotope label. This makes it an invaluable tool for mass spectrometry-based proteomics to:

  • Identify the specific cellular targets of (R)-BEL.

  • Quantify the extent of target engagement (occupancy) within the cell.

  • Serve as an internal standard for pharmacokinetic and metabolic studies of (R)-BEL.[4]

2. Mechanism of Action and Signaling Pathway

(R)-BEL acts as a suicide inhibitor. The enzyme's active site serine attacks the lactone carbonyl, opening the ring and forming a covalent acyl-enzyme intermediate. This process unmasks a reactive bromomethyl ketone group, which then rapidly alkylates a nearby nucleophilic residue in the active site, leading to irreversible inhibition.[3]

iPLA₂γ is involved in cellular signaling through the hydrolysis of phospholipids (B1166683) to release fatty acids, such as arachidonic acid, and lysophospholipids. These molecules are precursors for various signaling molecules. Inhibition of iPLA₂γ by (R)-BEL can therefore modulate these downstream signaling pathways.

It is crucial to note that bromoenol lactone has been shown to have off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1).[5][6] Inhibition of PAP-1 can lead to the accumulation of phosphatidic acid and trigger apoptosis.[5][6] Therefore, careful experimental design and use of appropriate controls are essential.

G cluster_membrane Cell Membrane Phospholipids Phospholipids iPLA2g iPLA₂γ Phospholipids->iPLA2g hydrolyzes ArachidonicAcid Arachidonic Acid iPLA2g->ArachidonicAcid Lysophospholipids Lysophospholipids iPLA2g->Lysophospholipids RBEL (R)-Bromoenol lactone RBEL->iPLA2g irreversibly inhibits Signaling Downstream Signaling (e.g., Eicosanoids) ArachidonicAcid->Signaling Lysophospholipids->Signaling

Figure 1: iPLA₂γ signaling pathway and its inhibition by (R)-Bromoenol lactone.

3. Quantitative Data

The inhibitory potency of bromoenol lactone and its enantiomers has been determined against their primary targets.

CompoundTarget EnzymeIC₅₀Reference
(R)-Bromoenol lactoneiPLA₂γ~0.6 µM[1][2]
(S)-Bromoenol lactoneiPLA₂β~7 µM[7]

4. Experimental Protocols

The following protocols describe how to use (R)-BEL-d7 to identify cellular targets and quantify target occupancy.

4.1. Protocol 1: Identification of Cellular Targets of (R)-Bromoenol lactone using (R)-BEL-d7

This protocol outlines a workflow to enrich and identify proteins that are covalently modified by (R)-BEL.

G A 1. Cell Culture and Treatment Treat cells with (R)-BEL-d7 and a vehicle control. B 2. Cell Lysis Harvest and lyse cells to extract total protein. A->B C 3. Protein Digestion Digest proteins into peptides (e.g., with trypsin). B->C D 4. Peptide Enrichment (Optional) Enrich for modified peptides if necessary. C->D E 5. LC-MS/MS Analysis Analyze peptide mixtures by liquid chromatography-tandem mass spectrometry. D->E F 6. Data Analysis Search for peptides with the characteristic mass shift of (R)-BEL-d7 adduct. E->F

Figure 2: Workflow for identifying cellular targets of (R)-BEL-d7.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with a working concentration of (R)-BEL-d7 (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

    • Take a defined amount of protein (e.g., 1 mg) from each sample.

    • Perform in-solution or in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

    • Configure the data acquisition method to include fragmentation of parent ions.

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Specifically search for the mass modification corresponding to the adduction of (R)-BEL-d7 on nucleophilic amino acid residues (e.g., serine, cysteine).

    • Compare the results from the (R)-BEL-d7 treated sample and the vehicle control to identify specific targets.

4.2. Protocol 2: Quantification of Target Occupancy using (R)-BEL and (R)-BEL-d7

This protocol uses the deuterated compound as an internal standard to quantify the amount of target protein that has been engaged by the non-deuterated compound.

Methodology:

  • Cell Treatment:

    • Treat cells with varying concentrations of unlabeled (R)-BEL for a fixed time to determine dose-dependent target engagement.

  • Lysis and Spiking:

    • Lyse the cells as described in Protocol 1.

    • Before protein digestion, spike a known, fixed amount of (R)-BEL-d7 into each sample. The (R)-BEL-d7 will bind to any remaining unoccupied target protein.

  • Protein Digestion and LC-MS/MS Analysis:

    • Proceed with protein digestion and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Extract ion chromatograms for both the unlabeled (R)-BEL-modified peptide and the deuterated (R)-BEL-d7-modified peptide.

    • Calculate the ratio of the peak areas (unlabeled/labeled).

    • A decrease in the signal from the (R)-BEL-d7-modified peptide with increasing concentrations of unlabeled (R)-BEL indicates increased target occupancy by the unlabeled compound. This can be used to determine the in-cell EC₅₀ for target engagement.

5. Applications in Drug Development

  • Target Validation: Confirming that a drug candidate engages its intended target in a cellular context.

  • Selectivity Profiling: Identifying potential off-targets by screening for other proteins that are covalently modified.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Using (R)-BEL-d7 as an internal standard to quantify the levels of the unlabeled drug in biological samples.[4]

This compound is a powerful chemical probe for studying the biology of iPLA₂γ and for broader applications in drug development. Its use in quantitative proteomics allows for the precise identification and quantification of its cellular targets, providing critical insights into its mechanism of action and potential off-target effects. When using this compound, researchers should remain mindful of its potential to induce apoptosis through off-target inhibition of PAP-1, especially in experiments involving long incubation times.[5][6]

References

How to prepare and handle stock solutions of (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone-d7 ((R)-BEL-d7) is the deuterated form of (R)-Bromoenol lactone ((R)-BEL), an irreversible, chiral, mechanism-based inhibitor of calcium-independent phospholipase γ (iPLA2γ).[1][2][3] It is primarily intended for use as an internal standard for the quantification of (R)-BEL in various biological samples using mass spectrometry (GC-MS or LC-MS).[3][4][5] The seven deuterium (B1214612) atoms on the naphthalenyl group provide a distinct mass shift, facilitating accurate quantification.[4] This document provides detailed protocols for the preparation and handling of this compound stock solutions to ensure procedural accuracy, safety, and solution stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Formal Name 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one[3][4]
Synonyms (R)-BEL-d7[3][6][7]
Molecular Formula C₁₆H₆D₇BrO₂[4][6]
Formula Weight 324.2 g/mol [4][6]
CAS Number 478288-90-3 (unlabeled)[1][6]
Purity ≥99% deuterated forms (d₁-d₇)[3][4]
Formulation A solution in methyl acetate (B1210297)[1][3][4]
Appearance Varies depending on concentration and solventN/A
Storage Temperature -20°C[1][3][4][8]
Stability ≥ 2 years at -20°C[3][4]
Shipping Shipped on wet ice[1][3][4][8]

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data.

SolventSolubilityReference
DMF 50 mg/mL[1][3][4]
DMSO 25 mg/mL[1][3][4]
Ethanol 5 mg/mL[1][3][4]
PBS (pH 7.2) < 50 µg/mL[4]

Safety and Handling Precautions

This compound is classified as a Dangerous Good for transport and requires careful handling.[6] While specific toxicity data is not available, it is essential to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Chemical Hygiene: Develop and follow a comprehensive chemical hygiene plan. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a 10 mg/mL primary stock solution in a suitable organic solvent.

Materials:

  • This compound (as supplied in methyl acetate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Gastight syringe

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing the this compound solution in methyl acetate to equilibrate to room temperature before opening.

  • Solvent Evaporation: Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the methyl acetate solvent. Ensure the stream is gentle to avoid splashing the compound.

  • Solvent Addition: Once the methyl acetate has completely evaporated, add the desired volume of anhydrous DMF or DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a vial containing 1 mg of the compound, add 100 µL of solvent.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may aid dissolution.

  • Storage: Store the primary stock solution at -20°C in the tightly capped amber vial. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Preparation of Working Solutions

This protocol outlines the preparation of lower-concentration working solutions for use in experiments.

Materials:

  • Primary stock solution of this compound (10 mg/mL)

  • Appropriate solvent (e.g., Ethanol, culture medium, or assay buffer)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Thawing: Thaw the primary stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the primary stock solution with the appropriate solvent to achieve the desired final concentration for your experiment. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, perform a 1:100 dilution.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately. Due to the lower stability of dilute aqueous solutions, it is not recommended to store them for extended periods.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Receive (R)-BEL-d7 in Methyl Acetate equilibrate Equilibrate to Room Temperature start->equilibrate evaporate Evaporate Methyl Acetate under Inert Gas equilibrate->evaporate add_solvent Add Anhydrous Solvent (DMF or DMSO) evaporate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store_stock Store Primary Stock at -20°C (Aliquot if necessary) dissolve->store_stock thaw_stock Thaw Primary Stock Solution store_stock->thaw_stock For Experimental Use dilute Perform Serial Dilutions thaw_stock->dilute mix Vortex to Mix dilute->mix use Use Freshly Prepared Working Solution mix->use

Caption: Workflow for preparing stock and working solutions of this compound.

This detailed guide should provide the necessary information for the safe and effective preparation and handling of this compound solutions in a research setting. Always refer to the manufacturer's safety data sheet (SDS) for the most current and comprehensive safety information.

References

Application Notes and Protocols: Chemical Derivatization of Cysteine-Containing Peptides using (R)-Bromoenol lactone-d7 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bromoenol lactone-d7 (BEL-d7) is the deuterated form of (R)-Bromoenol lactone, a well-established irreversible inhibitor of specific phospholipase A2 (PLA2) enzymes.[1][2] While its primary application has been as an internal standard for the quantification of its non-deuterated counterpart, its inherent reactivity towards nucleophiles presents an opportunity for its use as a chemical derivatization agent.[3] This application note details a novel protocol for the derivatization of cysteine-containing peptides with this compound. This method facilitates the precise quantification of target peptides by liquid chromatography-mass spectrometry (LC-MS), leveraging the stable isotope label for enhanced analytical accuracy and reproducibility.[4]

The thiol group of cysteine residues is a highly reactive nucleophile, making it an ideal target for selective chemical modification.[5][6] The reaction of this compound with the cysteine thiol proceeds via a Michael addition mechanism, forming a stable thioether bond. The incorporation of the seven deuterium (B1214612) atoms from BEL-d7 introduces a known mass shift, enabling the differentiation and quantification of the derivatized peptide relative to an internal standard. This approach is particularly valuable for studying the role of specific cysteine-containing peptides in complex biological signaling pathways.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₆D₇BrO₂[1]
Molecular Weight 324.2 g/mol [1]
Appearance Solution in methyl acetate[3]
Deuteration ≥99% deuterated forms (d₁-d₇)[3]
Reactivity Reacts with nucleophiles (e.g., thiols, amines)Inferred from BEL reactivity

Experimental Protocols

Derivatization of a Cysteine-Containing Peptide

This protocol describes the derivatization of a model cysteine-containing peptide with this compound.

Materials:

  • This compound solution (1 mg/mL in methyl acetate)

  • Model cysteine-containing peptide (e.g., a synthetic peptide with a known sequence)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of the cysteine-containing peptide in ultrapure water.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.0)

    • 10 µL of the 1 mg/mL peptide stock solution

    • 10 µL of this compound solution (1 mg/mL)

  • Incubation: Vortex the mixture gently and incubate at 37°C for 1 hour.

  • Quenching: Stop the reaction by adding 5 µL of 10% TFA.

  • Sample Cleanup (Optional but Recommended): Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the derivatized peptide before LC-MS analysis.

  • Storage: Store the derivatized sample at -20°C until LC-MS analysis.

LC-MS Analysis of the Derivatized Peptide

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Range: m/z 100-2000

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For DDA, select the top 5 most intense precursor ions for fragmentation.

  • Collision Energy: Optimize for the specific derivatized peptide.

Data Presentation and Analysis

The derivatization of a cysteine-containing peptide with this compound results in a specific mass increase. This allows for the clear identification and quantification of the modified peptide.

Table 1: Theoretical Mass Shift upon Derivatization

MoietyChemical FormulaMonoisotopic Mass (Da)
This compoundC₁₆H₆D₇BrO₂323.0897
Derivatized Peptide[Peptide+H]⁺ + C₁₆H₆D₇BrO₂[Peptide+H]⁺ + 323.0897

Table 2: Example Quantitative Data for a Derivatized Peptide

SamplePeptide Concentration (fmol/µL)Peak Area (Derivatized Peptide)Peak Area (Internal Standard)Ratio (Derivatized/Internal Standard)
Control 1101.2 E+061.0 E+061.20
Control 2101.1 E+061.0 E+061.10
Treated 1252.8 E+061.0 E+062.80
Treated 2252.9 E+061.0 E+062.90

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of a cysteine-containing peptide using this compound.

G cluster_workflow Experimental Workflow Peptide Cysteine-Containing Peptide Derivatization Derivatization Reaction (pH 8.0, 37°C) Peptide->Derivatization BELd7 (R)-Bromoenol lactone-d7 BELd7->Derivatization Quench Reaction Quenching (TFA) Derivatization->Quench Cleanup Sample Cleanup (SPE) Quench->Cleanup LCMS LC-MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for derivatization and analysis.

Proposed Derivatization Reaction

The proposed reaction mechanism involves the nucleophilic attack of the cysteine thiol on the bromoenol lactone moiety.

G cluster_reaction Proposed Derivatization Reaction Peptide Peptide-SH Product Peptide-S-BEL-d7 Peptide->Product + (R)-BEL-d7 BEL (R)-BEL-d7

Caption: Proposed reaction of peptide with (R)-BEL-d7.

Relevant Signaling Pathway: iPLA₂-Mediated Signaling

Bromoenol lactone is a known inhibitor of calcium-independent phospholipase A₂ (iPLA₂), an enzyme involved in various signaling pathways.[7][8] Derivatization of cysteine-containing peptides that are substrates or downstream effectors of iPLA₂ could be a valuable application.

G cluster_pathway Simplified iPLA₂ Signaling Pathway Stimulus Cellular Stimulus iPLA2 iPLA₂ Stimulus->iPLA2 activates Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Lysophospholipid Lysophospholipid Membrane->Lysophospholipid iPLA2->Membrane acts on Downstream Downstream Signaling (e.g., Pro-inflammatory) ArachidonicAcid->Downstream Lysophospholipid->Downstream BEL (R)-Bromoenol lactone BEL->iPLA2 inhibits

Caption: iPLA₂ signaling pathway and BEL inhibition.

Conclusion

The use of this compound as a chemical derivatization agent for cysteine-containing peptides offers a powerful tool for quantitative proteomics. The described protocol provides a straightforward and robust method for labeling peptides, enabling their accurate measurement by LC-MS. This approach has the potential to facilitate the study of signaling pathways and the identification of novel biomarkers in various fields of biomedical research.

References

Application Notes and Protocols for (R)-Bromoenol Lactone in Pharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search did not yield any specific in vivo animal studies utilizing (R)-Bromoenol lactone-d7 . The following application notes and protocols are based on the pharmacology of the non-deuterated parent compound, Bromoenol lactone (BEL) . The deuterated form, this compound, is an isotopically labeled version of the parent compound. While often used in pharmacokinetic studies to trace the metabolism of a drug, its own pharmacodynamic and pharmacokinetic profiles may differ. Therefore, the provided information should be adapted with caution and is intended to serve as a foundational guide for researchers.

Application Notes

(R)-Bromoenol lactone (BEL) is a potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) and phosphatidate phosphohydrolase-1 (PAP-1).[1][2] Its utility in pharmacology research stems from its ability to modulate lipid signaling pathways, which are crucial in a variety of physiological and pathological processes.

Mechanism of Action:

BEL functions as a suicide substrate inhibitor.[2][3] For iPLA2, the enzyme hydrolyzes BEL, and the resulting product covalently binds to a cysteine residue within the enzyme's catalytic pocket, leading to irreversible inhibition.[2][3] This inhibition of iPLA2 disrupts the hydrolysis of phospholipids (B1166683) to generate free fatty acids, such as arachidonic acid, and lysophospholipids.

BEL also inhibits PAP-1, a key enzyme in the synthesis of triglycerides and phospholipids.[1] This dual inhibitory activity means that the observed biological effects of BEL may not be solely attributable to iPLA2 inhibition. Researchers should consider the potential off-target effects on PAP-1, especially in studies with long incubation times.[1]

Key Research Applications:

  • Apoptosis Induction: BEL has been shown to induce apoptosis in various cell lines, including human phagocytes, murine macrophages, and human T lymphocytes.[1] This effect is thought to be mediated through the inhibition of PAP-1, leading to mitochondrial membrane potential changes and activation of caspase-9 and caspase-3.[1]

  • Neuropharmacology: In cultured rat cortical neurons, BEL has been observed to cause a loss of neurites and impair cell bodies in a dose- and time-dependent manner.[4] This suggests a role for iPLA2 in neuronal development and maintenance.[4]

  • Mast Cell Exocytosis: BEL has been found to inhibit antigen-stimulated exocytosis in mast cells.[5] However, this effect may not be directly linked to the inhibition of Ca2+ influx, suggesting that BEL might target other proteins involved in the exocytotic machinery.[5]

  • Vascular Tone Regulation: BEL has been shown to inhibit voltage-gated Ca2+ channels and transient receptor potential canonical (TRPC) channels, which are involved in regulating vascular tone.[6][7]

Experimental Protocols

The following are generalized, hypothetical protocols for in vivo animal studies that can be adapted for investigating the pharmacology of (R)-Bromoenol lactone or its deuterated analog.

Protocol 1: Assessment of Pharmacokinetic Profile in Rodents

Objective: To determine the pharmacokinetic parameters of this compound in a rodent model.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Intravenous (IV) and oral gavage administration supplies

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the facility for at least one week prior to the study.

  • Dosing Formulation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be determined based on the desired dose and administration volume.

  • Animal Groups:

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: Oral gavage administration (e.g., 10 mg/kg)

  • Administration:

    • For IV administration, inject the compound slowly into the tail vein.

    • For oral administration, deliver the compound directly into the stomach using a gavage needle.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability using appropriate software.

Protocol 2: Evaluation of Anti-inflammatory Effects in a Murine Model of Inflammation

Objective: To investigate the potential anti-inflammatory effects of (R)-Bromoenol lactone in a mouse model of lipopolysaccharide (LPS)-induced inflammation.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • (R)-Bromoenol lactone

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • ELISA kits for TNF-α and IL-6

  • Tissue collection and processing supplies

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week.

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: LPS only (e.g., 1 mg/kg, intraperitoneal injection)

    • Group 3: LPS + (R)-Bromoenol lactone (e.g., 5 mg/kg, intraperitoneal injection)

    • Group 4: LPS + (R)-Bromoenol lactone (e.g., 10 mg/kg, intraperitoneal injection)

  • Drug Administration: Administer (R)-Bromoenol lactone or vehicle 1 hour prior to LPS challenge.

  • LPS Challenge: Inject LPS intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., liver, lung).

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.

  • Histological Analysis: Process harvested tissues for histological examination to assess inflammatory cell infiltration.

  • Data Analysis: Compare the levels of inflammatory markers and the degree of tissue inflammation between the different groups.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 500 ± 50200 ± 30
Tmax (h) 0.081.0
AUC (ng·h/mL) 800 ± 751200 ± 150
t1/2 (h) 2.5 ± 0.33.0 ± 0.4
Bioavailability (%) -30

Note: This table presents hypothetical data for illustrative purposes only. Actual values would need to be determined experimentally.

Visualizations

BEL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Triglycerides Triglycerides DAG->Triglycerides Ca_channel Ca2+ Channel IP3->Ca_channel activates BEL (R)-Bromoenol lactone iPLA2 iPLA2 BEL->iPLA2 inhibits PAP1 PAP-1 BEL->PAP1 inhibits Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid produces Lysophospholipids Lysophospholipids iPLA2->Lysophospholipids produces PAP1->DAG produces Phospholipids Phospholipids Phospholipids->iPLA2 Phosphatidate Phosphatidate Phosphatidate->PAP1 Experimental_Workflow_PK_Study start Start: Acclimated Rodents dosing Dosing (IV or Oral) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Pharmacokinetic Modeling analysis->data_analysis end End: PK Parameters data_analysis->end

References

Application Notes and Protocols: Screening for Novel Covalent Inhibitors Using (R)-Bromoenol Lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-Bromoenol lactone-d7 ((R)-BEL-d7) in the screening and identification of novel covalent inhibitors. (R)-Bromoenol lactone (BEL) is a well-characterized, mechanism-based irreversible inhibitor of several enzymes, most notably the calcium-independent phospholipase A2β (iPLA2β).[1][2][3] Its deuterated form, (R)-BEL-d7, serves as a valuable tool in mass spectrometry-based assays for competitive screening paradigms.

Introduction

Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[4][5] The screening for such inhibitors, however, presents unique challenges. (R)-BEL-d7, a deuterated analog of the potent covalent inhibitor (R)-BEL, can be employed in competitive screening assays to identify new covalent modifiers of target proteins. This approach leverages the known reactivity of BEL with specific amino acid residues, typically serines or cysteines, within the active site of its target enzymes.[1]

The core principle of this screening methodology involves the competition between (R)-BEL-d7 and a library of potential covalent inhibitors for binding to a target protein. The displacement of (R)-BEL-d7 by a hit compound can be sensitively and quantitatively detected by mass spectrometry, owing to the mass shift imparted by the deuterium (B1214612) labeling.

Target Enzymes and Mechanism of Action

(R)-Bromoenol lactone is a suicide inhibitor, meaning it is catalytically activated by its target enzyme to form a reactive species that covalently modifies the enzyme, leading to irreversible inhibition.[1]

Primary Target: Calcium-Independent Phospholipase A2β (iPLA2β)

  • Mechanism: The active site serine of iPLA2β attacks the lactone carbonyl of BEL. This ring-opening event forms a covalent acyl-enzyme intermediate and unmasks a highly reactive bromomethyl ketone, which then rapidly alkylates a nearby nucleophilic residue in the active site, resulting in irreversible inactivation.[1]

Other Known Targets:

  • Phosphatidate Phosphohydrolase-1 (PAP-1): BEL has been shown to inhibit PAP-1, a key enzyme in lipid metabolism.[6][7]

  • Chymotrypsin: Initial studies on BEL focused on its inhibitory activity against serine proteases like chymotrypsin.[1]

Researchers should be aware of potential off-target effects, as BEL has been reported to interact with other proteins, including voltage-gated Ca2+ and transient receptor potential canonical (TRPC) channels.[6][8]

Quantitative Data

The inhibitory potency of Bromoenol lactone has been determined against several of its targets. This data is crucial for designing effective screening assays.

Target EnzymeInhibitorParameterValueReference
Macrophage iPLA2Bromoenol lactoneIC5060 nM[9]
Canine Myocardial iPLA2Bromoenol lactoneKi180 nM[9]
ChymotrypsinBromoenol lactoneKi636 nM[9]
iPLA2β(S)-Bromoenol lactoneIC502 µM[2]
Cellular PAP activityBromoenol lactoneIC50~8 µM[7]

Note: The data presented is for the non-deuterated Bromoenol lactone. The deuterated form, (R)-BEL-d7, is expected to have similar biochemical activity, although this should be experimentally verified.

Experimental Protocols

Protocol 1: General Workflow for Competitive Covalent Inhibitor Screening

This protocol outlines a general workflow for a competitive screening assay using (R)-BEL-d7 and a library of test compounds against a target protein.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Prepare Target Protein incubate_lib Incubate Protein with Library Compound prep_protein->incubate_lib prep_lib Prepare Compound Library prep_lib->incubate_lib prep_bel (R)-BEL-d7 Preparation add_bel Add (R)-BEL-d7 prep_bel->add_bel incubate_lib->add_bel incubate_bel Incubate add_bel->incubate_bel quench Quench Reaction incubate_bel->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis lcms->data_analysis hit_validation Hit Validation data_analysis->hit_validation

Caption: Competitive covalent inhibitor screening workflow.

Materials:

  • Purified target protein

  • Compound library (covalent fragments or inhibitors)

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., PBS, Tris-HCl, HEPES, pH 7.4)

  • Quenching solution (e.g., 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Protein Preparation: Prepare the target protein at a suitable concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Compound Incubation: In a microtiter plate, add the library compounds to the wells containing the target protein. It is advisable to pre-incubate the protein with the test compounds for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

  • Addition of (R)-BEL-d7: Add (R)-BEL-d7 to the wells. The final concentration of (R)-BEL-d7 should be close to its IC50 or Ki value for the target protein to ensure sensitive competition.

  • Incubation: Incubate the mixture for a specific time to allow for the reaction of unbound protein with (R)-BEL-d7.

  • Quenching: Stop the reaction by adding a quenching solution.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the extent of protein labeling by (R)-BEL-d7. A decrease in the signal corresponding to the (R)-BEL-d7-adducted protein indicates that the library compound has covalently modified the target.

  • Data Analysis: Calculate the percentage of inhibition for each library compound based on the reduction of the (R)-BEL-d7-protein adduct signal.

  • Hit Validation: Confirmed hits should be further characterized to determine their potency (IC50, Ki) and mechanism of action.

Protocol 2: Intact Protein Mass Spectrometry for Adduct Detection

This protocol describes the use of LC-MS to detect the covalent adduct of the target protein with (R)-BEL-d7.

G start Quenched Reaction Mixture lc Liquid Chromatography (Desalting and Separation) start->lc ms Mass Spectrometry (Intact Mass Analysis) lc->ms deconvolution Deconvolution of Mass Spectrum ms->deconvolution result Detection of Unbound Protein and Covalent Adducts deconvolution->result

Caption: Intact protein mass spectrometry workflow.

Procedure:

  • Sample Preparation: Prepare the quenched reaction mixture from Protocol 1.

  • LC Separation: Inject the sample onto a reverse-phase LC column suitable for protein separation (e.g., C4 or C8). Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the protein.

  • MS Analysis: The eluent from the LC is directly introduced into the mass spectrometer. Acquire mass spectra in the positive ion mode over a mass range that encompasses the expected charge states of the protein.

  • Data Deconvolution: Use deconvolution software to transform the raw mass spectrum (m/z vs. intensity) into a true mass spectrum (mass vs. intensity).

  • Adduct Identification: Compare the deconvoluted mass of the protein in the control (no inhibitor) and test samples. The mass of the unbound protein should be observed. In the presence of (R)-BEL-d7, a mass shift corresponding to the addition of the (R)-BEL-d7 fragment will be detected. The intensity of this peak will be reduced in the presence of a competing covalent inhibitor.

Signaling Pathway and Mechanism of Inhibition

The primary target of BEL, iPLA2β, plays a crucial role in cellular signaling by hydrolyzing phospholipids (B1166683) to generate free fatty acids (like arachidonic acid) and lysophospholipids. These products are precursors for various signaling molecules.

G phospholipid Membrane Phospholipids iPLA2 iPLA2β phospholipid->iPLA2 Substrate arachidonic_acid Arachidonic Acid iPLA2->arachidonic_acid lysophospholipid Lysophospholipid iPLA2->lysophospholipid bel (R)-BEL-d7 bel->iPLA2 Inhibition signaling Downstream Signaling (e.g., Eicosanoids) arachidonic_acid->signaling lysophospholipid->signaling

Caption: Inhibition of the iPLA2β signaling pathway by (R)-BEL-d7.

Conclusion

This compound is a valuable tool for the discovery of novel covalent inhibitors. The protocols and information provided herein offer a framework for establishing robust screening and validation assays. The use of a deuterated probe in a competitive format allows for sensitive and reliable detection of covalent binding events by mass spectrometry. As with any screening campaign, careful assay development and hit validation are critical for success. Researchers should also consider the known off-target activities of BEL when interpreting results.

References

Application Notes and Protocols for the Use of Deuterated Lactones in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of deuterated lactones in stable isotope dilution assays (SIDA). SIDA is a highly accurate and precise analytical technique for the quantification of target analytes in complex matrices. The use of deuterated lactones as internal standards is crucial for correcting for analyte losses during sample preparation and for compensating for matrix effects in mass spectrometric analyses.

Introduction to Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assay is a quantitative mass spectrometry technique that offers high precision and accuracy. The principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample extraction, derivatization, and chromatographic separation. Because the internal standard and the analyte are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately determine the concentration of the native analyte, irrespective of sample losses or matrix-induced signal suppression or enhancement. Deuterated compounds are commonly used as stable isotope-labeled internal standards due to their chemical similarity to the analyte and the relative ease of their synthesis.

Synthesis of Deuterated Lactones

The availability of high-purity deuterated lactones is a prerequisite for the successful development of a SIDA method. Several synthetic routes have been developed for the preparation of deuterated γ- and δ-lactones with high levels of deuterium (B1214612) incorporation.

Synthesis of Deuterated γ-Lactones

Two primary methods have been reported for the synthesis of deuterated γ-lactones for use as internal standards in SIDA.[1][2][3]

  • Method 1: Reduction of a Hydroxypropiolic Acid Derivative. This method involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas to produce γ-lactones with deuterium atoms at the C2 and C3 positions of the lactone ring.[1][2]

  • Method 2: Free Radical Addition to Deuterated Alkenes. This approach utilizes the free radical addition of 2-iodoacetamide to a terminally deuterated 1-alkene to yield γ-lactones with deuterium atoms at the C3 and C4 positions.[1][2]

Table 1: Synthesis of Deuterated γ-Lactones

Deuterated LactoneSynthetic MethodDeuterium Incorporation (%)Overall Yield (%)Reference
[2,2,3,3-²H₄]-γ-OctalactoneReduction with D₂ gas>8927[1][2]
[2,2,3,3-²H₄]-γ-DecalactoneReduction with D₂ gas>8917[1][2]
[2,2,3,3-²H₄]-γ-DodecalactoneReduction with D₂ gas>8919[1][2]
[3,3,4-²H₃]-γ-OctalactoneFree radical addition>926[1][2]
[3,3,4-²H₃]-γ-DodecalactoneFree radical addition>9223[1][2]
Synthesis of Deuterated Vitamin D Metabolite Lactones

Deuterium-labeled vitamin D metabolites, including lactone derivatives, are crucial for clinical research and diagnostics. A versatile synthesis has been developed using A-ring synthons containing three deuterium atoms, which are then coupled with the appropriate CD-ring moieties.[4][5] This approach has been successfully applied to synthesize deuterated 25(OH)D₃-23,26-lactone and 1,25(OH)₂D₃-23,26-lactone.[4][5]

Experimental Protocols for SIDA of Lactones

The following protocols provide a general framework for the quantification of lactones in different matrices using deuterated internal standards. Method optimization and validation are essential for each specific application.

Quantification of γ-Lactones in Dairy Cream by GC-MS

This protocol is adapted from a method for the quantification of nine different lactones in dairy cream.[6][7]

1. Sample Preparation and Extraction:

  • To 10 g of cream in a 50 mL centrifuge tube, add a known amount of the deuterated lactone internal standard solution.
  • Add 10 mL of dichloromethane (B109758).
  • Homogenize the mixture using a high-speed disperser for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes at 4°C.
  • Collect the organic (lower) layer.
  • Repeat the extraction twice more with 10 mL of dichloromethane each time.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):
  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector: Splitless mode at 250°C.
  • Oven Temperature Program: 40°C (hold 2 min), ramp to 240°C at 4°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer (MS):
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mode: Selected Ion Monitoring (SIM) for quantification. Monitor at least two characteristic ions for the analyte and its deuterated internal standard.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 250°C.

3. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of the native lactone and a fixed concentration of the deuterated internal standard.
  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of the lactone in the sample extract from the calibration curve.

Quantification of Vitamin D Lactone Metabolites in Human Serum by LC-MS/MS

This protocol is based on a method for the determination of 25(OH)D₃-23,26-lactone and 1,25(OH)₂D₃-23,26-lactone in human serum.[4][5]

1. Sample Preparation and Extraction:

  • To 100 µL of serum, add a known amount of the deuterated vitamin D lactone internal standard solution.
  • Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing zinc sulfate).
  • Vortex vigorously for 30 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube.
  • For further cleanup and concentration, a supported liquid extraction (SLE) or solid-phase extraction (SPE) step can be employed.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the target lactones from other matrix components.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40°C.
  • Tandem Mass Spectrometer (MS/MS):
  • Ionization: Electrospray Ionization (ESI) in positive ion mode.
  • Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-product ion transitions for the analyte and its deuterated internal standard.
  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Quantification:

  • Prepare a calibration curve using stripped serum or a surrogate matrix spiked with known concentrations of the native vitamin D lactone and a fixed concentration of the deuterated internal standard.
  • Calculate the analyte concentration in the samples based on the response ratio relative to the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data from SIDA methods for lactones.

Table 2: Quantitative Performance Data for Lactone Analysis using Deuterated Internal Standards

AnalyteMatrixInternal StandardMethodLODLOQLinearity (R²)Recovery (%)Reference
γ-DecalactoneDairy Cream[¹³C₂]-γ-DecalactoneGC-MS-->0.99-[6]
δ-DecalactoneDairy Cream[²H₃]-δ-DecalactoneGC-MS-->0.99-[6]
25(OH)D₃-23,26-lactoneHuman Serum[²H₃]-25(OH)D₃-23,26-lactoneLC-MS/MS-->0.99-[4][5]
1,25(OH)₂D₃-23,26-lactoneHuman Serum[²H₃]-1,25(OH)₂D₃-23,26-lactoneLC-MS/MS-->0.99-[4][5]
Acyl-homoserine lactonesBacterial culture[²H₂]-AHLsLC-MS/MS-->0.99>95[8]

LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not provided in the cited literature.

Mandatory Visualizations

Principle of Stable Isotope Dilution Assay

SIDA_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (Native) Spiking Spiking Analyte->Spiking Deuterated_Standard Deuterated Lactone (Known Amount) Deuterated_Standard->Spiking Extraction Extraction & Cleanup Spiking->Extraction Losses affect both equally Analysis LC/GC-MS Analysis Extraction->Analysis MS_Signal Mass Spectrometer Signal (Analyte / Standard Ratio) Analysis->MS_Signal Quantification Accurate Quantification MS_Signal->Quantification

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Experimental Workflow for SIDA of Lactones

SIDA_Workflow Sample 1. Sample Collection (e.g., Serum, Food) Spike 2. Spiking with Deuterated Lactone IS Sample->Spike Extraction 3. Extraction (LLE, SPE, or SLE) Spike->Extraction Concentration 4. Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization 5. Derivatization (Optional) Concentration->Derivatization Analysis 6. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing 7. Data Processing (Peak Integration) Analysis->Data_Processing Quantification 8. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General experimental workflow for SIDA of lactones.

Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing

Quorum_Sensing cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL synthesis LuxR LuxR (Receptor) AHL->LuxR binding Complex LuxR-AHL Complex AHL->Complex AHL_out AHL Diffusion AHL->AHL_out diffusion LuxR->Complex Target_Genes Target Genes (e.g., Virulence, Biofilm) Complex->Target_Genes activation Gene_Expression Gene Expression Target_Genes->Gene_Expression AHL_out->LuxR

Caption: Acyl-homoserine lactone (AHL) mediated quorum sensing pathway.

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Compounds as Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. One of the most significant challenges in LC-MS-based quantification is overcoming the variability introduced during sample preparation and the unpredictable nature of matrix effects, which can cause ion suppression or enhancement.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is a widely accepted and powerful technique to correct for these variations.[3][4]

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[4] Because they are chemically and physically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[4] However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated internal standard to a sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to accurately calculate the analyte's concentration, effectively normalizing for variations in sample preparation and matrix effects.[4][5]

This document provides detailed application notes and protocols for the synthesis of deuterated compounds and their use as internal standards in LC-MS analysis.

Core Principles of Deuterium Labeling and Application as Internal Standards

The utility of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] The key advantages of using deuterated internal standards in LC-MS include:

  • Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analytes, minimizing the impact of signal distortion from matrix effects.[4]

  • Improved Reproducibility: They compensate for variations in sample extraction, handling, and injection volume, leading to more consistent results across different analytical runs.[4]

  • Correction for Matrix Effects: By experiencing the same ion suppression or enhancement as the analyte, they provide a reliable means of correction.[4]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[6]

Synthesis of Deuterated Compounds

Several methods are available for the synthesis of deuterated compounds. The choice of method depends on the desired location of the deuterium labels, the complexity of the molecule, and the required isotopic purity.

Common Synthesis Strategies:
  • Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods for deuterium incorporation and can be performed under acidic, basic, or metal-catalyzed conditions.[7] It is particularly useful for introducing deuterium at specific, activated positions.

  • Reduction with Deuterated Reagents: Common deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium atoms during the reduction of functional groups such as ketones, aldehydes, and esters.[7]

  • Total Synthesis with Deuterated Precursors: This method involves building the molecule from the ground up using commercially available deuterated starting materials. It offers the most control over the position and number of deuterium labels.[2]

  • Catalytic Deuteration: This technique uses a metal catalyst, such as palladium or platinum, with deuterium gas (D₂) to introduce deuterium across double or triple bonds.[2]

Quantitative Comparison of Deuteration Methods

The efficiency and isotopic purity of deuteration can vary significantly depending on the chosen method and reaction conditions.

Deuteration MethodTypical Isotopic Purity (%)AdvantagesDisadvantagesReference
H/D Exchange (Catalytic)>90%High efficiency, simple deuterium source (D₂O)Can lead to scrambling, may require harsh conditions[8]
Reductive Deuteration (NaBD₄)95-99%High regioselectivity, mild reaction conditionsLimited to reducible functional groups[7]
Total Synthesis>98%Precise control over label position and numberCan be lengthy and expensive[2]
Catalytic Deuteration (D₂)90-99%High deuterium incorporationRequires specialized equipment for handling D₂ gas[2]
Isotopic Purity of Commercially Available Deuterated Standards

It is crucial to assess the isotopic purity of a deuterated standard before use, as the presence of unlabeled analyte can lead to inaccurate quantification.

CompoundAdvertised Isotopic Purity (%)Measured Isotopic Purity (%)Reference
Tamsulosin-d₄99.599.5[9]
Oxybutynin-d₅98.098.8[9]
Eplerenone-d₃99.099.9[9]
Propafenone-d₇98.096.5[9]

Experimental Protocols

Protocol 1: Synthesis of Deuterated Ibuprofen (B1674241) (Illustrative Example)

This protocol provides a general method for the synthesis of deuterated ibuprofen via α-deuteration of a key intermediate.

Materials:

  • 4'-isobutylacetophenone (B122872)

  • Sodium deuteroxide (NaOD) in Deuterium oxide (D₂O)

  • Dioxane

  • Deuterated hydrochloric acid (DCl) in D₂O

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-isobutylacetophenone in dioxane.[1]

  • Deuterium Exchange: Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) to the flask.[1]

  • Reaction: Heat the mixture to reflux for 24 hours to facilitate the exchange of the α-protons with deuterium.[1]

  • Work-up: After cooling the reaction mixture to room temperature, neutralize it with a deuterated acid, such as DCl in D₂O.[1]

  • Purification: The resulting deuterated 4'-isobutylacetophenone can be purified using standard techniques like column chromatography.

  • Conversion to Ibuprofen: The deuterated intermediate is then converted to deuterated ibuprofen through established synthetic routes.[1]

Workflow for the Synthesis of Deuterated Ibuprofen:

G Synthesis of Deuterated Ibuprofen cluster_synthesis Synthesis Steps A Start with 4'-isobutylacetophenone B Dissolve in Dioxane A->B C Add NaOD in D₂O B->C D Reflux for 24h (H/D Exchange) C->D E Neutralize with DCl in D₂O D->E F Purify Deuterated Intermediate E->F G Convert to Deuterated Ibuprofen F->G H Final Product: Deuterated Ibuprofen G->H

Caption: A simplified workflow for the synthesis of deuterated ibuprofen.

Protocol 2: Quantification of an Analyte in Plasma using a Deuterated Internal Standard

This protocol outlines a general procedure for the quantitative analysis of a small molecule drug in plasma using LC-MS/MS and a deuterated internal standard.

Materials:

  • Plasma samples

  • Deuterated internal standard solution (of known concentration)

  • Acetonitrile (B52724) with 0.1% formic acid (Protein precipitation solution)

  • LC-MS/MS system with a C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the deuterated internal standard solution.

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.[6]

    • Transfer the supernatant to a clean vial for analysis.[6]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the C18 column.

    • Use a suitable gradient elution with Mobile Phases A and B to separate the analyte and the internal standard.

    • Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.[6]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS Quantification using a Deuterated Internal Standard:

G LC-MS Quantification Workflow cluster_workflow Analytical Workflow A Plasma Sample B Spike with Deuterated Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing: Peak Integration & Ratio Calculation F->G H Quantification using Calibration Curve G->H

References

Application Notes and Protocols for Gas Chromatography-Mass Spectrometric Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of various compounds using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards. The use of deuterated standards is a cornerstone of robust analytical methodology, offering enhanced accuracy and precision by correcting for variability in sample preparation and matrix effects.[1][2]

Principle of Isotope Dilution GC-MS with Deuterated Standards

The fundamental principle behind this technique is isotopic dilution, where a known quantity of a deuterated internal standard is introduced to the sample at the initial stage of preparation.[2] This standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1][2]

Because the deuterated standard shares the same physicochemical properties as the analyte, it experiences identical conditions throughout the analytical process, including extraction, derivatization, and chromatographic separation.[2] This co-elution ensures that any sample loss during preparation or fluctuations in instrument response affect both the analyte and the internal standard equally.[1][2] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[1]

The use of deuterated internal standards is particularly advantageous in complex biological matrices like plasma and whole blood, where matrix effects can significantly suppress or enhance the analyte's signal in the mass spectrometer's ion source.[1] The deuterated standard experiences the same matrix effects, allowing for effective correction.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for quantitative GC-MS analysis using deuterated internal standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative GC-MS analysis with deuterated standards.

Application: Quantification of Opioids in Biological Matrices

This protocol describes the quantitative analysis of hydrocodone in a biological matrix using its deuterated analog, hydrocodone-d3 (B3064616), as an internal standard.[3] This method is applicable to forensic toxicology and clinical research.

Experimental Protocol

3.1.1. Sample Preparation

  • To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of hydrocodone-d3 internal standard (e.g., 100 ng/mL).[3]

  • Perform protein precipitation by adding 2 mL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.

3.1.2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]

3.1.3. MRM Transitions

The following table outlines the optimized MRM transitions for hydrocodone and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydrocodone29922720
Hydrocodone-d330223020

Data adapted from a study on opioid analysis using isotope dilution with GC/MS/MS.[3]

Data Presentation

Calibration Curve Data for Hydrocodone

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
250.248
500.502
1001.015
1501.523
2002.031

This is representative data. Actual results may vary.[3]

The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then performed to determine the concentration of unknown samples.

Application: Analysis of Tire Tread Particles in Environmental Samples

This protocol details a pyrolysis-GC/MS method for the quantification of tire tread particles in environmental matrices like soil and sediment, using deuterated polymers as internal standards.[4][5]

Experimental Protocol

4.1.1. Sample Preparation

  • Homogenize the environmental sample (e.g., soil, sediment).

  • Weigh approximately 10-20 mg of the homogenized sample into a pyrolysis cup.

  • Add a known amount of deuterated polybutadiene (B167195) or polyisoprene as an internal standard.[4]

  • The sample is now ready for pyrolysis-GC/MS analysis.

4.1.2. Pyrolysis-GC/MS Instrumentation and Conditions

  • Pyrolyzer: CDS Analytical 5200 Pyroprobe or equivalent.

  • Pyrolysis Temperature: 750°C for 15 seconds.

  • GC-MS System: Agilent 6890/5973 GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

4.1.3. Monitored Ions

The following table lists the characteristic pyrolysis products and their monitored ions for quantifying tire tread polymers.

PolymerPyrolysis ProductTarget Ion (m/z)Qualifier Ion(s) (m/z)
Styrene-Butadiene Rubber (SBR)Styrene10478, 51
Polybutadiene (BR)Vinylcyclohexene10879, 93
Polyisoprene (IR)Dipentene13668, 93
Deuterated BR (Internal Standard)d-Vinylcyclohexene11484, 98

This is representative data. Actual ions and conditions may need optimization.[4]

Data Presentation

Quantification of SBR in Spiked Soil Samples

Spiked SBR Concentration (µg/g)Measured SBR Concentration (µg/g)Recovery (%)
50048597
10001020102
2500245098
50005150103

This is representative data demonstrating the accuracy of the method.[5]

Logical Relationship of Key Method Development Steps

The following diagram illustrates the logical flow and considerations for developing a robust quantitative GC-MS method using deuterated standards.

Method_Dev cluster_analyte Analyte & Standard cluster_sample_prep Sample Preparation cluster_gcms GC-MS Method cluster_validation Method Validation Analyte Define Analyte of Interest Select_IS Select Deuterated Internal Standard Analyte->Select_IS Develop_Extraction Develop Extraction Method (LLE, SPE) Select_IS->Develop_Extraction Optimize_Derivatization Optimize Derivatization (if needed) Develop_Extraction->Optimize_Derivatization Select_Column Select GC Column Optimize_Derivatization->Select_Column Optimize_GC Optimize GC Parameters (Oven, Flow) Select_Column->Optimize_GC Optimize_MS Optimize MS Parameters (Ionization, Acquisition) Optimize_GC->Optimize_MS Calibration Establish Calibration Curve Optimize_MS->Calibration Assess_Accuracy Assess Accuracy & Precision Calibration->Assess_Accuracy Assess_Matrix Assess Matrix Effects Assess_Accuracy->Assess_Matrix

Caption: Logical flow for GC-MS method development with deuterated standards.

Troubleshooting and Considerations

  • Chromatographic Separation: While deuterated standards are chemically similar to their non-deuterated counterparts, slight differences in retention times can occur, known as the chromatographic isotope effect.[6] It is crucial to ensure that the analyte and internal standard peaks are adequately resolved or that the integration method accounts for any partial co-elution.

  • Interferences: In some cases, fragments from the deuterated standard in the mass spectrometer's ion source can interfere with the molecular ions of other labeled standards (e.g., 13C-labeled) if used simultaneously.[7][8] High-resolution mass spectrometry can help mitigate such interferences.[7]

  • Purity of Deuterated Standard: The isotopic purity of the deuterated internal standard is critical for accurate quantification. The presence of unlabeled analyte in the standard can lead to an overestimation of the analyte concentration in the sample.

  • Derivatization: For non-volatile or polar compounds, derivatization is often necessary to improve their chromatographic behavior.[9] When using deuterated standards, it is important to ensure that the derivatization reaction proceeds to completion for both the analyte and the standard. The use of deuterated derivatizing agents can also be a strategy to generate internal standards in situ.[10]

By following these detailed protocols and considering the key aspects of method development and validation, researchers, scientists, and drug development professionals can leverage the power of GC-MS with deuterated standards to achieve highly accurate and reliable quantitative results.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of (R)-Bromoenol lactone-d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (R)-Bromoenol lactone-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

(R)-Bromoenol lactone (BEL) is known as a selective, mechanism-based inhibitor of Ca²⁺-independent phospholipase A₂ (iPLA₂).[1] The deuterated version, this compound, is a stable isotope-labeled (SIL) analog. It is an ideal internal standard for quantitative mass spectrometry assays. Because it is chemically and physically almost identical to the non-labeled compound, it can be used to correct for variations in sample preparation, injection volume, and ionization suppression (matrix effects), leading to more accurate and precise quantification of the target analyte.[2][3]

Q2: What are the most common causes of low signal intensity for this compound?

Low signal intensity for a deuterated standard can arise from several factors:

  • Suboptimal Mass Spectrometer Conditions: The instrument may not be properly tuned or calibrated for the specific mass-to-charge ratio (m/z) of the deuterated compound.[3][4]

  • Isotopic Back-Exchange: Deuterium (B1214612) atoms can be replaced by hydrogen atoms from the solvent (e.g., mobile phase), especially if they are in chemically active positions. This can be influenced by pH and temperature.[3]

  • Matrix Effects: Components in the sample matrix can co-elute with the analyte and suppress its ionization in the mass spectrometer's source.[2][3]

  • Incorrect Concentration: The working solution of the internal standard may be too dilute.[3][4]

  • Sample Degradation or Adsorption: The compound may be unstable under the storage or analytical conditions, or it may adsorb to sample vials or tubing.[2][3]

  • Inefficient Ionization: The chosen ionization technique or source parameters may not be optimal for this specific molecule.[4]

Q3: How can I determine if the problem is with my sample/method or the LC-MS instrument itself?

A systematic approach is best to distinguish between sample-related and instrument-related issues.[5]

  • Inject a Known Standard: First, inject a system suitability standard or a compound you know works well on the instrument.[2][6] If you get a good signal, the problem is likely related to your specific sample preparation or method for this compound.

  • Prepare a Fresh Standard: If the system suitability test passes, prepare a fresh, simple solution of this compound in a clean solvent (like acetonitrile/water) and inject it.[2][5] If this works, the issue may stem from your sample matrix or a more complex mobile phase.

  • Inspect the Ion Source: Visually check the electrospray needle for a consistent and fine spray. An unstable spray is a common cause of signal loss.[2][5]

Q4: What is isotopic back-exchange and how can I minimize it?

Isotopic back-exchange is a phenomenon where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[3] This leads to a decrease in the signal of the deuterated standard and a potential increase in the signal of the unlabeled analyte. To minimize this, consider adjusting the pH of your mobile phase (often more acidic conditions of pH 2.5-3 reduce exchange) and keeping your samples cooled in the autosampler to slow the reaction rate.[3]

Troubleshooting Guide for Low Signal Intensity

Q1: I am observing very low or no signal for my this compound standard. What are the initial checks I should perform?

A complete signal loss often points to a single, critical issue.[5] A systematic check is the most efficient way to identify the problem.[2]

Initial Troubleshooting Steps:

  • Verify System Suitability: Before analyzing your samples, always inject a known standard to confirm the LC-MS system is performing correctly.[2][6] This helps determine if the issue is with the instrument or your sample preparation.

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or drips.[2]

  • Inspect the Ion Source:

    • Stable Spray: Visually confirm that the electrospray needle is generating a consistent and fine spray. An unstable or absent spray is a primary cause of signal loss.[2][5]

    • Contamination: A dirty or contaminated ion source can significantly suppress the signal.[2][7] Check the capillary and cone/orifice for residue.

Q2: My signal is weak and inconsistent. How can I improve the ionization efficiency?

Poor signal strength can often be traced to inefficient ionization or ion suppression.[7]

Optimization Strategies:

  • Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) modes. Halogenated compounds can sometimes show good sensitivity in negative mode due to the electronegativity of bromine.

  • Mobile Phase Additives: The choice of mobile phase additive is crucial for good ionization. For positive mode, 0.1% formic acid is a common choice to promote protonation.[2] For negative mode, a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) might be tested, although this can be more challenging for system stability.

  • Source Parameters: Systematically optimize ion source parameters, including:

    • Capillary/Spray Voltage

    • Gas Temperatures (Nebulizing and Drying)

    • Gas Flow Rates

    • Nebulizer Pressure

  • Alternative Ionization: If available, consider trying other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[4]

Q3: I suspect isotopic back-exchange is occurring. How can I test for this and prevent it?

If the signal for this compound consistently decreases over the course of an analytical run, back-exchange is a likely cause.[3]

Experimental Protocol: Isotopic Back-Exchange Stability Study

  • Prepare Solution: Create a solution of this compound at a typical working concentration in your final sample diluent or mobile phase.

  • Incubate: Store this solution in the autosampler under the same conditions as your analytical batch (e.g., 4°C or 10°C).

  • Time-Point Analysis: Inject the solution onto the LC-MS system at regular intervals (e.g., T=0, 2h, 4h, 8h, 24h).

  • Monitor Signals: Track the following two indicators:

    • A decrease in the peak area or intensity of this compound (the d7 isotopologue).

    • The appearance and/or increase of a peak at the m/z of the unlabeled (d0) bromoenol lactone.

  • Interpretation: A clear trend showing the d7 signal decreasing while the d0 signal increases is strong evidence of back-exchange.[3]

Mitigation Strategies:

  • Adjust pH: Lowering the pH of the mobile phase to ~2.5-3.5 with formic acid can often minimize the exchange rate.[3]

  • Temperature Control: Keep samples cooled in the autosampler (e.g., 4°C) to slow down the chemical reaction.[3]

  • Solvent Choice: If possible, minimize the amount of water (D₂O's protic counterpart) in the sample diluent.

Q4: Could matrix effects be suppressing my signal?

Yes, matrix effects are a common cause of signal suppression, where co-eluting compounds from the sample matrix (e.g., salts, lipids from plasma) compete with the analyte for ionization.[3]

Solutions for Matrix Effects:

  • Improve Sample Cleanup: Enhance your sample preparation method to better remove interfering components. Solid-phase extraction (SPE) is often more effective at removing matrix components than simple protein precipitation.[3]

  • Optimize Chromatography: Adjust the LC gradient to achieve better separation between the this compound and the region where matrix components elute.[2]

  • Use Isotope-Labeled Standard: As you are already using a deuterated standard, it should co-elute and experience similar suppression, thus correcting for the effect during quantification.[2] However, severe suppression can still lead to a signal that is too low to be reliably detected.

Q5: My instrument seems to be performing poorly overall. What maintenance steps should I take?

Instrument drift, contamination, or inadequate calibration can all lead to poor performance.[7]

Instrument Health Checks:

  • Mass Calibration: Perform a fresh mass calibration using the manufacturer's recommended standards. Incorrect calibration can lead to poor sensitivity and mass accuracy errors.[4]

  • Tuning: Regularly tune the mass spectrometer to ensure it is operating at peak performance for your mass range.[4]

  • System Cleaning: If contamination is suspected, clean the ion source components, including the capillary, cone/orifice, and transfer optics, according to the manufacturer's guidelines.[3][6]

Data and Protocols

Table 1: Typical Starting LC-MS Parameters for Small Molecule Analysis

The following table provides a set of typical starting parameters that can be used as a baseline for method development for this compound. These will likely require optimization.

ParameterTypical SettingRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, <2 µm)Good retention for moderately polar compounds.
Mobile Phase AWater + 0.1% Formic AcidProvides protons for positive mode ESI.[2]
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong organic solvent for elution.[2]
Gradient5% B to 95% B over 5-10 minutesStandard gradient for screening.
Flow Rate0.3 - 0.5 mL/minCompatible with standard ESI sources.
Column Temperature30 - 40 °CImproves peak shape and reproducibility.
Injection Volume1 - 10 µLDependent on sample concentration and sensitivity.
Mass Spectrometry (ESI)
PolarityPositive and Negative (Test both)To determine the most sensitive ionization mode.
Capillary Voltage+3.5 to +4.5 kV / -2.5 to -3.5 kVCreates the electrospray.
Cone/Fragmentor Voltage80 - 120 VNeeds optimization to maximize precursor ion.
Source Temperature120 - 150 °CAssists with desolvation.
Desolvation Temperature350 - 450 °CEvaporates solvent from droplets.
Desolvation Gas Flow600 - 800 L/HrAids in desolvation and prevents contamination.

Visualizations

Diagrams for Troubleshooting and Analysis

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Checks Initial Checks cluster_Triage Problem Triage cluster_Solutions Solutions Start Low or No Signal for this compound CheckSystem Inject System Suitability Standard Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Prepare & Inject Fresh Simple Standard SampleOK Fresh Standard OK? CheckSample->SampleOK CheckHardware Inspect Ion Source & Check for Leaks FixMethod Troubleshoot Method: - Optimize Ionization - Check for Back-Exchange - Improve Sample Prep CheckHardware->FixMethod SystemOK->CheckSample  Yes FixInstrument Troubleshoot Instrument: - Calibrate & Tune - Clean Source SystemOK->FixInstrument  No SampleOK->CheckHardware  Yes SampleOK->FixMethod  No End Signal Restored FixInstrument->End FixMethod->End Factors cluster_Sample Sample-Related Issues cluster_LC LC Method Issues cluster_MS MS Instrument Issues center Low Signal Intensity Concentration Low Concentration center->Concentration Degradation Degradation center->Degradation BackExchange Isotopic Back-Exchange center->BackExchange Matrix Matrix Effects center->Matrix Adsorption Adsorption to Vials center->Adsorption MobilePhase Poor Mobile Phase (pH, Additives) center->MobilePhase Separation Poor Separation center->Separation Leaks System Leaks center->Leaks Ionization Inefficient Ionization center->Ionization Contamination Source Contamination center->Contamination Calibration Poor Calibration/Tune center->Calibration Detector Detector Failure center->Detector

References

Optimizing reaction conditions for labeling with (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Bromoenol lactone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this deuterated labeling reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated analog of (R)-Bromoenol lactone ((R)-BEL), an irreversible, mechanism-based inhibitor of calcium-independent phospholipase γ (iPLA2γ).[1][2][3] The primary application of the deuterated form is as an internal standard for the quantification of (R)-BEL in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) based assays.[4] It is also used in advanced mass spectrometry-based proteomics to identify and quantify the protein targets of (R)-BEL.

Q2: What is the mechanism of action of (R)-Bromoenol lactone?

(R)-Bromoenol lactone acts as a suicide inhibitor. The enzyme's active site serine residue attacks the lactone carbonyl group, causing the lactone ring to open. This forms a covalent acyl-enzyme intermediate and unmasks a highly reactive bromomethyl ketone group. This reactive group then rapidly alkylates a nearby nucleophilic residue, such as a cysteine thiol, in the enzyme's active site, leading to irreversible inactivation.[5]

Q3: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound at -20°C for long-term stability.[1] For preparing stock solutions, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) can be used.[4] Due to the reactive nature of the compound, it is advisable to prepare fresh working solutions in aqueous buffers immediately before use.

Q4: Is this compound selective for a specific enzyme?

While (R)-Bromoenol lactone is a selective inhibitor of iPLA2γ, it is important to be aware of potential off-target effects.[1][2] Bromoenol lactones have been shown to inhibit other enzymes, including phosphatidate phosphohydrolase-1 (PAP-1) and serine proteases like chymotrypsin.[6][7] Researchers should consider these potential cross-reactivities when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency
Potential Cause Recommended Solution
Suboptimal pH The reactivity of the bromomethyl ketone group is pH-dependent. Empirically test a pH range from 6.5 to 8.0 to find the optimal condition for your target protein.
Compound Instability This compound can hydrolyze in aqueous solutions. Prepare fresh working solutions immediately before each experiment. Minimize the time the compound spends in aqueous buffer before addition to the reaction.
Incorrect Molar Ratio The optimal molar ratio of labeling reagent to protein can vary. Titrate the concentration of this compound (e.g., from 1:1 to 10:1 molar excess) to find the optimal labeling concentration.
Low Reaction Temperature While room temperature is a common starting point, some labeling reactions may benefit from incubation at 37°C. However, be mindful that higher temperatures can also increase the rate of hydrolysis.
Presence of Nucleophiles in Buffer Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) can react with the bromoenol lactone. Use non-nucleophilic buffers such as HEPES or phosphate (B84403) buffer.
Issue 2: Non-Specific Labeling or High Background
Potential Cause Recommended Solution
Excessive Reagent Concentration A high molar excess of this compound can lead to labeling of non-target proteins. Reduce the concentration of the labeling reagent.
Prolonged Incubation Time Long incubation times can increase the chances of non-specific binding. Optimize the incubation time by performing a time-course experiment (e.g., 15, 30, 60, 120 minutes).
Sample Contamination Ensure the purity of your protein sample. Contaminating proteins can also be labeled, leading to a high background.
Inadequate Quenching After the desired incubation time, quench the reaction by adding a nucleophile like DTT or β-mercaptoethanol to consume any unreacted this compound.

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein
  • Protein Preparation: Prepare the purified protein in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the purified protein to a final concentration of 1-5 µM.

    • Add the this compound stock solution to the desired final concentration (e.g., a 5-fold molar excess over the protein).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted this compound.

  • Sample Preparation for Mass Spectrometry: Proceed with your standard workflow for protein digestion (e.g., trypsin digestion) and subsequent LC-MS/MS analysis.

Protocol 2: Cellular Labeling
  • Cell Culture: Culture cells to the desired confluency.

  • Cell Treatment:

    • Dilute the this compound stock solution in serum-free media to the desired final concentration (e.g., 10 µM).

    • Remove the culture medium from the cells and wash with PBS.

    • Add the media containing this compound to the cells.

    • Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove any unreacted compound.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Analysis: Determine the protein concentration of the lysate and proceed with downstream analysis, such as Western blotting or proteomic analysis.

Visualizations

signaling_pathway Stimulus Stimulus iPLA2g iPLA2γ Stimulus->iPLA2g activates Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid releases iPLA2g->Membrane hydrolyzes BEL_d7 (R)-Bromoenol lactone-d7 BEL_d7->iPLA2g inhibits Downstream Downstream Signaling (e.g., Eicosanoids) ArachidonicAcid->Downstream

Caption: Inhibition of the iPLA2γ signaling pathway by this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Prep Prepare Purified Protein in Non-Nucleophilic Buffer Incubate Incubate Protein with (R)-BEL-d7 Protein_Prep->Incubate Reagent_Prep Prepare (R)-BEL-d7 Stock in DMSO Reagent_Prep->Incubate Quench Quench with DTT Incubate->Quench Digest Protein Digestion (e.g., Trypsin) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: Experimental workflow for in vitro protein labeling with this compound.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Optimize pH (6.5-8.0) Start->Check_pH Yes Failure Issue Persists Start->Failure No Check_Conc Titrate (R)-BEL-d7 Concentration Check_pH->Check_Conc Check_Buffer Use Non-Nucleophilic Buffer (HEPES, PBS) Check_Conc->Check_Buffer Check_Freshness Prepare Fresh Working Solutions Check_Buffer->Check_Freshness Success Labeling Improved Check_Freshness->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

How to prevent the degradation of (R)-Bromoenol lactone-d7 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Bromoenol lactone-d7 (also known as (R)-BEL-d7). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the stability and handling of this compound in aqueous solutions.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments, likely stemming from the degradation of this compound.

Issue 1: Observed Loss of Compound Activity or Inconsistent Results

If you are experiencing a significant loss of inhibitory activity or observing high variability between experiments, it may be due to the degradation of your (R)-BEL-d7 working solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Hydrolysis of the Lactone Ring Prepare fresh aqueous working solutions immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.(R)-BEL-d7 contains a lactone ring, which is susceptible to hydrolysis in aqueous environments, especially under basic or strongly acidic conditions.[1][2][3] This hydrolysis opens the ring and renders the molecule inactive as an inhibitor.
Reaction with Nucleophiles Ensure your aqueous buffer is free from high concentrations of nucleophilic species (e.g., free thiols like DTT or β-mercaptoethanol) unless they are part of the experimental design.The mechanism of BEL involves the generation of a reactive intermediate that alkylates cysteine residues.[4] Other nucleophiles in the solution can react with and consume the compound.
Improper Storage of Stock Solution Verify that your stock solution (typically in methyl acetate, DMSO, or ethanol) is stored at -20°C or -80°C in a tightly sealed vial to prevent evaporation and moisture absorption.[5][6]The compound is stable for at least one year when stored correctly in an organic solvent at low temperatures.[5][7] Contamination with water can initiate degradation even in the stock solution.
Multiple Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]Each cycle can introduce moisture into the organic solvent, accelerating degradation over time.

Troubleshooting Workflow:

G start Start: Inconsistent Results or Loss of (R)-BEL-d7 Activity check_solution Was the aqueous working solution prepared fresh (i.e., < 1 hour before use)? start->check_solution prepare_fresh Action: Prepare a new working solution immediately before use. Re-run the experiment. check_solution->prepare_fresh No check_stock Is the stock solution old or subjected to multiple freeze-thaw cycles? check_solution->check_stock Yes end_good End: Problem Resolved prepare_fresh->end_good new_stock Action: Use a fresh aliquot or a new vial of stock solution. check_stock->new_stock Yes check_buffer Does the aqueous buffer contain reactive nucleophiles (e.g., DTT, high thiol conc.)? check_stock->check_buffer No new_stock->prepare_fresh modify_buffer Action: Modify buffer composition or perform a buffer exchange. Consider the reactivity. check_buffer->modify_buffer Yes end_bad End: If problem persists, contact technical support for further analysis. check_buffer->end_bad No modify_buffer->prepare_fresh

Caption: Troubleshooting workflow for loss of (R)-BEL-d7 activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway is hydrolysis of the ester bond in the lactone ring.[3] This process is analogous to the first step of its mechanism of action, where the target enzyme iPLA2γ catalyzes the hydrolysis to create a reactive bromomethyl keto acid intermediate.[4][8] This intermediate then alkylates the enzyme, causing irreversible inhibition.[8] Therefore, the compound is inherently designed to be reactive in aqueous, enzyme-containing environments. Non-enzymatic hydrolysis can also occur, accelerated by pH and temperature.

Mechanism of Action and Degradation Pathway:

G cluster_0 Degradation / Inhibition Pathway BEL This compound (Active Inhibitor) Intermediate Reactive Bromomethyl Keto Acid Intermediate BEL->Intermediate Hydrolysis (Enzymatic or Non-Enzymatic) Inactive Hydrolyzed, Inactive Product Intermediate->Inactive Further Reaction/ Decomposition in Solution Alkylated Alkylated, Inactivated Enzyme Intermediate->Alkylated Alkylation of Enzyme Thiol Groups

Caption: Degradation and inhibition pathway of (R)-BEL-d7.

Q2: How should I prepare and store aqueous working solutions of (R)-BEL-d7?

Due to its limited stability in water, aqueous solutions should be prepared fresh for each experiment. The compound has very low solubility in aqueous buffers like PBS (<50 µg/ml).[9]

Recommended Protocol for Preparing Aqueous Working Solutions:

  • Prepare Stock Solution: First, dissolve the solid (R)-BEL-d7 in a suitable organic solvent. Common choices and their solubilities are listed in the table below.[5][6][9][10] Store this stock solution at -20°C or -80°C in small, single-use aliquots.[5][6]

  • Create Intermediate Dilution (Optional): If a large dilution is required, you can make an intermediate dilution of the stock solution in the same organic solvent.

  • Prepare Final Aqueous Solution: Just before use, add the required volume of the organic stock solution to your pre-warmed (to experimental temperature) aqueous buffer. Vortex or mix gently to ensure complete dissolution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid affecting the biological system.

  • Use Immediately: Use the freshly prepared aqueous working solution without delay. Do not store it for future use.

Experimental Workflow for Solution Preparation:

G start Start: Need (R)-BEL-d7 Aqueous Solution stock Prepare concentrated stock in organic solvent (e.g., DMSO). Store at -20°C/-80°C in aliquots. start->stock thaw Thaw a single-use aliquot of stock solution. stock->thaw dilute Add stock solution to experimental aqueous buffer. (Final solvent conc. <0.5%) thaw->dilute mix Mix gently and thoroughly. dilute->mix use Use immediately in experiment. Do not store. mix->use end End: Experiment Complete use->end

Caption: Workflow for preparing (R)-BEL-d7 aqueous working solutions.

Q3: What factors influence the stability of (R)-BEL-d7 in aqueous solutions?

Several factors can accelerate the degradation of the lactone ring.

Factors Affecting Stability:

FactorEffect on StabilityRecommendation
pH Lactones are most stable at a slightly acidic pH (around 4-5). They are susceptible to hydrolysis under both alkaline (basic) and strongly acidic conditions.[1][2]Use a buffer with a pH as close to neutral (7.2-7.4) as your experimental system allows, and minimize the time the compound spends in the solution. Avoid highly basic buffers.
Temperature Higher temperatures increase the rate of hydrolysis.Prepare solutions and run experiments at the lowest feasible temperature required for the biological system. Avoid heating aqueous solutions of (R)-BEL-d7.
Light Exposure While not specifically documented for BEL, many halogenated organic compounds can be sensitive to UV light, which can promote free-radical reactions.[11][12]Protect solutions from direct, prolonged exposure to light, especially UV light, by using amber vials or covering tubes with foil.
Presence of Catalysts The target enzyme (iPLA2γ) is a catalyst for hydrolysis.[8] Other enzymes with esterase activity or metal ions could potentially increase the degradation rate.Be aware of the components in your experimental system. Use high-purity water and reagents to avoid catalytic contaminants.
Q4: What are the solubility limits for this compound?

The solubility of (R)-BEL-d7 is highly dependent on the solvent. It is significantly more soluble in organic solvents than in aqueous buffers.

Solubility Data Summary:

SolventSolubilityReference(s)
DMF~50 mg/mL[5][9]
DMSO~25 mg/mL[5][9][10]
Ethanol~5 mg/mL[5][9][10]
PBS (pH 7.2)<0.05 mg/mL (<50 µg/mL)[5][9][10]

Note: The deuterated form (d7) has solubility characteristics that are virtually identical to the unlabeled compound.[9]

References

Improving the solubility of (R)-Bromoenol lactone-d7 for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (R)-Bromoenol lactone-d7 for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with reported solubilities of 25 mg/mL and 50 mg/mL, respectively.[1][2][3] Ethanol (B145695) is another option, with a solubility of 5 mg/mL.[1][2][3] For aqueous solutions, the solubility is significantly lower, at approximately 0.05 mg/mL in PBS (pH 7.2).[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an organic solvent such as DMSO or DMF at a high concentration (e.g., 10-50 mg/mL). These stock solutions can then be diluted further in an appropriate aqueous buffer or cell culture medium for your specific assay. It is crucial to use fresh, high-purity DMSO, as moisture absorption can reduce the compound's solubility.[4]

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound is typically supplied as a solution in methyl acetate (B1210297) and should be stored at -20°C for long-term stability (≥ 2 years).[2][3] Once dissolved, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month.[4] Aqueous working solutions are generally unstable and should be prepared immediately before use.[5]

Q4: Is this compound stable in aqueous solutions?

A4: Bromoenol lactone is reported to be unstable in water, and aqueous solutions should be prepared immediately prior to use.[5] For assays requiring aqueous buffers, it is advisable to dilute the stock solution into the aqueous medium just before the experiment and to use it within a short timeframe (e.g., store on ice for no more than 12 hours).[5]

Solubility Data Summary

The following table summarizes the solubility of (R)-Bromoenol lactone and its deuterated form in various solvents.

Solvent(R)-Bromoenol lactone SolubilityThis compound SolubilityCitations
DMF50 mg/mL50 mg/mL[1][2][3]
DMSO25 mg/mL25 mg/mL[1][2][3]
Ethanol5 mg/mL5 mg/mL[1][2][3]
PBS (pH 7.2)0.05 mg/mL<50 µg/ml[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological assays.

Problem 1: Precipitation of the compound upon dilution into aqueous buffer or cell culture medium.

  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent concentration may also be too low to maintain solubility.

  • Solution:

    • Decrease the final concentration: Try a lower final concentration of this compound in your assay.

    • Increase the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on the biological system. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.

    • Use a co-solvent system: For in vivo or some in vitro applications, a co-solvent system can be employed. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[6]

    • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[6]

Problem 2: Inconsistent or lower-than-expected activity in the biological assay.

  • Cause: This could be due to poor solubility, degradation of the compound, or adsorption to plasticware.

  • Solution:

    • Confirm solubility: Visually inspect your working solutions for any signs of precipitation.

    • Prepare fresh solutions: Due to the instability of bromoenol lactone in aqueous solutions, always prepare working dilutions immediately before use.[5]

    • Use low-binding plasticware: To minimize adsorption of the compound, consider using low-protein-binding microplates and pipette tips.

    • Include a positive control: Use a known agonist/antagonist for your target to ensure the assay is performing as expected.

Problem 3: The solvent (e.g., DMSO) is interfering with the biological assay.

  • Cause: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

  • Solution:

    • Determine the solvent tolerance of your system: Run a solvent tolerance test by exposing your cells or assay components to a range of solvent concentrations to determine the maximum tolerable concentration.

    • Minimize the final solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for dilution into your assay, thereby lowering the final solvent concentration.

    • Consider alternative solvents: If DMSO is problematic, ethanol could be an alternative, although the solubility of the compound is lower.[1][2][3]

Experimental Protocol: Preparation of this compound for a Cell-Based Assay

This protocol provides a general procedure for preparing stock and working solutions of this compound for a typical in vitro cell-based assay.

  • Materials:

    • This compound

    • Anhydrous/molecular sieve-dried DMSO

    • Sterile, low-protein-binding microcentrifuge tubes

    • Sterile, low-protein-binding pipette tips

    • Vortex mixer

    • Sonicator (optional)

    • Cell culture medium or assay buffer

  • Preparation of Stock Solution (e.g., 10 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration. d. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution (e.g., 10 µM):

    • Note: Prepare the working solution immediately before adding it to the assay. a. Thaw a single aliquot of the 10 mg/mL stock solution. b. Perform serial dilutions of the stock solution in cell culture medium or assay buffer to reach the desired final concentration.

      • Important: To avoid precipitation, it is often best to add the stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid and uniform mixing. c. For example, to prepare a 10 µM working solution, you might first dilute the 10 mg/mL stock (approx. 30.8 mM) to an intermediate concentration (e.g., 1 mM) in DMSO, and then dilute this intermediate stock into the final assay medium. d. Ensure the final concentration of DMSO in the assay does not exceed the tolerance limit of your system (typically ≤ 0.5%).

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (e.g., precipitation) check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Lower the final concentration of the compound. check_concentration->reduce_concentration Yes check_solvent Is the organic solvent concentration sufficient? check_concentration->check_solvent No end_success Success: Compound is soluble reduce_concentration->end_success increase_solvent Action: Increase organic solvent (e.g., DMSO) concentration. (Caution: Check assay tolerance) check_solvent->increase_solvent No use_cosolvent Consider a co-solvent system (e.g., DMSO/PEG300/Tween-80) check_solvent->use_cosolvent Yes, but still precipitates increase_solvent->end_success end_fail Issue Persists: Re-evaluate compound stability and handling increase_solvent->end_fail sonicate Action: Gentle sonication of the working solution. use_cosolvent->sonicate use_cosolvent->end_fail sonicate->end_success

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

SolventSelection start Start: Select a solvent for This compound assay_type What is the assay type? start->assay_type in_vitro In Vitro (e.g., cell-based) assay_type->in_vitro In Vitro in_vivo In Vivo assay_type->in_vivo In Vivo dmso_dmf Primary Choice: DMSO or DMF (High Solubility) in_vitro->dmso_dmf cosolvent_system Use a co-solvent system (e.g., DMSO, PEG300, Tween-80) in_vivo->cosolvent_system check_tolerance Is the assay sensitive to DMSO/DMF? dmso_dmf->check_tolerance ethanol Alternative: Ethanol (Lower Solubility) check_tolerance->ethanol Yes use_dmso Use minimal concentration of DMSO/DMF (e.g., <0.5%) check_tolerance->use_dmso No end_selection Final Solvent System Chosen ethanol->end_selection use_dmso->end_selection cosolvent_system->end_selection

Caption: Decision tree for selecting a suitable solvent system for this compound.

References

Minimizing non-specific protein binding of (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific protein binding and address other common issues when using (R)-Bromoenol lactone-d7 ((R)-BEL-d7) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of (R)-Bromoenol lactone?

(R)-Bromoenol lactone ((R)-BEL) is an irreversible, mechanism-based inhibitor of the γ isoform of calcium-independent phospholipase A2 (iPLA₂γ).[1][2] It is chiral and displays selectivity for iPLA₂γ over the β isoform (iPLA₂β), which is preferentially inhibited by its enantiomer, (S)-Bromoenol lactone.[2] (R)-BEL inhibits human recombinant iPLA₂γ with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.6 µM.[1][2]

Q2: What are the known off-target effects of Bromoenol lactone?

Bromoenol lactone (BEL) was initially described as a serine protease inhibitor.[3][4] It is also known to inhibit other key enzymes in phospholipid metabolism, notably phosphatidate phosphohydrolase-1 (PAP-1).[3][4][5] Inhibition of PAP-1 by BEL has been linked to the promotion of apoptosis in various cell lines, especially in experiments involving long incubation times (e.g., up to 24 hours).[3][4][5] Furthermore, at low micromolar concentrations, BEL has been shown to inhibit voltage-gated Ca²⁺ channels and transient receptor potential canonical (TRPC) channels in an iPLA₂-independent manner.[6][7] Researchers should be aware of these potential off-target effects to avoid misinterpretation of experimental results.[3][8]

Q3: I am observing high background signal in my assay. Could this be due to non-specific binding of (R)-BEL-d7?

Yes, high background signal can be a result of non-specific binding. This can occur due to various interactions, including hydrophobic and ionic interactions between (R)-BEL-d7 and other proteins or surfaces in your experimental system.[9][10] It is a common issue with small molecule inhibitors. The troubleshooting guides below provide strategies to mitigate this problem.

Q4: What is the general mechanism of BEL as a "suicide inhibitor"?

BEL acts as a suicide or mechanism-based inhibitor. The enzyme's own catalytic activity transforms BEL into a reactive intermediate.[11] This intermediate then covalently binds to a residue within the enzyme's active site, leading to irreversible inactivation.[7][11]

Troubleshooting Non-Specific Binding

High background or inconsistent results can often be traced to non-specific binding of (R)-BEL-d7 to proteins or experimental surfaces. The following guides provide a systematic approach to troubleshoot and minimize these effects.

Guide 1: Optimizing Buffer Conditions

Non-specific interactions are often sensitive to the physicochemical properties of the buffer.

  • Adjust pH: The charge of proteins is dependent on the pH of the solution. Adjusting the buffer pH can help minimize electrostatic interactions that may cause non-specific binding.[12]

  • Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield charged interactions between the compound and non-target proteins, thereby reducing binding.[12][13][14]

  • Add Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant can be effective.[12][13] These agents disrupt hydrophobic interactions and can also prevent the compound from binding to container or tubing walls.[12][15]

Table 1: Recommended Starting Concentrations for Buffer Additives

AdditiveTypeStarting ConcentrationPurpose
NaCl Salt50 - 250 mMReduce ionic interactions[12][14]
Tween-20 Non-ionic Surfactant0.01% - 0.1% (v/v)Reduce hydrophobic interactions[10][13]
Triton X-100 Non-ionic Surfactant0.01% - 0.1% (v/v)Reduce hydrophobic interactions
Guide 2: Using Blocking Agents

Blocking agents are inert proteins or other molecules that physically coat surfaces and non-target proteins, preventing non-specific adsorption.

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific sites on proteins and surfaces.[12][16]

  • Non-Protein Blockers: In cases where protein-based blockers might interfere with the assay, specialized commercial non-protein blocking buffers can be used.

Table 2: Common Protein-Based Blocking Agents

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)A widely used and effective blocking agent.[12][17] May not be suitable for detecting phosphorylated proteins or in avidin-biotin systems.[17]
Casein / Skim Milk 0.5% - 5% (w/v)A cost-effective alternative to BSA.[9][10] Like BSA, it may interfere with phosphorylation studies.[17]
Normal Serum 1% - 5% (v/v)Serum from the same species as the secondary antibody is often used in immunoassays.[9]
Troubleshooting Workflow Diagram

If you are experiencing high non-specific binding, follow this logical workflow to diagnose and solve the issue.

G start High Non-Specific Binding Observed check_controls Are Negative Controls Showing High Signal? start->check_controls optimize_buffer Optimize Buffer Conditions (pH, Salt, Surfactant) check_controls->optimize_buffer Yes end_fail Issue Persists Consult Further Literature or Technical Support check_controls->end_fail No (Re-evaluate assay design) add_blocker Incorporate Blocking Agent (e.g., BSA, Casein) optimize_buffer->add_blocker optimize_buffer->end_fail No Improvement passivate Passivate Surfaces (e.g., for plates, slides) add_blocker->passivate add_blocker->end_fail No Improvement check_off_target Consider Off-Target Effects (e.g., PAP-1 Inhibition) passivate->check_off_target passivate->end_fail No Improvement end_ok Binding Minimized Proceed with Experiment check_off_target->end_ok Improvement Seen check_off_target->end_fail No Improvement

Caption: A troubleshooting decision tree for addressing high non-specific binding.

Experimental Protocols

Protocol 1: General Protein Blocking in Solution-Based Assays

This protocol is designed to reduce non-specific binding of (R)-BEL-d7 to non-target proteins in a solution-based assay (e.g., cell lysate).

  • Prepare Blocking Buffer: Prepare your standard assay buffer. Supplement this buffer with a blocking agent. A common starting point is 0.5% (w/v) Bovine Serum Albumin (BSA).

  • Pre-incubation with Blocker: Before adding (R)-BEL-d7, incubate your protein sample (e.g., cell lysate) with the blocking buffer for 30 minutes at 4°C with gentle agitation.

  • Add Inhibitor: Add the desired concentration of (R)-BEL-d7 to the pre-blocked protein sample.

  • Proceed with Assay: Continue with your standard experimental protocol for incubation and downstream analysis (e.g., activity assay, Western blotting).[18]

  • Controls: Always include a vehicle control (e.g., DMSO) and a no-inhibitor control to accurately assess the effects of both the solvent and the inhibitor.[18]

Protocol 2: Surface Passivation for Plate-Based Assays

This protocol describes how to pre-treat microplates or glass slides to prevent non-specific adsorption of (R)-BEL-d7 and other molecules to the surfaces.

  • Prepare Passivation Solution: Prepare a solution of 1% (w/v) BSA in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS). Filter the solution through a 0.22 µm filter to ensure sterility and remove aggregates.

  • Surface Coating: Add the passivation solution to the wells of the microplate or cover the surface of the glass slide. Ensure the entire surface is coated.

  • Incubation: Incubate the plate or slide for at least 1 hour at room temperature or overnight at 4°C.

  • Washing: Aspirate the passivation solution. Wash the surface three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove any loosely bound BSA.

  • Experiment: The passivated surface is now ready for your experiment. Add your reagents and samples as required.

Signaling Pathway Considerations

(R)-BEL is used to probe the function of iPLA₂γ. However, its off-target effects can complicate the interpretation of results. The diagram below illustrates the primary target pathway and a key off-target pathway.

G cluster_0 Primary Target Pathway cluster_1 Potential Off-Target Pathway MembranePL Membrane Phospholipids iPLA2g iPLA2γ MembranePL->iPLA2g Hydrolysis FFA Free Fatty Acid iPLA2g->FFA LysoPL Lysophospholipid iPLA2g->LysoPL BEL_R (R)-Bromoenol Lactone BEL_R->iPLA2g Inhibition PA Phosphatidic Acid (PA) PAP1 PAP-1 PA->PAP1 Dephosphorylation DAG Diacylglycerol (DAG) PAP1->DAG Apoptosis Apoptosis PAP1->Apoptosis Inhibition leads to... BEL_R_off (R)-Bromoenol Lactone BEL_R_off->PAP1 Inhibition

Caption: Signaling pathways showing the intended inhibition of iPLA₂γ and a potential off-target effect on PAP-1 by (R)-BEL.

References

Resolving analytical interference from (R)-Bromoenol lactone-d7 in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with (R)-Bromoenol lactone-d7 ((R)-BEL-d7) as an internal standard in complex sample analysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

(R)-Bromoenol lactone (BEL) is a mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2), with (R)-BEL being a specific inhibitor for iPLA2γ.[1][2] this compound ((R)-BEL-d7) is a stable isotope-labeled (SIL) version of (R)-BEL, containing seven deuterium (B1214612) atoms.[3] It is intended for use as an internal standard (IS) for the quantification of unlabeled BEL in biological samples by GC- or LC-MS.[3] SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte, causing them to behave similarly during sample preparation, chromatography, and ionization.[4]

Q2: What are "matrix effects" and how do they cause interference?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy and precision of quantitative methods.[5] Common sources of matrix effects in complex biological samples include endogenous components like phospholipids, salts, and proteins, as well as exogenous components such as anticoagulants or co-administered drugs.[7][8]

Q3: Can a deuterated internal standard like (R)-BEL-d7 always compensate for matrix effects?

While highly effective, SIL internal standards may not always perfectly compensate for matrix effects.[7] Issues can arise if:

  • Chromatographic Shift: The deuterium label can sometimes cause a slight shift in retention time, leading to the analyte and the internal standard experiencing different matrix effects.[4][7][9]

  • Severe Signal Suppression: If the matrix effect is extreme, it can suppress the signal for both the analyte and the internal standard, impacting overall assay sensitivity.[7]

  • Differential Matrix Effects: Studies have shown that even with co-eluting SIL standards, the degree of matrix effect experienced by the analyte and the standard can differ significantly, especially when matrix effects are severe.[5][9]

Q4: What are common sources of contamination and interference in an LC-MS/MS system?

Interference can be introduced at any stage of the analytical process. Common sources include:

  • Sample Matrix: Endogenous substances like lipids, proteins, and salts.[7][10]

  • Sample Collection & Handling: Anticoagulants, preservatives, and contaminants from collection tubes or plastic consumables.[8][11]

  • Sample Preparation: Solvents, detergents (e.g., Tweens), and proteins introduced during extraction, like keratins from dust and skin.[12]

  • LC-MS System: Mobile phase additives, column bleed, and carryover from previous injections.[13]

Troubleshooting Guides

Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Potential Cause: This is often a primary indicator of uncorrected matrix effects or issues with sample preparation. The analyte and the (R)-BEL-d7 internal standard are experiencing different levels of ion suppression or enhancement across different samples.

Troubleshooting Steps:

  • Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This helps determine the magnitude of the matrix effect.[7]

  • Optimize Chromatography: Modify the LC method to better separate the analyte from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient profile to shift the retention time away from regions of high ion suppression.[7]

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a greater percentage of interfering matrix components before analysis.[5]

  • Check for Co-elution: Verify that the analyte and (R)-BEL-d7 are co-eluting as perfectly as possible. A slight separation can expose them to different matrix environments.[4] Sometimes, using a lower-resolution column can help ensure complete overlap.[4]

Issue 2: Inconsistent or Unexpectedly Low/High (R)-BEL-d7 Response

Potential Cause: High variability in the internal standard peak area between samples suggests that the IS itself is being affected by inconsistent matrix effects or that there are issues with its addition or stability.

Troubleshooting Steps:

  • Identify Source of Variability: Use a post-extraction addition experiment with different lots of blank matrix to determine if the degree of ion suppression/enhancement varies significantly between sources.[7]

  • Review Sample Preparation: Ensure the internal standard is added accurately and consistently to every sample at the beginning of the workflow. Check for potential degradation of (R)-BEL-d7 during sample processing steps. Lactone rings can sometimes be susceptible to hydrolysis.

  • Investigate Deuterium Exchange: In rare cases, deuterium atoms on an internal standard can exchange with protons from the solvent (e.g., water), which would alter its mass and response. This has been reported for some deuterated standards.[5]

  • Check for Contamination: Analyze blank samples (matrix with no analyte or IS) and solvent blanks to check for contamination or carryover that may be interfering with the IS signal.[13]

Issue 3: Unexpected Peaks or High Background Noise

Potential Cause: The presence of extraneous peaks or a noisy baseline can obscure the peaks of interest and interfere with integration. This is typically due to contamination.

Troubleshooting Steps:

  • Isolate the Source: Systematically inject a series of blanks to pinpoint the contamination source.

    • Solvent Blank: Fresh mobile phase injected directly. If noise is present, the issue is likely in the mobile phase, solvent lines, or the MS source itself.

    • Extraction Blank: A blank matrix taken through the entire sample preparation procedure. If new peaks appear here, the contamination is coming from your reagents, tubes, or extraction steps.

  • Clean the System: If contamination is suspected, clean the injector, replace the inlet liner, and bake out or replace the analytical column.[14] For the mass spectrometer, cleaning the ion source may be necessary.[15]

  • Use High-Purity Reagents: Ensure all solvents, additives (e.g., formic acid), and water are LC-MS grade to minimize background interference.[13] Common contaminants include polymers like polyethylene (B3416737) glycol (PEG) and proteins like keratin.[12][16]

Quantitative Data Summary

The following table summarizes key quantitative values related to (R)-Bromoenol lactone and the performance of deuterated internal standards.

ParameterCompound/AnalyteValueMatrix/ConditionsReference
IC₅₀ (R)-Bromoenol lactone~0.6 µMHuman recombinant iPLA₂γ[1][2]
IC₅₀ Bromoenol lactone~7 µMCalcium-independent phospholipase A₂ (iPLA₂β)[17]
IC₅₀ Bromoenol lactone~8 µMCellular phosphatidic acid phosphohydrolase (PAP)[18]
Extraction Recovery Difference Haloperidol vs. Deuterated Haloperidol35%Not specified[5]
Matrix Effect Difference Analyte vs. SIL Internal StandardUp to 26%Plasma and Urine[5]

Experimental Protocols

Protocol: Assessment of Matrix Effects

This protocol describes a standard method to quantify the impact of the sample matrix on the ionization of an analyte and its internal standard.

Objective: To determine the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for (R)-BEL and its d7-internal standard.

Materials:

  • (R)-Bromoenol lactone (analyte) stock solution

  • This compound (IS) stock solution

  • At least 6 different lots of blank biological matrix (e.g., plasma) without anticoagulant interference

  • Mobile phase and all reagents for sample preparation and LC-MS analysis

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels). This represents 100% response without matrix effects.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix first. Then, spike the analyte and IS into the extracted, clean matrix just before LC-MS analysis.[7]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before performing the full extraction procedure.[7]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Results:

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

      • This measures the efficiency of your extraction process.

    • Matrix Factor (MF): (Peak Area of Set B / Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or RE * MF

      • This represents the overall success of the method, combining extraction and matrix effects.

  • Evaluate: The coefficient of variation (%CV) of the matrix factor across the different lots should be within acceptable limits (typically <15%) to ensure the method is rugged and reliable.

Visualizations

Troubleshooting_Workflow start Poor Accuracy/Precision in QC Samples check_IS Check Internal Standard (IS) Response Variability start->check_IS result_Consistent IS Response Consistent? check_IS->result_Consistent assess_ME Quantify Matrix Effects (Post-Extraction Spike Exp.) result_ME_High Matrix Effect > 15% CV? assess_ME->result_ME_High check_Coelution Verify Analyte/IS Chromatographic Co-elution result_Coelution_Bad Poor Co-elution? check_Coelution->result_Coelution_Bad optimize_Chroma Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_Chroma->check_Coelution improve_Cleanup Enhance Sample Cleanup (e.g., use SPE) improve_Cleanup->assess_ME result_Consistent->assess_ME Yes end_Bad Re-evaluate IS or Methodology result_Consistent->end_Bad No result_ME_High->check_Coelution No result_ME_High->improve_Cleanup Yes result_Coelution_Bad->optimize_Chroma Yes end_Good Method Performance Acceptable result_Coelution_Bad->end_Good No

Caption: Troubleshooting workflow for poor accuracy and precision.

Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation setA Set A: Analyte + IS in Neat Solution analyze Analyze All Sets by LC-MS/MS Record Peak Areas setA->analyze setB Set B: Blank Matrix Extract + Post-Spike Analyte/IS setB->analyze setC Set C: Blank Matrix + Pre-Spike Analyte/IS -> Full Extraction setC->analyze calc_MF Calculate Matrix Factor (MF) (Area B / Area A) analyze->calc_MF Compare B to A calc_RE Calculate Recovery (RE) (Area C / Area B) analyze->calc_RE Compare C to B

Caption: Workflow for assessing matrix factor and recovery.

Interference_Sources center Analytical Interference (Inaccurate Result) matrix Matrix Effects (Ion Suppression/Enhancement) center->matrix contam System Contamination center->contam is_issue Internal Standard Issues center->is_issue phospho Phospholipids matrix->phospho salts Salts, Proteins matrix->salts drugs Co-administered Drugs matrix->drugs solvents Reagents, Solvents contam->solvents plastics Plastics, Consumables contam->plastics carryover Sample Carryover contam->carryover degradation Degradation is_issue->degradation rt_shift Retention Time Shift is_issue->rt_shift

References

Assessing the stability of (R)-Bromoenol lactone-d7 in biological samples like plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Bromoenol lactone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on assessing and troubleshooting the stability of this compound ( (R)-BEL-d7), particularly when used as an internal standard in biological matrices like plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a critical concern?

This compound ((R)-BEL-d7) is the deuterium-labeled version of (R)-Bromoenol lactone.[1][2] It is intended for use as an internal standard (IS) for the quantification of the unlabeled compound, (R)-BEL, in biological samples by mass spectrometry (LC-MS/MS).[3]

The stability of an internal standard is critical because quantitative bioanalysis relies on the assumption that the IS behaves identically to the analyte during sample preparation, extraction, and analysis.[4] If (R)-BEL-d7 degrades in plasma samples during collection, storage, or processing, its concentration will decrease, leading to an inaccurate calculation of the analyte's concentration.[5] Compounds with lactone rings are known to be susceptible to degradation in plasma, making stability assessment a crucial step in method validation.[6][7]

Q2: What is the primary degradation pathway for a lactone-containing compound like (R)-BEL-d7 in plasma?

The primary degradation pathway for compounds containing a lactone ring in aqueous or biological media is hydrolysis.[8] Plasma contains various enzymes, such as esterases and hydrolases, that can catalyze the cleavage of the lactone's ester bond.[9][10] This reaction opens the lactone ring, forming the corresponding inactive hydroxy-carboxylic acid. This process can be influenced by the pH and temperature of the matrix.[5][8]

Q3: My (R)-BEL-d7 internal standard signal is rapidly decreasing in my plasma samples. What are the likely causes?

A rapid loss of the internal standard signal suggests instability. The most common causes include:

  • Enzymatic Degradation: Plasma esterases are likely hydrolyzing the lactone ring.[6][10] This is a known issue for compounds with ester or lactone functional groups.

  • Improper Storage: Storing plasma samples at inappropriate temperatures (e.g., room temperature or 4°C for extended periods) can accelerate enzymatic degradation.[11] Long-term storage for bromoenol lactone is recommended at -20°C or below.[3]

  • pH Issues: The pH of the plasma sample can affect the rate of hydrolysis.[5]

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the analyte and impact the integrity of the sample. Stability should be confirmed for the number of cycles your samples will undergo.[11]

Q4: How should I prepare stock solutions and store plasma samples containing (R)-BEL-d7 to ensure stability?

  • Stock Solutions: (R)-BEL-d7 is typically supplied in an organic solvent like methyl acetate.[3] It is soluble in organic solvents such as DMF and DMSO.[3] Prepare high-concentration stock solutions in a suitable organic solvent and store them at -20°C, where the compound is stable for at least two years.[3][8]

  • Plasma Sample Handling: After spiking plasma with (R)-BEL-d7, samples should be processed immediately or frozen. For short-term storage (bench-top stability), keep samples on ice. For long-term storage, samples should be kept at -70°C or colder.[5]

  • Use of Stabilizers: If enzymatic degradation is confirmed, consider adding an esterase inhibitor (e.g., diisopropylfluorophosphate - DFP) to collection tubes or during sample processing.[5] However, the safety and handling of such inhibitors must be carefully considered.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of (R)-BEL-d7 in plasma.

ProblemPotential CauseRecommended Solution
Low or No Recovery of (R)-BEL-d7 Degradation during Sample Incubation: The compound is being degraded by plasma enzymes at 37°C.[6]Minimize incubation time. Process samples on ice. Consider adding an esterase inhibitor to the plasma before incubation.[5]
Degradation during Sample Storage: Improper storage temperature or extended storage duration.Ensure plasma samples are stored at -70°C or below immediately after collection/spiking. Validate long-term stability for the expected duration of the study.[11]
High Variability in IS Signal Between Replicates Inconsistent Sample Handling: Differences in time on the bench-top or temperature during processing.[11]Standardize the entire workflow. Ensure all samples are handled identically, kept on ice, and processed for the same duration.
Precipitation: The compound has low aqueous solubility and may be precipitating from the solution.[3][8]Verify that the concentration used is within the solubility limits in the final matrix. Ensure proper mixing after spiking.
Analyte Appears Unstable, but IS is Stable (or Vice Versa) Isotope Effect: While generally minimal, there could be a slight difference in the rate of degradation between the deuterated IS and the non-deuterated analyte.This is rare but possible. The primary goal is to demonstrate that the IS tracks the analyte. If degradation rates are significantly different, the IS may not be suitable.
Metabolite Back-Conversion: A metabolite of the analyte could potentially convert back to the parent drug, which would not happen for the IS. This is a known issue for some lactone-ring structures.[12][13]Investigate the metabolic profile. If back-conversion is significant, it must be quantified and accounted for in the bioanalytical report.[12]

Experimental Protocols

Protocol: Assessing Short-Term Stability of (R)-BEL-d7 in Plasma

This protocol outlines a typical experiment to determine the stability of (R)-BEL-d7 in plasma at a specific temperature (e.g., 37°C) over a short period.

  • Materials:

    • This compound

    • Control human plasma (or other species as required)

    • Phosphate Buffered Saline (PBS)

    • Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation

    • LC-MS/MS system

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of (R)-BEL-d7 in DMSO or another suitable organic solvent.

    • From this stock, prepare a working solution by diluting with 50:50 ACN:Water to a concentration suitable for spiking into plasma (e.g., 1 µg/mL).

  • Incubation Procedure: [10][14]

    • Thaw control plasma at room temperature and then place it on ice.

    • Spike the plasma with the (R)-BEL-d7 working solution to achieve the desired final concentration (e.g., 100 ng/mL). Vortex gently to mix.

    • Immediately take an aliquot for the T=0 time point. This is your baseline sample.

    • Place the remaining spiked plasma in a water bath set to 37°C.

    • Remove aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).

  • Sample Processing (Protein Precipitation): [6][10]

    • For each aliquot (time point), add 3 volumes of ice-cold ACN (e.g., for a 50 µL plasma aliquot, add 150 µL of ACN).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Determine the peak area of (R)-BEL-d7 at each time point.

  • Data Analysis:

    • Calculate the percentage of (R)-BEL-d7 remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percent remaining against time to determine the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation

Quantitative stability data should be summarized in a clear and concise table.

Table 1: Stability of (R)-BEL-d7 in Human Plasma at 37°C

Time Point (minutes)% Remaining (Mean)% Remaining (SD)
01000
1591.54.2
3084.15.1
6070.36.5
12055.87.3
Calculated Half-Life (t½) \multicolumn{2}{c}{~145 minutes }
Note: Data are for illustrative purposes only.

Visualizations

experimental_workflow Experimental Workflow for Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare (R)-BEL-d7 Stock Solution spike Spike Plasma with (R)-BEL-d7 prep_stock->spike prep_plasma Thaw Control Plasma prep_plasma->spike t0 Sample at T=0 spike->t0 incubate Incubate at 37°C t0->incubate sampling Sample at T=15, 30, 60, 120 min incubate->sampling ppt Protein Precipitation (add ACN) sampling->ppt centrifuge Centrifuge ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Calculate % Remaining & Half-Life lcms->data

Caption: Workflow for assessing the stability of (R)-BEL-d7 in plasma.

troubleshooting_logic Troubleshooting Logic for IS Instability start Inconsistent or Low IS Signal Detected check_storage Review Sample Handling & Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok fix_storage ACTION: Standardize Handling, Store at <= -70°C storage_ok->fix_storage No run_stability_assay Run Controlled Stability Assay at 37°C storage_ok->run_stability_assay Yes fix_storage->start is_stable IS Stable in Assay? run_stability_assay->is_stable issue_resolved Problem Likely Extraneous (e.g., MS issue) is_stable->issue_resolved Yes add_inhibitor ACTION: Add Esterase Inhibitor to Plasma is_stable->add_inhibitor No (Degradation Confirmed) revalidate Re-validate Method with Inhibitor add_inhibitor->revalidate

Caption: Decision tree for troubleshooting (R)-BEL-d7 internal standard instability.

degradation_pathway Primary Degradation Pathway in Plasma bel (R)-BEL-d7 (Active Lactone Ring) hydrolyzed Inactive Metabolite (Open Ring Hydroxy Acid) bel->hydrolyzed Hydrolysis enzyme Plasma Esterases / Hydrolases (Catalyst) enzyme->bel

Caption: Hydrolysis of the lactone ring is the primary degradation pathway.

References

Common experimental mistakes to avoid when using (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Bromoenol lactone-d7 (also known as (R)-BEL-d7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound ((R)-BEL-d7) is a deuterated form of (R)-Bromoenol lactone. It is primarily used as an internal standard for the quantification of (R)-Bromoenol lactone by mass spectrometry (GC-MS or LC-MS).[1][2][3] The non-deuterated compound, (R)-Bromoenol lactone ((R)-BEL), is a potent, irreversible, and mechanism-based inhibitor of the calcium-independent phospholipase A2γ (iPLA2γ).[2][4][5]

Q2: What is the mechanism of action of (R)-Bromoenol lactone?

(R)-Bromoenol lactone is a "suicide inhibitor".[1][6][7] This means that the iPLA2 enzyme's own catalytic activity transforms (R)-BEL into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[8]

Q3: What is the selectivity profile of (R)-Bromoenol lactone?

(R)-BEL is selective for iPLA2γ.[2][4] Unlike its (S)-enantiomer, it does not significantly inhibit iPLA2β except at high concentrations (20-30 µM).[2][4] However, it's important to be aware of potential off-target effects. Bromoenol lactone has been shown to inhibit other enzymes such as chymotrypsin (B1334515) and phosphatidate phosphohydrolase-1 (PAP-1).[1][9] At higher concentrations, it may also inhibit voltage-gated Ca2+ and TRPC channels.[10][11]

Q4: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][4] The product is often supplied in a solvent like methyl acetate. For experimental use, it is recommended to evaporate the shipping solvent under a gentle stream of inert gas (e.g., nitrogen) and then prepare a stock solution in a suitable organic solvent such as DMSO, DMF, or ethanol.[12] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[12]

Q5: What are the solubility characteristics of this compound?

This compound has good solubility in organic solvents but is poorly soluble in aqueous solutions like PBS.[1][2][4] It is crucial to dissolve the compound in an organic solvent first before preparing aqueous working solutions. Immediate use after dilution in aqueous media is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition of iPLA2 activity 1. Incorrect concentration: The final concentration of (R)-BEL-d7 in the assay is too low. 2. Compound degradation: Improper storage or handling has led to the degradation of the inhibitor. 3. Incorrect enzyme isoform: The target enzyme is not the susceptible iPLA2γ isoform.1. Verify calculations and perform a dose-response experiment. The IC50 for (R)-BEL against human recombinant iPLA2γ is approximately 0.6 µM.[2][4] 2. Ensure proper storage at -20°C and minimize freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution. 3. Confirm the expression of iPLA2γ in your experimental system. (R)-BEL is not a potent inhibitor of iPLA2β at lower concentrations.[2][4]
Inconsistent or non-reproducible results 1. Poor solubility in aqueous buffer: The compound is precipitating out of the assay buffer. 2. Time-dependent inhibition: As an irreversible inhibitor, the pre-incubation time with the enzyme can significantly impact the results.[13]1. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and as low as possible. Prepare fresh dilutions in aqueous buffer immediately before use. 2. Standardize the pre-incubation time of the enzyme with (R)-BEL-d7 before adding the substrate.
Observed effects are not consistent with iPLA2 inhibition 1. Off-target effects: At higher concentrations or with prolonged incubation times, (R)-BEL can inhibit other enzymes or cellular processes.[9][10] 2. Induction of apoptosis: Bromoenol lactone has been shown to induce apoptosis, potentially through inhibition of PAP-1, especially with long incubation periods.[9]1. Use the lowest effective concentration of (R)-BEL-d7. Include appropriate controls, such as a different iPLA2 inhibitor with a distinct mechanism of action, to confirm that the observed effect is specific to iPLA2 inhibition.[9] 2. For cell-based assays, perform shorter incubation times. Assess cell viability and markers of apoptosis to rule out this confounding factor.
Difficulty in quantifying (R)-BEL using (R)-BEL-d7 as an internal standard 1. Inappropriate analytical method: The chosen GC-MS or LC-MS method is not optimized for this compound. 2. Isotopic interference: Potential for natural isotopic abundance to interfere with quantification.1. Optimize mass spectrometry parameters, including ionization source, collision energy, and selection of precursor and product ions. 2. Ensure that the mass resolution of the instrument is sufficient to distinguish between the deuterated and non-deuterated forms and account for any potential isotopic overlap in the data analysis.

Quantitative Data Summary

Table 1: Inhibitory Potency of Bromoenol Lactone (BEL) Variants

CompoundTarget EnzymePotencyReference
(R)-Bromoenol lactoneiPLA2γ (human recombinant)IC50 ≈ 0.6 µM[2][4][5]
Bromoenol lactoneMacrophage iPLA2IC50 = 60 nM[1]
Bromoenol lactoneCanine Myocardial Cytosolic iPLA2Ki = 180 nM[1]
Bromoenol lactoneChymotrypsinKi = 636 nM[1]

Table 2: Solubility of (R)-Bromoenol lactone / this compound

SolventSolubilityReference
DMF50 mg/ml[1][2][4]
DMSO25 mg/ml[1][2][4]
Ethanol5 mg/ml[1][2][4]
PBS (pH 7.2)<50 µg/ml or 0.05 mg/ml[1][4]

Experimental Protocols

Protocol: In Vitro iPLA2 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of (R)-Bromoenol lactone on iPLA2 using a radiolabeled phospholipid substrate.

Materials:

  • (R)-Bromoenol lactone

  • iPLA2 enzyme preparation (purified or cell lysate)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA)

  • Organic solvent (e.g., DMSO)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter and vials

  • Scintillation cocktail

Procedure:

  • Preparation of (R)-Bromoenol lactone Stock Solution:

    • If supplied in a solvent, evaporate it under a gentle stream of nitrogen.

    • Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare serial dilutions of the (R)-Bromoenol lactone stock solution in the assay buffer. Also, prepare a vehicle control with the same concentration of DMSO.

    • In a microcentrifuge tube, add the iPLA2 enzyme preparation.

    • Add the diluted (R)-Bromoenol lactone or vehicle control to the enzyme.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for irreversible inhibition.

  • Initiation of the Enzymatic Reaction:

    • Prepare the radiolabeled substrate by drying it under nitrogen and resuspending it in the assay buffer with sonication to form vesicles.

    • Start the reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).

  • Extraction and Separation of Lipids:

    • Vortex the mixture and centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the released free fatty acid from the unhydrolyzed phospholipid.

  • Quantification and Data Analysis:

    • Visualize the spots (e.g., using a phosphorimager or autoradiography).

    • Scrape the spots corresponding to the released fatty acid into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of iPLA2 inhibition for each concentration of (R)-Bromoenol lactone compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids iPLA2 iPLA2γ Membrane_Phospholipids->iPLA2 Substrate Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Hydrolysis Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins (e.g., PGE2, PGI2) Inflammation Inflammation & Hyperalgesia Prostaglandins->Inflammation Promotes COX->Prostaglandins BEL (R)-Bromoenol lactone BEL->iPLA2 Irreversible Inhibition

Caption: Signaling pathway of iPLA2γ and the inhibitory action of (R)-Bromoenol lactone.

Troubleshooting_Workflow Start Experiment with (R)-BEL-d7 Yields Unexpected Results Check_Concentration Verify Final Concentration and Dose-Response Start->Check_Concentration Check_Solubility Assess Compound Solubility in Assay Buffer Check_Concentration->Check_Solubility Concentration OK Solution_Concentration Adjust Concentration Check_Concentration->Solution_Concentration Error Found Consider_Off_Target Evaluate Potential Off-Target Effects Check_Solubility->Consider_Off_Target Solubility OK Solution_Solubility Optimize Solvent Concentration Prepare Fresh Solutions Check_Solubility->Solution_Solubility Precipitation Observed Review_Protocol Review Experimental Protocol (e.g., incubation times) Consider_Off_Target->Review_Protocol No Obvious Off-Targets Solution_Off_Target Use Lower Concentration Include Control Inhibitors Consider_Off_Target->Solution_Off_Target Potential Off-Target Solution_Protocol Standardize Protocol Optimize Incubation Times Review_Protocol->Solution_Protocol Inconsistency Found Success Problem Resolved Review_Protocol->Success Protocol Optimized Solution_Concentration->Success Solution_Solubility->Success Solution_Off_Target->Success Solution_Protocol->Success

Caption: A logical workflow for troubleshooting common experimental issues with (R)-BEL-d7.

References

Methods to increase the labeling efficiency of (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Bromoenol lactone-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing labeling efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound ((R)-BEL-d7) is a deuterated form of (R)-Bromoenol lactone, a selective, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA₂γ). The primary application of (R)-BEL-d7 is as an internal standard for the quantification of unlabeled (R)-BEL in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate differentiation from the naturally occurring analyte.

Q2: What are the key physical and chemical properties of this compound?

The properties of this compound are summarized in the table below.

PropertyValue
Formal Name 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one
Synonyms (R)-BEL-d7
Molecular Formula C₁₆H₆D₇BrO₂
Formula Weight 324.2 g/mol
Purity Typically ≥99% deuterated forms (d₁-d₇)
Formulation Commonly supplied as a solution in methyl acetate
Storage Temperature -20°C
Stability ≥ 2 years at -20°C

Q3: What are the general principles for achieving high isotopic enrichment?

High isotopic enrichment is crucial for the utility of this compound as an internal standard. Key principles for maximizing deuterium incorporation include:

  • Choice of Deuterating Agent: The selection of the deuterium source is critical. For aromatic systems like the naphthalene (B1677914) ring, strong deuterated acids (e.g., D₂SO₄ in D₂O) or transition-metal-catalyzed hydrogen isotope exchange (HIE) with D₂ gas or D₂O are common methods.

  • Reaction Conditions: Temperature, reaction time, and catalyst loading are key parameters that need to be optimized to drive the equilibrium towards the deuterated product. Microwave irradiation can sometimes accelerate HIE reactions.

  • Minimizing Back-Exchange: It is essential to use deuterated solvents during workup and purification steps to prevent the newly incorporated deuterium from exchanging back with protons. The stability of the C-D bond is generally high, but labile positions can be susceptible to back-exchange, especially under acidic or basic conditions.

  • Anhydrous Conditions: For many deuteration reactions, the exclusion of atmospheric moisture (H₂O) is critical to prevent dilution of the deuterium source and reduction of labeling efficiency.

Q4: How can I verify the isotopic enrichment and purity of my synthesized this compound?

The isotopic enrichment and purity should be assessed using a combination of analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the mass of the labeled compound and confirm the incorporation of seven deuterium atoms. The isotopic distribution of the molecular ion peak will indicate the percentage of different isotopologues (molecules with varying numbers of deuterium atoms).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A quantitative ¹H NMR spectrum, with a non-exchangeable internal standard, can be used to determine the degree of deuteration by quantifying the reduction in the signals of the aromatic protons on the naphthalene ring.

    • ²H NMR: A ²H (deuterium) NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated, confirming the location of the labels.

    • ¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the ¹³C NMR spectrum for the directly attached carbon and can be used for structural confirmation and quantification of deuterium incorporation.

Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process. Below is a plausible, detailed methodology based on established chemical principles for the synthesis of related compounds.

Workflow for the Synthesis of this compound

cluster_0 Part 1: Synthesis of (R)-3-(naphthalen-1-yl-d7)dihydropyran-2-one cluster_1 Part 2: Formation of Bromoenol Lactone A Deuteration of Naphthalene B Stereoselective Conjugate Addition A->B Naphthalene-d8 (B43038) C Lactonization B->C Chiral δ-lactone precursor D α-Bromination C->D (R)-3-(naphthalen-1-yl-d7)dihydropyran-2-one E Elimination D->E α-bromo-δ-lactone F This compound E->F Purification

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of (R)-3-(naphthalen-1-yl-d7)-dihydropyran-2-one

  • Step 1: Deuteration of Naphthalene

    • Reaction Setup: In a pressure-resistant vessel, add naphthalene (1.0 eq) and a catalytic amount of a transition metal catalyst (e.g., 5 mol% Pd/C or a homogeneous iridium catalyst).

    • Deuterium Source: Add D₂O as the deuterium source. The use of D₂O is a cost-effective and environmentally benign approach.

    • Reaction Conditions: Seal the vessel and heat to an elevated temperature (e.g., 150-200 °C) with stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing by GC-MS to check for the desired mass increase corresponding to the incorporation of 8 deuterium atoms (naphthalene-d8).

    • Workup and Purification: After cooling, extract the naphthalene-d8 with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude naphthalene-d8 can be purified by recrystallization or column chromatography.

  • Step 2: Stereoselective Synthesis of the (R)-Lactone This step involves a stereoselective conjugate addition of a naphthalene nucleophile to an α,β-unsaturated lactone precursor, followed by lactonization. An enzymatic approach can also be considered for high enantioselectivity.

    • Preparation of Naphthyl Nucleophile: Prepare a Grignard reagent from bromonaphthalene-d7 (synthesized from naphthalene-d8) or use an organocuprate reagent derived from naphthalen-1-yl-d7 lithium for a 1,4-conjugate addition.

    • Conjugate Addition: To a solution of a suitable α,β-unsaturated δ-lactone precursor (e.g., 5,6-dihydro-2H-pyran-2-one) in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), add the naphthalen-1-yl-d7 nucleophile in the presence of a chiral ligand (e.g., a copper-chiral phosphine (B1218219) complex) to induce stereoselectivity.

    • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

    • Purification: Purify the resulting (R)-3-(naphthalen-1-yl-d7)dihydropyran-2-one by silica (B1680970) gel column chromatography.

Part 2: Formation of this compound

  • Step 3: α-Bromination of the Lactone

    • Reaction Setup: Dissolve the (R)-3-(naphthalen-1-yl-d7)dihydropyran-2-one (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount).

    • Reaction Conditions: Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Workup: After cooling, filter off the succinimide (B58015) byproduct. Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 4: Elimination to form the Enol Lactone

    • Reaction Setup: Dissolve the crude α-bromo lactone from the previous step in an aprotic solvent such as THF or toluene.

    • Base Treatment: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), dropwise at room temperature.

    • Reaction Monitoring: Monitor the formation of the bromoenol lactone product by TLC.

    • Workup and Purification: Once the reaction is complete, dilute with an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer and remove the solvent. Purify the final product, this compound, by silica gel column chromatography or preparative HPLC.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Deuterium Incorporation in Naphthalene - Insufficient reaction time or temperature.- Catalyst deactivation.- Presence of proton sources (e.g., H₂O).- Increase reaction time and/or temperature. Monitor reaction progress by GC-MS.- Use a fresh batch of catalyst or a higher catalyst loading.- Ensure all reagents and solvents are anhydrous. Use high-purity D₂O.
Low Enantioselectivity in Lactone Synthesis - Ineffective chiral catalyst or ligand.- Incorrect reaction temperature.- Presence of impurities that poison the catalyst.- Screen different chiral ligands and catalyst systems.- Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity.- Ensure all starting materials are pure.
Low Yield in α-Bromination - Incomplete reaction.- Decomposition of the product.- Side reactions such as dibromination.- Ensure the use of a fresh radical initiator.- Avoid prolonged heating. Monitor the reaction closely by TLC.- Use a stoichiometric amount of NBS.
Poor Yield in Elimination Step - Unstable α-bromo intermediate.- Use of a nucleophilic base causing substitution instead of elimination.- Unsuitable solvent.- Use the crude α-bromo lactone immediately in the next step.- Use a sterically hindered, non-nucleophilic base like DBU.- Ensure the use of an aprotic solvent.
Loss of Deuterium Label during Synthesis - Exposure to acidic or basic aqueous conditions during workup.- Use deuterated solvents (e.g., D₂O with DCl or NaOD) for pH adjustments during workup if necessary.- Minimize contact time with protic, non-deuterated solvents.
Difficulty in Purifying the Final Product - Co-elution with byproducts.- Instability of the compound on silica gel.- Use a different solvent system for column chromatography.- Consider purification by preparative HPLC with a suitable column and mobile phase.- Neutralize the silica gel with triethylamine (B128534) before use if the compound is acid-sensitive.

iPLA₂γ Signaling Pathway

(R)-Bromoenol lactone is a specific inhibitor of iPLA₂γ. This enzyme plays a crucial role in cellular signaling by releasing arachidonic acid from membrane phospholipids. The released arachidonic acid can then be metabolized into various eicosanoids, which are potent signaling molecules. The inhibition of iPLA₂γ by (R)-Bromoenol lactone blocks these downstream signaling events.

Stimuli Cellular Stimuli (e.g., Oxidative Stress, Ca²⁺ influx) iPLA2g_inactive iPLA₂γ (Inactive) Stimuli->iPLA2g_inactive Activates iPLA2g_active iPLA₂γ (Active) iPLA2g_inactive->iPLA2g_active AA Arachidonic Acid (AA) iPLA2g_active->AA Hydrolyzes LPC Lysophospholipids (LPC) iPLA2g_active->LPC BEL (R)-Bromoenol Lactone BEL->iPLA2g_active Irreversible Inhibition Phospholipids Membrane Phospholipids Phospholipids->iPLA2g_active COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Signaling Downstream Signaling Events (Inflammation, Cell Proliferation, etc.) CYP450->Signaling Other Eicosanoids Prostaglandins->Signaling Thromboxanes->Signaling Leukotrienes->Signaling

Caption: Inhibition of the iPLA₂γ signaling pathway by (R)-Bromoenol lactone.

Quality control and purity analysis of synthesized (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of synthesized (R)-Bromoenol lactone-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of (R)-Bromoenol lactone. It is primarily intended for use as an internal standard for the quantification of (R)-Bromoenol lactone in various biological matrices by GC- or LC-MS.[1] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate differentiation from the endogenous, non-labeled compound.

Q2: What are the critical quality attributes for this compound?

The critical quality attributes for this compound include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Assessment of the percentage of the desired compound and identification of any impurities.

  • Isotopic Enrichment: Determination of the percentage of deuterated forms.

  • Stability: Understanding the degradation profile of the compound under various conditions.

Q3: What are the common impurities that can be found in a synthesis of this compound?

Common impurities may include:

  • Unreacted starting materials: Such as deuterated δ-valerolactone precursors.

  • Residual reagents: Including brominating agents.

  • Side-products: Arising from incomplete reactions or alternative reaction pathways.

  • Hydrolysis product: The primary degradation product is the corresponding hydroxy acid, formed by the opening of the lactone ring.

  • Non-deuterated or partially deuterated species: (R)-Bromoenol lactone with fewer than seven deuterium atoms.

Q4: How should this compound be stored?

This compound should be stored at -20°C in a tightly sealed container, protected from moisture and light to minimize degradation. For solutions, it is recommended to use anhydrous solvents and store them at low temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Low Purity Detected by HPLC

Problem: The purity of the synthesized this compound, as determined by HPLC, is lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Review the synthesis protocol, paying close attention to reaction times, temperatures, and stoichiometry of reagents.- Use NMR or MS to identify any unreacted starting materials or intermediates.
Degradation during Workup or Purification - Minimize exposure to water and protic solvents during extraction and chromatography.- Use of neutral or slightly acidic conditions is recommended as basic conditions can accelerate hydrolysis.- Ensure solvents are anhydrous.
Hydrolysis of the Lactone Ring - Prepare samples for HPLC analysis in aprotic solvents (e.g., acetonitrile (B52724), THF) immediately before injection.- If aqueous mobile phases are necessary, use a buffered solution with a pH below 7.- Run a time-course experiment to assess stability in the HPLC mobile phase.
Inappropriate HPLC Method - Optimize the mobile phase and gradient to ensure good separation of the main peak from impurities.- Check for co-eluting impurities by using a photodiode array (PDA) detector to assess peak purity.
Inconsistent Isotopic Enrichment

Problem: Mass spectrometry analysis shows a lower-than-expected isotopic enrichment or a mixture of different deuterated species.

Possible Cause Troubleshooting Steps
Incomplete Deuteration - Verify the isotopic purity of the deuterated starting materials.- Optimize the deuteration step in the synthesis, potentially by increasing the reaction time or the amount of deuterating agent.
H/D Exchange - Avoid acidic or basic conditions during workup and storage, as these can promote hydrogen-deuterium exchange.- Use deuterated solvents for NMR analysis to prevent exchange with residual protons in the solvent.
Contamination with Non-deuterated Material - Ensure all glassware and equipment are thoroughly cleaned and dried to prevent cross-contamination.- Use fresh, high-purity solvents and reagents.
Poor Solubility

Problem: Difficulty in dissolving this compound for analysis or experiments.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility - this compound has very low solubility in aqueous buffers.[1] - Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol.[1]
Precipitation upon Dilution - When diluting the organic stock solution into an aqueous buffer, do so with vigorous mixing.- Keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects.

Data Presentation

The following tables provide representative data for the quality control of a typical batch of this compound.

Table 1: Representative Physicochemical Properties

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₁₆H₆D₇BrO₂
Molecular Weight 324.2 g/mol [2]
Purity (HPLC) ≥ 98%
Isotopic Enrichment ≥ 99% deuterated forms (d₁-d₇)[1]

Table 2: Representative HPLC Purity Analysis

PeakRetention Time (min)Area (%)Identity
14.20.8Hydrolysis Product
28.599.1This compound
39.10.1Unknown Impurity

Table 3: Representative ¹H-NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 - 7.40m6HNaphthyl-H (non-deuterated)
6.10s1H=CHBr
4.50m1H-CH-O-
2.80 - 2.20m4H-CH₂-CH₂-

Note: The absence of signals corresponding to the deuterated positions of the naphthyl ring confirms high isotopic enrichment.

Table 4: Representative Mass Spectrometry Data (ESI+)

m/z (Calculated)m/z (Observed)Ion Formula
324.05324.05[C₁₆H₆D₇BrO₂ + H]⁺
346.03346.03[C₁₆H₆D₇BrO₂ + Na]⁺

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 100% B

    • 15-20 min: 100% B

    • 20-21 min: 100% to 50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm and 280 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

Objective: To confirm the chemical structure and assess the isotopic enrichment of this compound.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H-NMR: Acquire a standard proton spectrum. The absence or significant reduction of signals from the deuterated positions of the naphthyl ring is indicative of high isotopic enrichment.

  • ²H-NMR: Acquire a deuterium spectrum to directly observe the signals from the deuterium atoms, confirming their positions.

  • ¹³C-NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution

Objective: To confirm the molecular weight and determine the isotopic distribution of this compound.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a concentration of approximately 10 µg/mL and infuse directly or inject via LC.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. The isotopic pattern should be consistent with the presence of seven deuterium atoms and one bromine atom.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Characterization cluster_decision Decision & Release start Synthesized this compound solubility_test Solubility Test start->solubility_test visual_inspection Visual Inspection (Color, Form) start->visual_inspection hplc HPLC Analysis (Purity) solubility_test->hplc visual_inspection->hplc nmr NMR Spectroscopy (Identity, Isotopic Enrichment) hplc->nmr ms Mass Spectrometry (Molecular Weight, Isotopic Distribution) nmr->ms data_review Review All Data ms->data_review pass_qc Passes QC Specifications data_review->pass_qc fail_qc Fails QC Specifications data_review->fail_qc release Release for Use pass_qc->release Yes troubleshoot Troubleshoot/Repurify fail_qc->troubleshoot No

Caption: Quality control workflow for synthesized this compound.

Troubleshooting_Logic start Low Purity in Analysis check_hydrolysis Check for Hydrolysis Product (e.g., via HPLC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis is Present check_hydrolysis->hydrolysis_present Yes no_hydrolysis Hydrolysis is Absent check_hydrolysis->no_hydrolysis No check_starting_material Check for Unreacted Starting Material (e.g., via NMR) sm_present Starting Material is Present check_starting_material->sm_present Yes no_sm Starting Material is Absent check_starting_material->no_sm No check_side_products Investigate for Side Products side_products_found Side Products Identified check_side_products->side_products_found Yes no_side_products No Obvious Side Products check_side_products->no_side_products No action_hydrolysis Action: - Use anhydrous solvents - Avoid basic conditions - Store properly hydrolysis_present->action_hydrolysis no_hydrolysis->check_starting_material action_sm Action: - Re-run synthesis - Optimize reaction conditions sm_present->action_sm no_sm->check_side_products action_side_products Action: - Optimize reaction conditions - Improve purification method side_products_found->action_side_products action_repurify Action: - Repurify the batch (e.g., column chromatography) no_side_products->action_repurify

Caption: Troubleshooting logic for low purity of this compound.

References

Strategies for reducing background noise in experiments with (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Bromoenol lactone-d7 (BEL-d7). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of BEL-d7 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

(R)-Bromoenol lactone (R-BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2), particularly iPLA2γ.[1][2] The primary mechanism of action involves the enzyme's active site serine attacking the lactone carbonyl. This opens the lactone ring and forms a covalent acyl-enzyme intermediate, which then unmasks a reactive bromomethyl ketone group that permanently alkylates a nucleophilic residue in the active site, leading to irreversible inhibition.[3] The "-d7" designation indicates that the compound has been deuterated, meaning seven hydrogen atoms have been replaced with deuterium (B1214612).

Q2: What is the purpose of using the deuterated form, this compound?

The deuterated form, BEL-d7, is primarily intended for use as an internal standard in mass spectrometry (MS)-based applications.[4][5] Deuterated standards are ideal for quantitative MS because they are chemically and physically almost identical to the non-deuterated analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[5][6][7] However, due to the mass difference imparted by the deuterium atoms, the standard can be distinguished from the endogenous analyte by the mass spectrometer. This allows for precise and accurate quantification by correcting for variability in sample extraction, matrix effects, and instrument response.[4][5]

Q3: What are the known off-target effects of Bromoenol Lactone?

While BEL is a potent iPLA2 inhibitor, researchers should be aware of potential off-target effects. Studies have shown that BEL can inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), which can induce cell death in long-incubation experiments.[8][9] It has also been reported to inhibit voltage-gated Ca2+ channels and transient receptor potential canonical (TRPC) channels in an iPLA2-independent manner.[10][11] Therefore, it is crucial to include appropriate controls to verify that the observed effects are due to iPLA2 inhibition.

Q4: What is the typical effective concentration for (R)-Bromoenol lactone?

The effective concentration can vary significantly based on the experimental system (e.g., purified enzyme vs. cell-based assay) and the specific iPLA2 isoform. For recombinant human iPLA2γ, (R)-BEL has a reported IC50 of approximately 0.6 µM.[1][2] However, for other isoforms like iPLA2β, much higher concentrations (20-30 µM) may be required for inhibition by the (R)-enantiomer.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Guide 1: High Background in Mass Spectrometry (LC-MS/MS) Analysis

High background noise in LC-MS/MS can obscure analyte peaks and lead to inaccurate quantification. This is a critical issue when using BEL-d7 as an internal standard.

Symptom Possible Cause Recommended Solution
High background across the entire chromatogram Contaminated solvents or reagents (e.g., water, acetonitrile, formic acid).Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Filter all solutions before use.[12][13]
Instrument contamination (e.g., tubing, ion source, column).Flush the LC system thoroughly with a strong solvent wash. Clean the ion source according to the manufacturer's protocol.
Noise peaks co-eluting with analyte and standard Matrix effects from the sample (e.g., salts, lipids, proteins).Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.
Presence of plasticizers or other contaminants from labware.Use glass or polypropylene (B1209903) labware. Avoid storing solvents in plastic containers for extended periods.
Inconsistent signal from BEL-d7 internal standard Poor stability of the compound in the sample matrix or solvent.Assess the stability of BEL-d7 under your specific storage and experimental conditions. Prepare fresh stock solutions regularly.
Inaccurate pipetting or dilution.Calibrate pipettes regularly. Use serial dilutions to minimize errors when preparing low-concentration working solutions.
Guide 2: High Background in Cell-Based Fluorescence Assays

If using BEL to study cellular processes with a fluorescent readout, high background can mask the biological signal.

Symptom Possible Cause Recommended Solution
High background in all wells (including blanks) Autofluorescence from assay plates or media components (e.g., phenol (B47542) red).[14][15]Use black-walled, clear-bottom microplates designed for fluorescence to reduce crosstalk.[15][16] Use phenol red-free media or a clear buffer like PBS during the final reading step.[15]
Contaminated buffers or reagents.Prepare fresh buffers with high-purity water and analytical-grade reagents.[14]
High background only in wells with cells Cellular autofluorescence from endogenous molecules like NADH and flavins.[14]Optimize cell seeding density; overly confluent cells can increase background.[15] If possible, use fluorescent probes that excite and emit in the red or far-red spectrum (>600 nm) to avoid the main range of cellular autofluorescence.[14]
High background only in wells with test compound The compound itself is autofluorescent at the assay wavelengths.Run a control experiment with the compound in buffer/media without cells to measure its intrinsic fluorescence. If it is fluorescent, consider alternative detection methods.
Non-specific binding of the fluorescent probe.Increase the number and duration of wash steps after probe incubation.[17][18] Include a blocking agent (e.g., BSA) in your assay buffer.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for iPLA2 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of (R)-BEL on purified iPLA2 using a radiolabeled or fluorogenic substrate.

  • Enzyme Pre-incubation: Pre-incubate the purified iPLA2 enzyme with varying concentrations of (R)-BEL (e.g., 0.1 µM to 50 µM) in the assay buffer for 30 minutes at 37°C to allow for irreversible inhibition.[3] A vehicle control (e.g., DMSO) should be run in parallel.[19]

  • Reaction Initiation: Initiate the phospholipase reaction by adding the phospholipid substrate (e.g., radiolabeled liposomes or a fluorogenic substrate).[3][19]

  • Incubation: Incubate the reaction mixture for a set time (e.g., 15-60 minutes) at 37°C.[3]

  • Reaction Termination: Stop the reaction by adding a quenching solution. For radiolabeled assays, this is typically a mixture of organic solvents (e.g., chloroform/methanol) to extract the lipids.[3][19]

  • Product Detection:

    • Radiolabeled Assay: Separate the released radiolabeled free fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC). Quantify radioactivity using a scintillation counter.[3][19]

    • Fluorogenic Assay: Measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.[19]

  • Data Analysis: Calculate the percentage of inhibition for each (R)-BEL concentration relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Bromoenol Lactone based on published data. These values should be used as a reference, and optimal conditions should be determined empirically for each specific experimental setup.

Parameter Compound Value Target Reference
IC50 (R)-Bromoenol lactone~0.6 µMHuman recombinant iPLA2γ[1][2]
IC50 Bromoenol lactone~7 µMiPLA2β[20]
IC50 Bromoenol lactone~8 µMPhosphatidic acid phosphohydrolase (PAP)[8]
Solubility (DMSO) Bromoenol lactone25-63 mg/mLN/A[2][20]

Visualizations

Signaling Pathway Diagram

iPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids ArachidonicAcid Arachidonic Acid (Pro-inflammatory mediators) Phospholipids->ArachidonicAcid Lysophospholipid Lysophospholipid (Signaling) Phospholipids->Lysophospholipid GPCR GPCR / Stimulus iPLA2_inactive iPLA2 (Inactive) GPCR->iPLA2_inactive Activates iPLA2_active iPLA2 (Active) iPLA2_inactive->iPLA2_active Conformational Change iPLA2_active->Phospholipids Hydrolyzes BEL (R)-BEL-d7 BEL->iPLA2_active Irreversible Inhibition

Caption: Mechanism of iPLA2 activation and its irreversible inhibition by (R)-Bromoenol lactone (BEL).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell lysate, plasma) Spike Spike with (R)-BEL-d7 (Internal Std) Sample->Spike Extract Lipid Extraction (e.g., LLE or SPE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Inject Sample Dry->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & BEL-d7) MS->Integrate Calculate Calculate Area Ratio (Analyte / BEL-d7) Integrate->Calculate Quantify Quantify Analyte (vs. Calibration Curve) Calculate->Quantify

Caption: Typical workflow for quantitative analysis using (R)-BEL-d7 as an internal standard.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Background Noise Observed CheckBlank Is background high in blank/no-cell wells? Start->CheckBlank CheckCompound Is background high only with compound? CheckBlank->CheckCompound No SourceReagent Source is likely Reagents, Media, or Plates. CheckBlank->SourceReagent Yes SourceCellular Source is likely Cellular Autofluorescence or Probe Binding. CheckCompound->SourceCellular No SourceCompound Source is likely Compound Autofluorescence. CheckCompound->SourceCompound Yes ActionReagent Action: 1. Use fresh, high-purity reagents. 2. Use fluorescence-specific plates. 3. Use phenol red-free media. SourceReagent->ActionReagent ActionCellular Action: 1. Optimize cell density. 2. Increase wash steps. 3. Use red-shifted probes. SourceCellular->ActionCellular ActionCompound Action: 1. Run compound-only control. 2. Consider alternative detection method. SourceCompound->ActionCompound

Caption: Decision tree for troubleshooting high background noise in fluorescence-based assays.

References

Technical Support Center: Optimizing and Troubleshooting Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing common laboratory experiments. Find answers to frequently asked questions, detailed experimental protocols, and visual guides to enhance your experimental success.

General Experimental Principles: FAQs

Question: My experimental results are not reproducible. What are some common causes and how can I improve reproducibility?

Answer: Lack of reproducibility can stem from several factors. Here are some key areas to focus on:

  • Standardize Protocols: Ensure that all experimental steps are meticulously documented and followed consistently across all experiments. This includes reagent concentrations, incubation times and temperatures, and specific equipment used.[1][2]

  • Reagent Quality and Consistency: Use high-quality reagents and be mindful of batch-to-batch variability. Aliquoting reagents can help avoid repeated freeze-thaw cycles that may degrade them.[3][4][5]

  • Sample Handling: Ensure that your sample collection, storage, and preparation are consistent. Degradation or improper handling of samples is a common source of variability.[1][6]

  • Equipment Calibration: Regularly calibrate all equipment, including pipettes, centrifuges, and spectrophotometers, to ensure accuracy.[7]

  • Detailed Record-Keeping: Maintain a thorough laboratory notebook detailing every aspect of your experiment. This will help you identify any deviations that may have occurred.[2]

Question: How can I design a well-controlled experiment?

Answer: A well-designed experiment is crucial for obtaining meaningful data. Key elements include:

  • Inclusion of Controls: Always include appropriate positive and negative controls. A positive control ensures the assay is working, while a negative control helps identify non-specific effects or contamination.[6][8][9]

  • Variable Management: When designing an experiment, aim to vary only one independent variable at a time to clearly attribute cause and effect.[2]

  • Replication: Performing biological and technical replicates is essential to ensure that your results are statistically significant and not due to chance.[2]

  • Randomization and Blinding: Where applicable, randomize sample allocation to different experimental groups and blind the experimenter to the group assignments to minimize bias.[10]

Polymerase Chain Reaction (PCR) Troubleshooting

FAQs

Question: I am not seeing any PCR product (no band on the gel). What could be the issue?

Answer: Several factors can lead to no amplification in a PCR reaction. Here are some common causes and solutions:

  • Missing Reagent: Double-check that all PCR components (polymerase, dNTPs, primers, template, and buffer) were added to the reaction mix.[3]

  • Poor Primer Design: Your primers may not be specific to the target sequence or may have a suboptimal melting temperature (Tm). Redesigning primers or optimizing the annealing temperature can help.[3][8]

  • Low-Quality Template DNA: The template DNA may be degraded or contain inhibitors. Assess DNA quality and consider repurifying your sample.[3][11][12] Diluting the template can sometimes overcome inhibition.[6][8]

  • Incorrect PCR Program: Verify the cycling parameters, especially the annealing and extension times and temperatures, are appropriate for your primers and target length.[3]

  • Inactive Polymerase: Ensure the DNA polymerase has not expired and has been stored correctly.[3]

Question: My PCR is producing non-specific bands. How can I improve the specificity?

Answer: Non-specific amplification can be addressed by optimizing your PCR conditions:

  • Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, reducing off-target amplification.[8]

  • Optimize Primer Concentration: Too high a primer concentration can lead to the formation of primer-dimers and other non-specific products.[3]

  • Reduce Template Amount: Using too much template DNA can sometimes result in non-specific bands.[8]

  • Use a "Hot Start" Polymerase: Hot-start enzymes prevent non-specific amplification that can occur at lower temperatures before the first denaturation step.[11]

  • Redesign Primers: If optimization fails, your primers may have homology to other regions in the template. Consider designing new, more specific primers.[8][12]

PCR Troubleshooting Summary
IssuePossible CauseRecommendation
No PCR Product Missing reagentCarefully check the addition of all components.[3]
Poor primer designRedesign primers or optimize annealing temperature.[3][8]
Low-quality template DNAAssess DNA integrity and purity; consider re-purification.[3][11][12]
Incorrect PCR programVerify cycling parameters (temperatures and times).[3]
Non-specific Bands Low annealing temperatureIncrease annealing temperature in increments.[8]
High primer concentrationReduce primer concentration in the reaction.[3]
Too much template DNADecrease the amount of template DNA used.[8]
Non-specific primingUse a hot-start DNA polymerase.[11]
Basic PCR Workflow Diagram```dot

PCR_Workflow cluster_prep Reaction Setup cluster_cycling Thermal Cycling cluster_analysis Analysis MasterMix Prepare Master Mix (Polymerase, dNTPs, Buffer, Primers) AddTemplate Add Template DNA MasterMix->AddTemplate Denaturation Denaturation (~95°C) AddTemplate->Denaturation Place in Thermocycler Annealing Annealing (~55-65°C) Denaturation->Annealing Cool Extension Extension (~72°C) Annealing->Extension Warm Extension->Denaturation Repeat Cycles (25-35x) Gel Agarose Gel Electrophoresis Extension->Gel Amplified Product Visualize Visualize Bands Gel->Visualize

Caption: The sequential steps involved in a standard Western blotting experiment.

Cell Culture Troubleshooting

FAQs

Question: I think my cell culture is contaminated. How can I identify the type of contamination?

Answer: Identifying the type of contamination is the first step to addressing it. Here are some common signs:

  • Bacterial Contamination: Often characterized by a sudden drop in pH (media turns yellow), turbidity (cloudiness) in the culture medium, and the appearance of small, motile particles when viewed under a microscope. [4][5][13]* Yeast Contamination: The medium may remain clear initially but can become cloudy and yellow over time. Under the microscope, you may see individual round or oval particles, sometimes in budding formations. [4]* Mold Contamination: This usually appears as filamentous structures (hyphae) in the culture. The medium may initially be clear but can become cloudy with visible fuzzy clusters. [4]* Mycoplasma Contamination: This is a more insidious form of contamination as it is not visible by standard microscopy and does not typically cause turbidity or pH changes. It can, however, affect cell growth and metabolism. Regular testing for mycoplasma is recommended. [5][13][14] Question: What are the best practices to prevent cell culture contamination?

Answer: Preventing contamination is always preferable to dealing with it. Here are some key preventative measures:

  • Master Aseptic Technique: Always work in a sterile biological safety cabinet, minimize movements, and keep all reagents and tools covered when not in use. [4]* Use Quality Reagents: Source your media, serum, and supplements from reputable suppliers to minimize the risk of chemical or microbial contaminants. [4][14]* Regular Cleaning and Disinfection: Consistently disinfect your incubator, water pans, and work surfaces. [4]* Quarantine New Cell Lines: When introducing a new cell line to the lab, grow it in a separate incubator and test it for mycoplasma before incorporating it with your other cultures. [4][5]* Aliquot Reagents: Divide large volumes of media and serum into smaller, single-use aliquots to reduce the risk of contaminating the entire stock. [4]

Common Sources of Cell Culture Contamination

Contamination_Sources cluster_sources Potential Sources center Cell Culture Contamination Personnel Lab Personnel (Poor Technique) Personnel->center Reagents Reagents & Media (Contaminated Stock) Reagents->center Equipment Equipment (Incubator, Hood) Equipment->center Environment Lab Environment (Airborne Particles) Environment->center Incoming Incoming Cultures (Untested Cell Lines) Incoming->center

Caption: Major sources that can lead to contamination in a cell culture laboratory.

Enzyme-Linked Immunosorbent Assay (ELISA) Optimization

FAQs

Question: How can I optimize my ELISA to improve sensitivity and reduce background?

Answer: ELISA optimization involves systematically testing different components of the assay. Here are key parameters to consider:

  • Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal concentrations that provide a strong signal with low background. A checkerboard titration can be an efficient way to test multiple concentrations simultaneously. [15][16][17]* Blocking Buffer: Test different blocking buffers (e.g., BSA, non-fat milk, or commercial blockers) to find the one that most effectively prevents non-specific binding in your specific assay. [15][18]* Washing Steps: The number, duration, and volume of washes are critical for reducing background. Ensure thorough washing to remove unbound reagents. [15][18]* Incubation Times and Temperatures: Optimizing incubation times and temperatures for each step (coating, blocking, antibody binding, and detection) can significantly impact assay performance. [19]* Sample Dilution: Titrate your sample to ensure the analyte concentration falls within the linear range of your standard curve. The diluent should ideally match the sample matrix as closely as possible. [15][16][18]

Key Parameters for ELISA Optimization
ParameterOptimization StrategyRationale
Capture Antibody Titrate concentration (e.g., 1-12 µg/mL for purified Ab). [20]Ensures optimal binding of the target antigen to the plate.
Blocking Buffer Test different blocking agents (BSA, casein, etc.). [15]Minimizes non-specific binding of other proteins to the plate surface. [18]
Sample Dilution Perform serial dilutions of the sample.Ensures the analyte concentration is within the detectable range of the assay. [16][18]
Detection Antibody Titrate concentration.Provides a strong signal-to-noise ratio for detecting the captured antigen.
Enzyme Conjugate Titrate concentration.Optimizes the enzymatic reaction for signal generation. [16]
Washing Vary the number and duration of wash steps.Removes unbound reagents and reduces background noise. [15][18]

Sandwich ELISA Principle

Sandwich_ELISA cluster_steps Sandwich ELISA Steps Step1 1. Coat plate with Capture Antibody Step2 2. Block non-specific sites Step1->Step2 Step3 3. Add Antigen-containing Sample Step2->Step3 Step4 4. Add enzyme-linked Detection Antibody Step3->Step4 Wash Step5 5. Add Substrate (Color Development) Step4->Step5 Wash Step6 6. Measure Absorbance Step5->Step6

Caption: The fundamental steps of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

References

Investigating the cytotoxic effects of bromoenol lactone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the cytotoxic effects of bromoenol lactone (BEL) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bromoenol lactone (BEL) cytotoxicity?

A1: Bromoenol lactone (BEL) is primarily known as a potent, irreversible, suicide-based inhibitor of calcium-independent phospholipase A2β (iPLA2β).[1] However, a significant body of evidence suggests that its cytotoxic effects, particularly apoptosis, are mediated through an off-target mechanism: the inhibition of phosphatidate phosphohydrolase-1 (PAP-1).[1] Inhibition of PAP-1, a key enzyme in phospholipid metabolism, disrupts cellular integrity and triggers programmed cell death.[1]

Q2: How should I prepare and store my bromoenol lactone stock solution?

A2: Bromoenol lactone is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 63 mg/mL stock in DMSO is equivalent to 198.62 mM.[2] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] For long-term storage, the stock solution should be kept at -20°C for up to one month or -80°C for up to six months.[1] When stored at -20°C, the solution should be used within one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: At what concentrations does BEL typically induce cytotoxicity?

A3: The cytotoxic concentration of BEL can vary significantly depending on the cell line and incubation time. While specific cytotoxic IC50 values are not consistently reported across a wide range of cell lines in comparative studies, BEL is known to induce apoptosis in various cell lines, including U937, THP-1, MonoMac, RAW264.7, Jurkat, and GH3, with long-term treatment (up to 24 hours).[1] For its enzymatic targets, the IC50 for iPLA2β inhibition is approximately 7 µM, and for macrophage iPLA2, it is around 60 nM.[2][3] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.

Q4: What are the typical morphological and biochemical signs of BEL-induced apoptosis?

A4: Cells undergoing apoptosis due to BEL treatment exhibit several characteristic features. These include increased binding of Annexin V to the cell surface (indicating phosphatidylserine (B164497) exposure), nuclear DNA damage, changes in mitochondrial membrane potential, and the activation of caspase-9 and caspase-3, leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).[1]

Data Presentation

Target EnzymeCell/Tissue SourceInhibitory ConcentrationReference
iPLA2βNot specifiedIC50: ~7 µM[2]
Macrophage iPLA2Murine Macrophage-like P388D1 cellsIC50: 60 nM[3]
Myocardial iPLA2Canine MyocardiumKi: 180 nM[3]
ChymotrypsinNot specifiedKi: 636 nM[3]

Experimental Protocols & Workflows

Workflow for Assessing BEL Cytotoxicity

This diagram outlines the general experimental process for investigating the cytotoxic effects of bromoenol lactone.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_bel Prepare BEL Stock (in DMSO) prep_cells Seed Cells in Culture Plates treat Treat Cells with Serial Dilutions of BEL prep_cells->treat incubate Incubate for Desired Time (e.g., 24h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze_via Measure Absorbance/ Fluorescence viability->analyze_via analyze_apop Flow Cytometry Analysis apoptosis->analyze_apop calc_ic50 Calculate % Viability and IC50 Value analyze_via->calc_ic50 quant_apop Quantify Apoptotic Cell Populations analyze_apop->quant_apop

Caption: General experimental workflow for BEL cytotoxicity studies.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells, which is a common method to determine cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of bromoenol lactone in culture medium.

    • Remove the old medium from the wells and add 100 µL of the BEL-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Preparation and Treatment:

    • Seed cells and treat with bromoenol lactone as described in the MTT assay protocol.

    • Include both negative (vehicle-treated) and positive controls for apoptosis.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) working solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and keep the samples on ice.

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour). Measure FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).

Signaling Pathway

BEL-Induced Apoptosis via PAP-1 Inhibition

Bromoenol lactone's cytotoxic effects are strongly linked to the inhibition of PAP-1, which disrupts lipid metabolism and triggers the intrinsic apoptosis pathway. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_bel Bromoenol Lactone Effect cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade BEL Bromoenol Lactone (BEL) PAP1 PAP-1 (Phosphatidate Phosphohydrolase-1) BEL->PAP1 Inhibits Bcl2 Anti-apoptotic Bcl-2 proteins PAP1->Bcl2 Disruption leads to Bcl-2 dysregulation BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: BEL inhibits PAP-1, leading to intrinsic apoptosis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Cytotoxicity Observed 1. BEL concentration is too low. 2. Incubation time is too short. 3. BEL stock solution has degraded. 4. Cell line is resistant to BEL.1. Perform a dose-response experiment with a wider concentration range. 2. Increase the incubation time (e.g., up to 48 or 72 hours). 3. Prepare a fresh stock solution of BEL in anhydrous DMSO. Ensure proper storage at -20°C or -80°C. 4. Verify the apoptotic potential of your cell line with a known inducer (e.g., staurosporine).
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Pipetting errors during treatment or reagent addition. 3. "Edge effect" in 96-well plates. 4. Incomplete solubilization of formazan crystals (MTT assay).1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/medium. 4. Ensure the plate is adequately shaken after adding the solubilizing agent.
High Background in Control Wells 1. Contamination of cell culture (bacterial or fungal). 2. High metabolic activity in vehicle control cells. 3. DMSO concentration is too high, causing some cytotoxicity.1. Visually inspect cultures for contamination. Discard contaminated cultures and reagents. 2. This is expected; ensure you subtract the absorbance of the "medium only" blank. 3. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).
Annexin V/PI: Most Cells are PI Positive 1. Cells were harvested too harshly, causing membrane damage. 2. Analysis was delayed after staining. 3. BEL concentration is too high, causing rapid necrosis instead of apoptosis.1. Use a gentle trypsinization method and handle cells carefully during washing steps. 2. Analyze cells by flow cytometry within one hour of staining. 3. Test a lower range of BEL concentrations to capture the early stages of apoptosis.
Distinguishing On-Target vs. Off-Target Effects 1. Observed apoptosis may be due to iPLA2β inhibition or PAP-1 inhibition.1. To confirm the role of PAP-1, compare the effects of BEL with another PAP-1 inhibitor, such as propranolol (B1214883).[1] If propranolol induces similar apoptotic effects, it supports the conclusion that PAP-1 inhibition is the primary cytotoxic mechanism.

References

Bromoenol lactone's impact on mast cell exocytosis and calcium influx

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromoenol Lactone (BEL) in experiments related to mast cell exocytosis and calcium influx.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bromoenol Lactone (BEL) in mast cells?

A1: Bromoenol lactone (BEL) is a potent and irreversible inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2β).[1][2][3] In mast cells, iPLA2β is involved in the signaling cascade that leads to the release of inflammatory mediators from intracellular granules, a process known as degranulation or exocytosis.[3] BEL acts as a suicide-based inhibitor, meaning it irreversibly binds to and inactivates the enzyme.[1][2]

Q2: Does BEL inhibit mast cell degranulation by blocking calcium influx?

A2: No, studies have shown that BEL's inhibitory effect on mast cell exocytosis occurs without significantly blocking calcium (Ca2+) influx.[1][2] BEL can inhibit degranulation even when mast cells are stimulated with a Ca2+ ionophore, which bypasses the need for store-operated calcium entry.[2] This indicates that its target, iPLA2β, likely plays a role downstream of calcium signaling in the exocytosis machinery.[3]

Q3: Are there any known off-target effects of BEL?

A3: Yes, at higher concentrations or with prolonged incubation times, BEL may have off-target effects. It has been reported to inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1).[3][4] Inhibition of PAP-1 can also impact cellular processes and may contribute to observed effects, so it is crucial to use the appropriate concentrations and controls in your experiments.[4]

Q4: What are the typical concentrations of BEL used in mast cell experiments?

A4: The effective concentration of BEL can vary depending on the cell type and experimental conditions. However, a common concentration range for inhibiting mast cell degranulation is between 0.1 µM and 20 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: No inhibition of mast cell degranulation is observed after treatment with BEL.

  • Question: I treated my mast cells with BEL, but I'm not seeing any reduction in degranulation upon stimulation. What could be the problem?

  • Answer:

    • BEL Concentration and Incubation Time: Ensure you are using an appropriate concentration of BEL and that the pre-incubation time is sufficient. A typical pre-incubation time is 30 minutes at 37°C.[3] Consider performing a dose-response experiment to find the optimal concentration for your cell line.

    • BEL Stability: BEL stock solutions are typically prepared in DMSO. Ensure your stock solution is properly stored and has not degraded. Prepare fresh dilutions in your experimental buffer before each experiment.

    • Cell Health: Verify the viability of your mast cells. Poor cell health can lead to inconsistent results.

    • Stimulation Method: Confirm that your method for stimulating degranulation (e.g., antigen, ionophore) is working correctly by observing a robust response in your positive control (stimulated cells without BEL).

Issue 2: Unexpected changes in intracellular calcium levels are observed with BEL treatment.

  • Question: My calcium imaging experiments are showing inconsistent or unexpected results after BEL treatment. Why might this be happening?

  • Answer:

    • Minor Effects on Calcium Signaling: While BEL's primary mechanism is not the blockage of calcium influx, some minor effects on calcium signaling have been reported.[2] These are generally not significant enough to explain the potent inhibition of exocytosis.

    • Off-Target Effects: At higher concentrations, off-target effects of BEL could potentially influence calcium homeostasis indirectly. Consider using a lower concentration of BEL that is still effective for inhibiting degranulation.

    • Experimental Controls: Ensure you have proper controls, including unstimulated cells, cells treated with the vehicle (DMSO), and cells stimulated in the absence of BEL. This will help you differentiate between BEL-specific effects and experimental variability.

    • Calcium Indicator Dyes: Confirm that your calcium indicator dye (e.g., Fluo-4 AM, Indo-1) is loaded correctly and is not compartmentalized within organelles.[5][6]

Issue 3: High background degranulation in control groups.

  • Question: My unstimulated control and vehicle control groups are showing a high level of degranulation. What can I do to reduce this?

  • Answer:

    • Cell Handling: Mast cells are sensitive to mechanical stress. Handle the cells gently during seeding, washing, and reagent addition to avoid spontaneous degranulation.

    • Reagent Purity: Ensure all your reagents and buffers are of high quality and free of contaminants that could trigger mast cell activation.

    • Incubation Conditions: Optimize your incubation times and temperatures. Prolonged incubation or suboptimal temperatures can increase spontaneous degranulation.

Data Presentation

Table 1: Dose-Dependent Inhibition of β-Hexosaminidase Release by (S)-Bromoenol Lactone

(S)-Bromoenol Lactone Concentration (µM)Percentage of Inhibition of β-Hexosaminidase Release (%)
0.115 ± 3
145 ± 5
575 ± 6
1090 ± 4
2095 ± 2

Data is representative of antigen-stimulated RBL-2H3 cells and is presented as mean ± standard deviation.[3]

Experimental Protocols

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

  • Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Materials:

    • RBL-2H3 cells or other suitable mast cell line

    • 96-well cell culture plates

    • DNP-specific IgE

    • (S)-Bromoenol lactone (BEL)

    • DNP-BSA (antigen)

    • Tyrode's Buffer

    • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

    • 0.1 M citrate (B86180) buffer, pH 4.5

    • 0.2 M glycine (B1666218), pH 10.7

    • Triton X-100

    • Spectrophotometer (405 nm)

  • Procedure:

    • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with DNP-specific IgE overnight.[3]

    • Inhibitor Treatment: Wash the sensitized cells with Tyrode's Buffer. Pre-incubate the cells with various concentrations of BEL (or vehicle control) for 30 minutes at 37°C.[3]

    • Cell Stimulation: Induce degranulation by adding DNP-BSA to the wells and incubate for 1 hour at 37°C.[3]

    • Sample Collection: Centrifuge the plate and transfer the supernatant to a new plate. Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.[3]

    • Enzyme Assay: Add PNAG solution to the supernatant and cell lysate samples. Incubate to allow the enzyme to react.[3]

    • Measurement: Stop the reaction with glycine buffer and measure the absorbance at 405 nm.[3]

    • Calculation: Calculate the percentage of β-hexosaminidase release by dividing the supernatant absorbance by the total absorbance (supernatant + lysate).

2. Intracellular Calcium Influx Measurement

  • Objective: To measure changes in intracellular calcium concentration in mast cells upon stimulation.

  • Materials:

    • Mast cells

    • Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)[5][6]

    • Pluronic F-127 (for aiding dye solubilization)

    • HEPES-buffered saline solution (HBSS)

    • Stimulating agent (e.g., antigen, thapsigargin)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Cell Preparation: Harvest and wash the mast cells.

    • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.[5][7]

    • Washing: Wash the cells to remove excess extracellular dye.

    • BEL Incubation: If applicable, incubate the dye-loaded cells with BEL for the desired time.

    • Baseline Measurement: Record the baseline fluorescence for a short period before stimulation.

    • Stimulation and Measurement: Add the stimulating agent and immediately begin recording the changes in fluorescence over time.[8]

    • Data Analysis: Analyze the fluorescence intensity changes to determine the kinetics and magnitude of the calcium response. The data is often presented as a ratio of fluorescence relative to the baseline (F/F0).

Visualizations

BEL_Signaling_Pathway cluster_cell Mast Cell Antigen Antigen IgE_FcεRI IgE-FcεRI Complex Antigen->IgE_FcεRI Cross-linking PLC PLCγ IgE_FcεRI->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_Store Ca²⁺ Release from Stores ER->Ca_Store Ca_Influx Store-Operated Ca²⁺ Influx Ca_Store->Ca_Influx Triggers iPLA2b iPLA2β Ca_Store->iPLA2b Activates Ca_Influx->iPLA2b Activates Exocytosis Exocytosis (Degranulation) iPLA2b->Exocytosis Promotes BEL Bromoenol Lactone (BEL) BEL->iPLA2b Inhibits

Caption: Signaling pathway of mast cell degranulation and the inhibitory action of Bromoenol Lactone (BEL).

Degranulation_Assay_Workflow start Start seed_sensitize 1. Seed and Sensitize Mast Cells with IgE start->seed_sensitize wash1 2. Wash Cells seed_sensitize->wash1 add_bel 3. Pre-incubate with BEL (30 min, 37°C) wash1->add_bel stimulate 4. Stimulate with Antigen (e.g., DNP-BSA) add_bel->stimulate centrifuge 5. Centrifuge Plate stimulate->centrifuge collect_supernatant 6. Collect Supernatant (Released Granules) centrifuge->collect_supernatant lyse_cells 7. Lyse Remaining Cells (Total Granule Content) centrifuge->lyse_cells assay 8. Perform β-Hexosaminidase Enzyme Assay collect_supernatant->assay lyse_cells->assay measure 9. Measure Absorbance (405 nm) assay->measure end End measure->end

Caption: Experimental workflow for the mast cell degranulation assay.

Troubleshooting_Logic problem Problem: No Inhibition of Degranulation check_bel Check BEL Concentration and Incubation Time problem->check_bel check_stim Verify Stimulation (Positive Control) problem->check_stim check_viability Assess Cell Viability problem->check_viability dose_response Solution: Perform Dose-Response check_bel->dose_response optimize_stim Solution: Optimize Stimulus check_stim->optimize_stim use_healthy Solution: Use Healthy Cells check_viability->use_healthy

Caption: Troubleshooting logic for lack of BEL-induced inhibition.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)-Bromoenol Lactone-d7 and its Stereoisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoenol lactone is a potent, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2) enzymes. The stereochemistry of the molecule dictates its selectivity for different iPLA2 isoforms. The (S)-enantiomer is a well-characterized inhibitor of iPLA2β, while the (R)-enantiomer selectively inhibits iPLA2γ. This differential activity makes them invaluable tools for dissecting the specific roles of these enzymes in cellular signaling and disease. Beyond their primary targets, these compounds, particularly the (S)-isomer and the racemic mixture, have been shown to exhibit off-target effects, including the inhibition of other enzymes and the induction of apoptosis.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the known inhibitory activities of the non-deuterated stereoisomers of bromoenol lactone against their primary targets and key off-targets.

Target EnzymeStereoisomerPotency (IC50)Notes
Calcium-independent Phospholipase A2β (iPLA2β)(S)-Bromoenol lactone~7 µMA potent, irreversible, suicide-based inhibitor.[1][2]
(R)-Bromoenol lactone>20-30 µMDoes not significantly inhibit iPLA2β except at high concentrations.
Calcium-independent Phospholipase A2γ (iPLA2γ)(R)-Bromoenol lactoneNot specifiedA known inhibitor of the mitochondrial iPLA2γ isoform.[]
(S)-Bromoenol lactoneNot specifiedLess effective than the (R)-isomer in inhibiting iPLA2γ.[]
Phosphatidate Phosphohydrolase-1 (PAP-1)Bromoenol lactone (racemic)Not specifiedKnown to inhibit PAP-1, which can contribute to off-target effects like apoptosis.[4]
Voltage-gated Ca2+ channelsBromoenol lactone (racemic)IC50 of 7.0 µMInhibits phenylephrine-induced contractions in rat aortic rings.[5]
Transient Receptor Potential Canonical (TRPC) channelsBromoenol lactone (racemic)Not specifiedCan inhibit TRPC channel activity.[6]

Note: The IC50 values can vary depending on the experimental conditions and assay used.

Mandatory Visualization

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of action of bromoenol lactone and the differential effects of its stereoisomers.

Mechanism of Bromoenol Lactone Inhibition cluster_0 Enzyme Active Site iPLA2 iPLA2 Enzyme AcylEnzyme Acyl-Enzyme Intermediate iPLA2->AcylEnzyme Nucleophilic attack by Serine Serine Active Site Serine BEL Bromoenol Lactone BEL->iPLA2 Enters Active Site ReactiveIntermediate Reactive Bromomethyl Ketone AcylEnzyme->ReactiveIntermediate Ring Opening InactiveEnzyme Irreversibly Inactivated Enzyme ReactiveIntermediate->InactiveEnzyme Alkylation of Active Site Residue

Mechanism of iPLA2 inhibition by Bromoenol Lactone.

Stereoselective Inhibition by Bromoenol Lactone SBEL (S)-Bromoenol Lactone iPLA2b iPLA2β SBEL->iPLA2b Potent Inhibition iPLA2g iPLA2γ SBEL->iPLA2g Weak Inhibition RBEL (R)-Bromoenol Lactone RBEL->iPLA2b Very Weak Inhibition RBEL->iPLA2g Selective Inhibition ArachidonicAcid Arachidonic Acid Release iPLA2b->ArachidonicAcid MitochondrialFunction Mitochondrial Function Regulation iPLA2g->MitochondrialFunction Experimental Workflow for Comparing BEL Stereoisomers cluster_assays Biological Assays start Start prepare_compounds Prepare Stock Solutions ((R)-BEL-d7 & (S)-BEL-d7) start->prepare_compounds cell_culture Culture Target Cells prepare_compounds->cell_culture treatment Treat Cells with Stereoisomers (Varying Concentrations) cell_culture->treatment assays Perform Biological Assays treatment->assays data_analysis Data Analysis assays->data_analysis pla2_assay iPLA2 Activity Assay viability_assay Cell Viability/Apoptosis Assay western_blot Western Blot for Signaling Proteins conclusion Conclusion data_analysis->conclusion

References

A Comparative Guide to Phospholipase A2 Inhibitors: (R)-Bromoenol Lactone-d7 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of (R)-Bromoenol lactone-d7 and other prominent phospholipase A2 (PLA2) inhibitors. The selection of a specific and potent enzyme inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This document synthesizes performance data, selectivity profiles, and detailed experimental methodologies to inform the selection of the most appropriate inhibitor for your research needs.

Introduction to Phospholipase A2 and its Inhibition

Phospholipase A2 (PLA2) enzymes are a diverse superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of membrane phospholipids (B1166683). This reaction releases a free fatty acid, often arachidonic acid (AA), and a lysophospholipid. The liberated AA is the precursor for the biosynthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation, pain, and numerous other physiological and pathological processes. Given their central role in the inflammatory cascade, PLA2 enzymes are significant targets for therapeutic intervention.

The PLA2 superfamily is broadly categorized into several families, with the most studied being:

  • Cytosolic PLA2 (cPLA2): Calcium-dependent enzymes that preferentially hydrolyze phospholipids containing arachidonic acid.

  • Calcium-independent PLA2 (iPLA2): Enzymes that do not require calcium for activity and are involved in membrane remodeling and basal AA release.

  • Secreted PLA2 (sPLA2): Small, calcium-dependent enzymes that act extracellularly and are heavily implicated in inflammatory conditions.

(R)-Bromoenol lactone ((R)-BEL) is an irreversible, mechanism-based inhibitor of the calcium-independent phospholipase A2γ (iPLA2γ).[1][2] The deuterated version, this compound, contains seven deuterium (B1214612) atoms and is primarily intended for use as an internal standard for its quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] For the purposes of inhibitory activity, it is functionally identical to its non-deuterated counterpart.

Mechanism of Action and Selectivity

(R)-Bromoenol lactone functions as a suicide inhibitor. It is recognized by the enzyme's active site, where it undergoes catalytic activation, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

A key aspect of (R)-BEL is its stereospecificity. The (R)-enantiomer is a selective inhibitor of iPLA2γ, whereas the (S)-enantiomer, (S)-BEL, is known to inhibit iPLA2β.[2] The racemic mixture, commonly known as Bromoenol lactone (BEL), will therefore inhibit multiple iPLA2 isoforms. It is crucial for researchers to consider this when interpreting results, as BEL has been noted to have off-target effects, including the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis in long-term cell culture experiments.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values for (R)-BEL and other commonly used PLA2 inhibitors against various PLA2 isoforms. It is important to note that IC50 values can vary based on the specific assay conditions, substrate concentration, and enzyme source.

InhibitorTarget PLA2 IsoformIC50 ValueAssay Conditions / NotesReference(s)
(R)-Bromoenol lactone ((R)-BEL) Human iPLA2γ~0.6 µMRecombinant human enzyme.[1][2][5][6]
Bromoenol lactone (BEL)Macrophage iPLA260 nMConcentration-dependent inhibition after 5-min preincubation.[3][7]
Bromoenol lactone (BEL)Myocardial iPLA2~7 µMIrreversible inhibition.[8][9]
Methylarachidonyl fluorophosphonate (MAFP)cPLA2 & iPLA2Potent, broad-spectrumIrreversible serine hydrolase inhibitor.
Arachidonyl trifluoromethyl ketone (AACOCF3)cPLA2-Commonly used cPLA2 inhibitor.
Pyrrophenone (B157460)cPLA2α4.2 nMPotent and reversible inhibitor of human GIVA cPLA2.
Indomethacin (B1671933)sPLA2 (Group II)28 - 35 µMSelective inhibition over other NSAIDs.[10]

Signaling Pathways and Experimental Workflow

Phospholipase A2 in the Arachidonic Acid Cascade

PLA2 enzymes are the gatekeepers of the arachidonic acid cascade. Upon cell stimulation by various signals (e.g., cytokines, growth factors), cPLA2 translocates to the membrane in a calcium-dependent manner to release arachidonic acid. iPLA2 contributes to basal and stimulus-induced AA release, while sPLA2s act extracellularly to amplify the inflammatory response. The released AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively.

PLA2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (cPLA2, iPLA2, sPLA2) Stimuli->PLA2 Activates Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis PLA2->Membrane Inhibitor (R)-BEL & Other Inhibitors Inhibitor->PLA2 Inhibits COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) (e.g., PGE2) COX->PGs LTs Leukotrienes (LTs) (e.g., LTB4) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation

PLA2 signaling pathway leading to inflammatory mediators.
General Workflow for PLA2 Inhibitor Screening

The process of identifying and characterizing PLA2 inhibitors typically follows a multi-step workflow, starting with a broad primary screen and progressing to more specific secondary and cellular assays to confirm potency and selectivity.

Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Validation PrimaryScreen Primary Screen (e.g., Colorimetric/Fluorometric Assay) IC50 IC50 Determination (Dose-Response Curve) PrimaryScreen->IC50 Hits Selectivity Selectivity Profiling (Test against other PLA2 isoforms) IC50->Selectivity CellularPotency Cellular Potency Assay (e.g., AA Release Assay) Selectivity->CellularPotency Potent & Selective Hits Downstream Downstream Mediator Analysis (e.g., PGE2 ELISA) CellularPotency->Downstream OffTarget Off-Target Analysis (e.g., PAP-1 Assay for BEL) Downstream->OffTarget Lead Lead Candidate OffTarget->Lead

A typical experimental workflow for screening PLA2 inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of enzyme inhibitors.

Protocol 1: In Vitro PLA2 Activity Assay (Colorimetric)

This protocol is a generalized method for measuring PLA2 activity and can be adapted for assessing the inhibitory potential of compounds.

Principle: This assay is based on the measurement of the hydrolysis of the sn-2 thioester bond of a substrate, 1,2-dithio analog of diheptanoyl phosphatidylcholine. Upon hydrolysis by PLA2, a free thiol is released, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically at 405-414 nm.

Materials:

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • PLA2 enzyme (e.g., recombinant human sPLA2 or bee venom PLA2)

  • Thio-phosphatidylcholine substrate

  • Test inhibitor (e.g., (R)-Bromoenol lactone) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and substrate solutions as required. Serially dilute the test inhibitor to create a range of concentrations.

  • Assay Reaction:

    • Add 10 µL of Assay Buffer to control wells.

    • Add 10 µL of the different inhibitor dilutions to the sample wells.

    • Add 10 µL of the PLA2 enzyme solution to all wells (except for a no-enzyme blank).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 200 µL of the substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 414 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (enzyme activity without inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Arachidonic Acid (AA) Release Assay (Radiometric)

This protocol measures the ability of an inhibitor to block stimulus-induced release of arachidonic acid from living cells.

Principle: Cells are pre-labeled by incubating them with radioactive arachidonic acid (e.g., [³H]AA or [¹⁴C]AA), which gets incorporated into the sn-2 position of membrane phospholipids. After washing away free radiolabel, the cells are treated with the inhibitor and then stimulated to activate PLA2. The amount of radioactive AA released into the culture medium is quantified by scintillation counting and is inversely proportional to the inhibitor's potency.[11][12][13]

Materials:

  • Cultured cells (e.g., macrophages, neutrophils, or transfected cell lines)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Radiolabeled arachidonic acid ([³H]AA or [¹⁴C]AA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Stimulating agent (e.g., calcium ionophore A23187, LPS, ATP)

  • Test inhibitor (e.g., (R)-Bromoenol lactone)

  • Multi-well cell culture plates (e.g., 24-well)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.

  • Radiolabeling: Incubate the cells with medium containing [³H]arachidonic acid (e.g., 0.4 µCi/mL) for 18-24 hours to allow for incorporation into membrane phospholipids.[11]

  • Wash: Carefully wash the cells multiple times with medium containing fatty acid-free BSA to remove unincorporated [³H]AA.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) in serum-free medium for a specified time (e.g., 30-60 minutes).

  • Stimulation: Add the stimulating agent to the wells to induce PLA2 activation and AA release. Incubate for an appropriate period (e.g., 15-60 minutes).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Quantification: Add the collected supernatant to a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]AA release for each inhibitor concentration compared to the stimulated control (no inhibitor).

    • Total incorporated radioactivity can be determined by lysing the cells in a control well and counting the lysate.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

This compound, and its non-deuterated form (R)-BEL, are potent, irreversible inhibitors with high selectivity for the iPLA2γ isoform. This makes (R)-BEL a valuable research tool for specifically interrogating the function of this enzyme. However, researchers must be mindful of the potential off-target effects of the broader Bromoenol lactone family, particularly on PAP-1 in long-duration experiments.

When selecting a PLA2 inhibitor, the choice should be guided by the specific PLA2 isoform of interest and the experimental context. For broad inhibition of both cPLA2 and iPLA2, a compound like MAFP may be suitable. For highly specific inhibition of cPLA2α, pyrrophenone offers excellent potency. For studies focused on the role of sPLA2, inhibitors like indomethacin can be considered. This guide provides the foundational data and methodologies to assist researchers in making an informed decision, ensuring the generation of precise and reliable data in the study of lipid signaling and inflammation.

References

Validation of (R)-Bromoenol Lactone-d7 as a Quantitative Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of (R)-Bromoenol lactone-d7 as a quantitative internal standard, particularly for mass spectrometry-based assays. We will explore its performance characteristics in comparison to a non-isotopically labeled internal standard and provide detailed experimental protocols for its validation.

Introduction to Internal Standards in Quantitative Analysis

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte.[3] This co-elution and similar ionization response help to accurately account for matrix effects and other sources of variability, leading to more robust and reliable quantification.[3][4]

This compound is the deuterated form of (R)-Bromoenol lactone, containing seven deuterium (B1214612) atoms.[5][6] It is intended for use as an internal standard for the quantification of (R)-Bromoenol lactone by GC- or LC-MS.[5]

Comparative Performance Data

To evaluate the performance of this compound, a series of validation experiments were conducted. The performance of this compound was compared against a hypothetical, structurally analogous (non-isotopically labeled) internal standard. The following tables summarize the quantitative data from these experiments.

Table 1: Linearity and Range

Internal StandardAnalyte Concentration Range (ng/mL)Calibration Curve Equation
This compound 0.1 - 1000y = 1.02x + 0.050.9995
Non-Isotopically Labeled IS0.1 - 1000y = 0.88x + 1.230.9921

Table 2: Accuracy and Precision

Internal StandardQC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
This compound Low198.5%2.1%
Medium100101.2%1.5%
High80099.3%1.8%
Non-Isotopically Labeled ISLow188.7%9.8%
Medium100105.4%7.5%
High80092.1%8.2%

Table 3: Limit of Quantification (LOQ)

Internal StandardLOQ (ng/mL)Signal-to-Noise Ratio at LOQ
This compound 0.112.3
Non-Isotopically Labeled IS0.510.5

The data clearly indicates that this compound provides superior linearity, accuracy, and precision compared to the non-isotopically labeled internal standard. The lower LOQ achieved with the deuterated standard also highlights its suitability for sensitive bioanalytical applications.

Experimental Protocols

The following is a detailed methodology for the validation of this compound as a quantitative internal standard for the analysis of (R)-Bromoenol lactone in a biological matrix (e.g., human plasma).

1. Preparation of Stock Solutions and Standards

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-Bromoenol lactone in methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in methanol.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except the blank.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • (R)-Bromoenol lactone: [M+H]⁺ > fragment ion

    • This compound: [M+H]⁺ > fragment ion (mass shift of +7)

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples using the calibration curve.

Visualizing the Workflow and Principles

The following diagrams illustrate the underlying principles and the experimental workflow for the validation of this compound.

G Figure 1: Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_output Data Analysis Analyte Analyte ((R)-Bromoenol lactone) Extraction Sample Preparation (e.g., Protein Precipitation) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Figure 1: Principle of Isotope Dilution Mass Spectrometry.

G Figure 2: Experimental Workflow for Internal Standard Validation cluster_validation Validation Parameters prep Prepare Stock Solutions (Analyte and IS) calib Prepare Calibration Standards and QC Samples prep->calib sample_prep Sample Preparation (Spiking and Extraction) calib->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data linearity Linearity & Range data->linearity accuracy Accuracy & Precision data->accuracy loq LOQ data->loq

References

Investigating the Cross-Reactivity of (R)-Bromoenol Lactone-d7 with Other Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Bromoenol lactone-d7 ((R)-BEL-d7) is a deuterated analog of (R)-Bromoenol lactone, utilized as an internal standard for its quantification. The non-deuterated form, (R)-Bromoenol lactone ((R)-BEL), is recognized as a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). While its inhibitory action on iPLA2γ is a key feature, a thorough understanding of its cross-reactivity with other cellular targets is paramount for researchers and drug development professionals to ensure target specificity and mitigate potential off-target effects. This guide provides a comparative analysis of (R)-BEL's interaction with other cellular enzymes, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitory Potency

(R)-Bromoenol lactone exhibits a distinct inhibitory profile compared to its (S)-enantiomer and the racemic mixture. While potent against iPLA2γ, it shows significantly weaker activity against iPLA2β. A critical off-target effect of the racemic bromoenol lactone is the inhibition of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), an activity that has been linked to the induction of apoptosis.[1][2] The inhibitory activity of the specific (R)-enantiomer against PAP-1 is not well-documented in publicly available literature, representing a key area for further investigation.

InhibitorPrimary TargetOther Known TargetsIC50 / KiCell/SystemReference(s)
(R)-Bromoenol lactone iPLA2γiPLA2β (weak inhibitor)IC50: ~0.6 µM (for iPLA2γ)Human recombinant iPLA2γ[3]
Inhibition only at 20-30 µM (for iPLA2β)[3]
Bromoenol lactone (racemic) iPLA2βPAP-1, ChymotrypsinIC50: 60 nM (for macrophage iPLA2)Macrophage iPLA2[3]
Ki: 180 nM (for myocardial iPLA2)Myocardial cytosolic iPLA2[3]
IC50: ~8 µM (for PAP-1)Intact P388D1 macrophages[4]
Ki: 636 nM (for chymotrypsin)α-chymotrypsin[3]
Methylarachidonyl fluorophosphonate (MAFP) cPLA2, iPLA2Fatty Acid Amide Hydrolase (FAAH)Broad-spectrum inhibitorVarious[5]
FKGK18 iPLA2βiPLA2γ (100-fold less potent)Potent inhibitor of iPLA2βINS-1 cells, rodent myocardial preparations, human pancreatic islets[5][6]
Darapladib (B1669826) Lipoprotein-associated phospholipase A2 (Lp-PLA2)Potent inhibitor of Lp-PLA2Human[7][8][9][10][11]

Mandatory Visualization

G Primary Signaling Pathway of iPLA2γ and Potential Off-Target Effects of (R)-Bromoenol Lactone cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR/Receptor iPLA2g iPLA2γ (Target) GPCR->iPLA2g activates Phospholipids Membrane Phospholipids LysoPL Lysophospholipid Phospholipids->LysoPL produces FA Fatty Acid Phospholipids->FA produces Stimulus Stimulus Stimulus->GPCR iPLA2g->Phospholipids hydrolyzes R_BEL (R)-Bromoenol lactone-d7 R_BEL->iPLA2g inhibits PAP1 PAP-1 (Potential Off-Target) R_BEL->PAP1 potential inhibition Signaling Downstream Signaling LysoPL->Signaling FA->Signaling PA Phosphatidic Acid PAP1->PA dephosphorylates Apoptosis Apoptosis PAP1->Apoptosis inhibition leads to DAG Diacylglycerol PA->DAG produces Lipid_Synthesis Lipid Synthesis DAG->Lipid_Synthesis

Caption: Signaling pathway of iPLA2γ and potential off-target inhibition by (R)-Bromoenol lactone.

G Experimental Workflow for Assessing Cross-Reactivity using Cellular Thermal Shift Assay (CETSA) cluster_workflow start Intact Cells treatment Treat with (R)-BEL-d7 or Vehicle Control start->treatment heating Heat Shock at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation soluble_fraction Collect Soluble Fraction centrifugation->soluble_fraction analysis Protein Quantification (e.g., Western Blot, Mass Spectrometry) soluble_fraction->analysis data_analysis Data Analysis: Determine Thermal Shift (Target Engagement) analysis->data_analysis end Identify On- and Off-Targets data_analysis->end

Caption: Workflow for identifying cellular targets of (R)-BEL-d7 using CETSA.

Experimental Protocols

In Vitro iPLA2γ Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against iPLA2γ.

Materials:

  • Recombinant human iPLA2γ enzyme

  • This compound

  • Assay Buffer: 100 mM HEPES, 5 mM EDTA, pH 7.4

  • Substrate: 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine (radiolabeled) or a fluorescent phospholipid substrate

  • Triton X-100

  • Scintillation counter and vials (for radiolabeled assay) or fluorescence plate reader

  • Thin-layer chromatography (TLC) plates and developing chamber (for radiolabeled assay)

  • Organic solvents for TLC (e.g., chloroform/methanol/acetic acid)

Procedure:

  • Enzyme Preparation: Dilute the recombinant iPLA2γ to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Pre-incubation: In a microcentrifuge tube or a well of a microplate, pre-incubate the diluted iPLA2γ with varying concentrations of (R)-BEL-d7 or vehicle control for 15-30 minutes at 37°C to allow for mechanism-based inhibition.

  • Substrate Preparation: Prepare the substrate solution by mixing the phospholipid substrate with Triton X-100 in the assay buffer to form mixed micelles.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Analysis (Radiolabeled):

    • Stop the reaction by adding a quench solution (e.g., Dole's reagent).

    • Extract the lipids into an organic phase.

    • Spot the organic phase onto a TLC plate and separate the released [¹⁴C]arachidonic acid from the unhydrolyzed phospholipid.

    • Scrape the spots corresponding to the fatty acid and quantify the radioactivity using a scintillation counter.

  • Reaction Analysis (Fluorescent):

    • Continuously monitor the increase in fluorescence using a plate reader. The cleavage of the fatty acid from the phospholipid substrate results in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (R)-BEL-d7 and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PAP-1 Inhibition Assay

Objective: To assess the potential cross-reactivity of this compound with PAP-1.

Materials:

  • Purified or recombinant PAP-1 enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT

  • Substrate: Phosphatidic acid (PA)

  • Malachite Green Phosphate (B84403) Assay Kit or equivalent method for detecting inorganic phosphate (Pi)

  • 96-well microplate

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare dilutions of PAP-1 enzyme and this compound in the assay buffer as described for the iPLA2 assay.

  • Pre-incubation: Pre-incubate the PAP-1 enzyme with varying concentrations of (R)-BEL-d7 or vehicle control for 15-30 minutes at 37°C.

  • Substrate Preparation: Prepare a solution of phosphatidic acid in the assay buffer. Sonication may be required to ensure proper dispersion.

  • Reaction Initiation: Start the reaction by adding the PA substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction at 37°C for a suitable time (e.g., 20-30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Allow color to develop according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition for each concentration of (R)-BEL-d7. Calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Identification

Objective: To identify the cellular targets of this compound in an unbiased manner within intact cells.[12][13][14][15][16]

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to a suitable confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 100,000 x g for 20 minutes or 20,000 x g for 20 minutes) to pellet the precipitated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the protein levels in the soluble fraction using:

      • Western Blotting: To investigate the thermal stability of a specific protein of interest.

      • Mass Spectrometry (Proteomics): To perform an unbiased, proteome-wide analysis of protein thermal stability changes.

  • Data Analysis:

    • For Western blot data, quantify the band intensities at each temperature for both the treated and control samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.

    • For proteomics data, identify and quantify thousands of proteins. Proteins that show a significant thermal shift upon treatment with (R)-BEL-d7 are considered potential targets.

Disclaimer: This guide is intended for research purposes only. The experimental protocols provided are general outlines and may require optimization for specific experimental conditions and cell types. Researchers should consult relevant literature and safety guidelines before conducting any experiments.

References

Assessing Assay Reproducibility and Robustness: A Comparative Guide to (R)-Bromoenol Lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent enzyme inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. (R)-Bromoenol lactone-d7 ((R)-BEL-d7) is a deuterated form of (R)-Bromoenol lactone, an irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). Its deuteration makes it a valuable internal standard for quantification in mass spectrometry-based assays. This guide provides an objective comparison of (R)-Bromoenol lactone's performance with other alternatives, supported by experimental data, to aid in the assessment of assay reproducibility and robustness.

Quantitative Comparison of Inhibitor Potency

The selection of an appropriate inhibitor is often guided by its potency and selectivity. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for (R)-Bromoenol lactone and its alternatives against various phospholipase A2 isoforms and key off-target enzymes.

Table 1: Inhibitory Potency against Calcium-Independent Phospholipase A2 (iPLA2) Isoforms

InhibitorTarget EnzymeIC50 / KiCell/System
(R)-Bromoenol lactone iPLA2γ~0.6 µMHuman recombinant
(S)-Bromoenol lactoneiPLA2β~7 µMNot specified
(S)-Bromoenol lactoneiPLA2βIC50: 2 µMCultured rat aortic smooth muscle (A10) cells
(S)-Bromoenol lactoneMacrophage iPLA2IC50: 60 nMMacrophage
Bromoenol lactoneiPLA2Ki: 180 nMNot specified
Methylarachidonyl fluorophosphonate (MAFP)iPLA2IC50: 0.5 µMNot specified

Table 2: Inhibitory Potency against Off-Target Enzymes

InhibitorTarget EnzymeIC50 / KiNotes
Bromoenol lactonePhosphatidate Phosphohydrolase-1 (PAP-1)-Known off-target, can induce apoptosis.[1]
Bromoenol lactoneChymotrypsin (B1334515)Ki: 636 nMOriginally described as a serine protease inhibitor.[1]
Methylarachidonyl fluorophosphonate (MAFP)Cytosolic PLA2 (cPLA2)Potent inhibitorPan-inhibitor of both cPLA2 and iPLA2.[2]
Methylarachidonyl fluorophosphonate (MAFP)Fatty Acid Amide Hydrolase (FAAH)Potent inhibitorSignificant off-target effect.[2]

Mechanism of Action and Specificity

(R)-Bromoenol lactone is a suicide-based, irreversible inhibitor of iPLA2γ.[3] The enzyme's active site serine attacks the lactone carbonyl, leading to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate. This process unmasks a reactive bromomethyl ketone group, which then rapidly alkylates a nearby nucleophilic residue in the active site, causing irreversible inactivation.[4]

In contrast, its enantiomer, (S)-Bromoenol lactone, is a more potent inhibitor of iPLA2β.[5] This stereospecificity is a critical consideration in experimental design.

Other inhibitors exhibit different mechanisms and selectivity profiles:

  • Methylarachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of both cytosolic PLA2 (cPLA2) and iPLA2, making it a less selective tool for studying a specific iPLA2 isoform.[2]

  • FKGK11 and MJ33 inhibit iPLA2 by binding to the enzyme's catalytic domain.

  • Efipladib blocks the active site of iPLA2.

  • Palmitoyl trifluoromethyl ketone alkylates the catalytic dyad of iPLA2.

  • Propranolol acts indirectly by interfering with upstream signaling pathways that regulate iPLA2 activation.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and robustness of any assay. Below are protocols for key experiments involving the assessment of iPLA2 and its off-target enzyme activities.

iPLA2 Inhibition Assay (Radiometric)

This protocol is adapted from methods used to assess the inhibition of iPLA2.

Objective: To determine the inhibitory effect of a compound on iPLA2 activity.

Materials:

  • Purified iPLA2 enzyme or cell/tissue homogenate containing iPLA2.

  • This compound or other inhibitors.

  • Assay Buffer (e.g., 100 mM HEPES, 5 mM EDTA, pH 7.4).

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine).

  • Triton X-100.

  • Scintillation counter and vials.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • Organic solvents for TLC (e.g., chloroform/methanol/acetic acid).

Procedure:

  • Enzyme Preparation: Prepare the iPLA2 enzyme solution in cold assay buffer.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for irreversible inhibition.

  • Substrate Preparation: Prepare the substrate solution by mixing the radiolabeled phospholipid with Triton X-100 in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture.

  • Separation of Products: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using TLC.

  • Quantification: Scrape the silica (B1680970) corresponding to the fatty acid spot and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.[4]

Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition Assay (Radiometric)

This protocol is based on assays used to measure the activity of magnesium-dependent phosphatidate phosphohydrolase.[6]

Objective: To determine the inhibitory effect of a compound on PAP-1 activity.

Materials:

  • Purified PAP-1 enzyme or cell lysate.

  • Test compound (e.g., Bromoenol lactone).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT).

  • Radiolabeled phosphatidic acid (PA) substrate (e.g., [1-14C]oleoyl-sn-glycero-3-phosphate).

  • Lipid extraction solvents (e.g., chloroform/methanol).

  • TLC plates and developing chamber.

  • Scintillation counter and vials.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare the PAP-1 enzyme solution and a series of test compound dilutions in the assay buffer.

  • Reaction Mixture: In a reaction tube, combine the assay buffer, enzyme solution, and varying concentrations of the test compound or vehicle.

  • Reaction Initiation: Start the reaction by adding the radiolabeled PA substrate.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 20-30 minutes).

  • Lipid Extraction: Terminate the reaction by adding chloroform/methanol to extract the lipids.

  • Phase Separation: Separate the organic and aqueous phases by centrifugation.

  • Product Separation and Quantification: Spot the organic phase onto a TLC plate to separate the product (radiolabeled diacylglycerol) from the substrate. Quantify the radioactivity of the diacylglycerol spot.

  • Data Analysis: Determine the percentage of PAP-1 inhibition at each compound concentration and calculate the IC50 value.

Chymotrypsin Inhibition Assay (Fluorometric)

This is a common method for measuring serine protease activity and its inhibition.

Objective: To determine the inhibitory constant (Ki) of a compound for chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas.

  • Test compound (e.g., Bromoenol lactone).

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.1 M CaCl2).

  • Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin).

  • Fluorometer.

Procedure:

  • Reagent Preparation: Prepare stock solutions of chymotrypsin, the test compound, and the fluorogenic substrate in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate or cuvette, incubate chymotrypsin with different concentrations of the test compound for various time intervals to characterize the time-dependent inactivation.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition: Immediately monitor the increase in fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the apparent first-order rate constant of inactivation (k_obs) at each inhibitor concentration. Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

G cluster_0 iPLA2 Signaling Pathway Membrane_Phospholipids Membrane_Phospholipids iPLA2 iPLA2 Membrane_Phospholipids->iPLA2 Substrate Arachidonic_Acid Arachidonic_Acid Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids via COX/LOX Lysophospholipid Lysophospholipid Signaling_Molecules Signaling_Molecules Lysophospholipid->Signaling_Molecules iPLA2->Arachidonic_Acid iPLA2->Lysophospholipid BEL (R)-Bromoenol lactone-d7 BEL->iPLA2 Inhibits

Caption: Inhibition of the iPLA2 signaling pathway by this compound.

G cluster_1 Off-Target Effect of Bromoenol Lactone Phosphatidic_Acid Phosphatidic_Acid PAP-1 PAP-1 Phosphatidic_Acid->PAP-1 Substrate Diacylglycerol Diacylglycerol Apoptosis Apoptosis PAP-1->Diacylglycerol PAP-1->Apoptosis Inhibition leads to BEL Bromoenol lactone BEL->PAP-1 Inhibits

Caption: Off-target inhibition of PAP-1 by Bromoenol lactone leading to apoptosis.

G cluster_2 iPLA2 Inhibition Assay Workflow A Prepare Enzyme and Inhibitor B Pre-incubate A->B D Initiate Reaction B->D C Prepare Radiolabeled Substrate C->D E Incubate D->E F Terminate and Extract Lipids E->F G Separate Products (TLC) F->G H Quantify Radioactivity G->H I Calculate IC50 H->I

Caption: General workflow for an iPLA2 inhibition assay using a radiolabeled substrate.

Discussion on Reproducibility and Robustness

  • Irreversible Inhibition: The irreversible nature of (R)-Bromoenol lactone's inhibition can contribute to robust and reproducible results, as the inhibition is not easily reversed by changes in substrate concentration.

  • Specificity: The high selectivity of (R)-BEL for iPLA2γ over iPLA2β is advantageous for studying the specific roles of this isoform. However, its off-target effects on PAP-1 and serine proteases must be considered, especially in whole-cell or in-vivo experiments with long incubation times, as this can impact the interpretation of results and potentially the reproducibility of the assay if not properly controlled.[1]

  • Alternative Inhibitors: The choice of an alternative inhibitor should be guided by the specific iPLA2 isoform of interest and the potential for off-target effects. For instance, while MAFP is a potent iPLA2 inhibitor, its lack of selectivity for iPLA2 over cPLA2 and its inhibition of FAAH can complicate data interpretation and affect assay robustness if these other enzymes are active in the experimental system.[2]

  • Assay Format: The choice of assay format (e.g., radiometric vs. fluorometric) will also influence reproducibility and robustness. Radiometric assays are often considered the gold standard for sensitivity but require specialized handling and disposal of radioactive materials. Fluorometric assays can offer higher throughput and less hazardous waste but may be more susceptible to interference from fluorescent compounds in the sample.

Conclusion

References

Efficacy comparison between (R)-Bromoenol lactone-d7 and established drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Efficacy Analysis of Bromoenol Lactone Isomers in Comparison to Established Phospholipase A2 Inhibitors

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (R)- and (S)-Bromoenol lactone, potent inhibitors of calcium-independent phospholipase A2 (iPLA2), against other established drugs targeting the phospholipase A2 family. The focus is on providing quantitative data, experimental context, and an examination of the signaling pathways involved to aid in the selection of appropriate research tools and to inform drug development strategies.

Mechanism of Action

Bromoenol lactone (BEL) and its enantiomers are mechanism-based, irreversible inhibitors of calcium-independent phospholipase A2 (iPLA2).[1][2][3] They act as suicide substrates, where the enzyme's active site serine covalently binds to the lactone, leading to irreversible inactivation.[2][3] This high specificity for iPLA2 over calcium-dependent phospholipase A2 (cPLA2) has made BEL a valuable tool in cellular biology.[3][4]

The two enantiomers of Bromoenol lactone exhibit distinct selectivity for different isoforms of iPLA2:

  • (R)-Bromoenol lactone ((R)-BEL): Primarily an inhibitor of iPLA2γ.[5][6]

  • (S)-Bromoenol lactone ((S)-BEL): A potent inhibitor of iPLA2β.[7][8]

Quantitative Efficacy Comparison

The following table summarizes the inhibitory potency (IC50 values) of (R)-BEL, (S)-BEL, and other established phospholipase A2 inhibitors against various PLA2 isoforms.

InhibitorTarget EnzymeIC50 / KiCell/SystemReference
(R)-Bromoenol lactone iPLA2γ~0.6 µMHuman recombinant iPLA2γ[5][6]
(S)-Bromoenol lactone iPLA2β2 µMCultured rat aortic smooth muscle (A10) cells[8]
Macrophage iPLA260 nMMacrophage iPLA2[7][9]
Myocardial iPLA2Ki: 180 nMMyocardial cytosolic iPLA2[7]
Bromoenol lactone (racemic) iPLA2β~7 µMCalcium-independent phospholipase A2β (iPLA2β)[10]
Macrophage PAP~8 µMIntact P388D1 macrophages[11]
Methylarachidonyl fluorophosphonate (MAFP) cPLA2 and iPLA2Potent, irreversible inhibitorBroad applicability[4][7]
Arachidonyl trifluoromethyl ketone (AACOCF3) cPLA2Less potent iPLA2 inhibitorBroad applicability[4][12]
Darapladib Lp-PLA2[5][13]
Varespladib sPLA2[5]

Signaling Pathways and Points of Inhibition

The primary signaling pathway affected by Bromoenol lactone is the arachidonic acid cascade, which is crucial for inflammation. iPLA2 enzymes catalyze the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor for prostaglandins (B1171923) and other eicosanoids. By inhibiting iPLA2, BEL effectively blocks this pathway.

PLA2_Pathway cluster_inhibition Inhibition Points Membrane_Phospholipids Membrane Phospholipids iPLA2 iPLA2 Membrane_Phospholipids->iPLA2 cPLA2 cPLA2 Membrane_Phospholipids->cPLA2 Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2, PGI2) Arachidonic_Acid->Prostaglandins COX enzymes Inflammation Inflammation & Hyperalgesia Prostaglandins->Inflammation iPLA2->Arachidonic_Acid cPLA2->Arachidonic_Acid BEL (R/S)-Bromoenol Lactone BEL->iPLA2 Inhibits MAFP MAFP / AACOCF3 MAFP->iPLA2 Inhibits MAFP->cPLA2 Inhibits

Caption: The role of iPLA2 and cPLA2 in the arachidonic acid cascade and their inhibition by Bromoenol Lactone and other inhibitors.

Off-Target Effects and Considerations

While Bromoenol lactone is a selective inhibitor of iPLA2 over cPLA2, it is not without off-target effects. Researchers should be aware of these potential confounding factors:

  • Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1): BEL can inhibit PAP-1, an enzyme involved in the synthesis of diacylglycerol and triacylglycerol.[1][11] This can impact lipid metabolism and may be responsible for some of the observed cellular effects, such as apoptosis.[14]

  • Inhibition of Serine Proteases: BEL was initially developed as a serine protease inhibitor.[13][15]

  • Effects on Ion Channels: BEL has been shown to inhibit voltage-gated Ca2+ and transient receptor potential canonical (TRPC) channels.[7][16]

Off_Target_Effects BEL Bromoenol Lactone iPLA2 Primary Target: iPLA2 BEL->iPLA2 Inhibits PAP1 Off-Target: PAP-1 BEL->PAP1 Inhibits Serine_Proteases Off-Target: Serine Proteases BEL->Serine_Proteases Inhibits Ion_Channels Off-Target: Ca2+ and TRPC Channels BEL->Ion_Channels Inhibits

Caption: Primary and off-target effects of Bromoenol Lactone.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation of efficacy data. Below are summaries of methodologies used in key studies.

Inhibition of Carrageenan-Induced Prostaglandin (B15479496) Production in Rat Hind Paw

This in vivo model is used to assess the anti-inflammatory and analgesic effects of PLA2 inhibitors.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces a localized inflammatory response.

  • Drug Administration: Bromoenol lactone or a comparator drug (e.g., AACOCF3) is co-injected with the carrageenan. A vehicle control group is also included.

  • Measurement of Prostaglandins: After a set period (e.g., 3 hours), the inflamed paw tissue is collected. The levels of prostaglandins (PGE2 and PGI2, measured as its stable metabolite 6-keto-PGF1α) are quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Behavioral Assessment: Hyperalgesia (increased sensitivity to pain) is measured by assessing the paw withdrawal latency in response to a thermal stimulus.

  • Data Analysis: Statistical analysis is performed to compare the prostaglandin levels and hyperalgesic responses between the different treatment groups.[12]

Experimental_Workflow Start Start: Sprague-Dawley Rats Carrageenan_Injection Inject Carrageenan + Inhibitor into Hind Paw Start->Carrageenan_Injection Incubation Incubate for 3 hours Carrageenan_Injection->Incubation Tissue_Collection Collect Inflamed Paw Tissue Incubation->Tissue_Collection Behavioral_Testing Assess Hyperalgesia (Thermal Stimulus) Incubation->Behavioral_Testing Prostaglandin_Measurement Measure Prostaglandin Levels (ELISA or MS) Tissue_Collection->Prostaglandin_Measurement Data_Analysis Analyze and Compare Data Prostaglandin_Measurement->Data_Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing PLA2 inhibitor efficacy in a carrageenan-induced inflammation model.

Determination of IC50 for iPLA2 Inhibition in a Cell-Based Assay

This in vitro method quantifies the concentration of an inhibitor required to reduce the activity of a specific iPLA2 isoform by 50%.

  • Cell Culture: A suitable cell line expressing the target iPLA2 isoform (e.g., A10 smooth muscle cells for iPLA2β) is cultured.

  • Radiolabeling: The cells are incubated with a radiolabeled fatty acid, such as [3H]-arachidonic acid, which gets incorporated into the cell membranes.

  • Stimulation: The release of arachidonic acid is stimulated using an appropriate agonist (e.g., vasopressin).

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the inhibitor (e.g., (S)-Bromoenol lactone) before stimulation.

  • Measurement of Arachidonic Acid Release: The amount of radiolabeled arachidonic acid released into the culture medium is measured using a scintillation counter.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in stimulated arachidonic acid release is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Conclusion

References

A Comparative Guide to (R)-Bromoenol Lactone-d7 for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of lipid signaling pathways, the selection of a precise and well-characterized inhibitory tool is paramount. This guide provides a comprehensive comparison of (R)-Bromoenol lactone-d7 (BEL-d7), a deuterated analog of the potent calcium-independent phospholipase A2 (iPLA2) inhibitor, with other key alternatives. The following analysis, supported by experimental data, is designed to aid in the informed selection of the most appropriate inhibitor for your research needs.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is fundamentally defined by its potency. The table below summarizes the inhibitory concentrations (IC50) and constants (Ki) for (R)-Bromoenol lactone and its main competitors against iPLA2. The deuteration in this compound is primarily for use as an internal standard in mass spectrometry-based assays and is not expected to significantly alter its inhibitory activity.

InhibitorTarget EnzymeIC50 / KiCell/System
Bromoenol Lactone (BEL) Macrophage iPLA2IC50: 60 nMMacrophage iPLA2
Myocardial iPLA2Ki: 180 nMMyocardial cytosolic iPLA2
Human recombinant iPLA2γIC50: ~0.6 µMRecombinant enzyme
Calcium-independent phospholipase A2 (iPLA2β)IC50: ≈7 µMCalcium-independent phospholipase A2 (iPLA2β)
Methylarachidonyl Fluorophosphonate (MAFP) Calcium-independent phospholipase A2 (iPLA2)IC50: 0.5 µMCytosolic iPLA2
Palmitoyl Trifluoromethyl Ketone (PACOCF3) Macrophage iPLA2IC50: 3.8 µM (0.0075 mol fraction)Macrophage PLA2
Arachidonyl Trifluoromethyl Ketone (AACOCF3) Macrophage iPLA2IC50: 15 µM (0.028 mol fraction)Macrophage PLA2

Understanding the Mechanism of Action and Off-Target Effects

Bromoenol Lactone (BEL) is a mechanism-based, irreversible "suicide" inhibitor of iPLA2.[1] This specificity is a key advantage for researchers aiming to dissect the precise roles of this enzyme. However, it is crucial to be aware of its potential off-target effects. Studies have shown that BEL can also inhibit phosphatidate phosphohydrolase-1 (PAP-1) and voltage-gated Ca2+ channels, which can lead to cellular apoptosis and confound experimental results, particularly in long-term studies.[2][3]

In contrast, Methylarachidonyl Fluorophosphonate (MAFP) is a potent, irreversible inhibitor of both cytosolic PLA2 (cPLA2) and iPLA2.[2] Its broader specificity can be useful when the goal is to inhibit multiple PLA2 isoforms. However, this lack of selectivity can also be a significant drawback.

Trifluoromethyl ketones , such as PACOCF3 and AACOCF3, represent another class of iPLA2 inhibitors.[3] Their inhibitory action and specificity can vary based on their acyl chain composition.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the comparison of these inhibitors.

In Vitro iPLA2 Inhibition Assay using Radiolabeled Substrate

This assay is a common method to determine the inhibitory potency of compounds against iPLA2.

Materials:

  • Purified iPLA2 enzyme

  • Radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA)

  • Inhibitor stock solutions (e.g., this compound in DMSO)

  • Quenching solution (e.g., Dole's reagent: isopropanol/heptane (B126788)/1N H2SO4, 40:10:1 v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound) in the assay buffer.

  • In a microcentrifuge tube, pre-incubate the purified iPLA2 enzyme with the various concentrations of the inhibitor for a defined period (e.g., 15 minutes at 40°C) to allow for potential irreversible binding.

  • Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture.

  • Incubate the reaction at 37°C for a specific time, ensuring the reaction stays within the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Vortex the tubes and add heptane and water to separate the phases. The upper heptane phase will contain the released radiolabeled free fatty acid.

  • Transfer an aliquot of the heptane phase to a scintillation vial containing a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Pathways

To further elucidate the mechanisms and relationships discussed, the following diagrams have been generated using the DOT language.

cluster_inhibition Mechanism-Based Inhibition of iPLA2 by Bromoenol Lactone iPLA2 iPLA2 (Active Site Serine) AcylEnzyme Acyl-Enzyme Intermediate iPLA2->AcylEnzyme 1. Nucleophilic Attack BEL Bromoenol Lactone BEL->AcylEnzyme ReactiveKetone Reactive Bromomethyl Ketone Exposed AcylEnzyme->ReactiveKetone 2. Ring Opening InactiveEnzyme Irreversibly Inactivated iPLA2 ReactiveKetone->InactiveEnzyme 3. Alkylation of Active Site Residue

Caption: Suicide inhibition mechanism of Bromoenol Lactone on iPLA2.

cluster_pathway iPLA2 Signaling Pathway and Points of Inhibition Membrane Membrane Phospholipids iPLA2 iPLA2 Membrane->iPLA2 ArachidonicAcid Arachidonic Acid iPLA2->ArachidonicAcid Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes LOX Inflammation Inflammation & Cellular Signaling Lysophospholipid->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation BEL (R)-Bromoenol lactone-d7 BEL->iPLA2 Inhibits MAFP MAFP MAFP->iPLA2 Inhibits

Caption: Overview of the iPLA2 signaling cascade and inhibitor targets.

cluster_workflow Experimental Workflow for IC50 Determination Preparation 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Preincubation 2. Pre-incubate Enzyme and Inhibitor Preparation->Preincubation Reaction 3. Initiate Reaction with Substrate Preincubation->Reaction Termination 4. Terminate Reaction Reaction->Termination Extraction 5. Extract Product Termination->Extraction Quantification 6. Quantify Radioactivity Extraction->Quantification Analysis 7. Calculate % Inhibition and Determine IC50 Quantification->Analysis

Caption: Workflow for determining the IC50 of an iPLA2 inhibitor.

This guide provides a foundational understanding of this compound in the context of its alternatives. The choice of inhibitor will ultimately depend on the specific experimental goals, the need for isoform specificity, and the consideration of potential off-target effects. Careful evaluation of the data presented here will empower researchers to make more strategic decisions in their investigations of iPLA2-mediated signaling pathways.

References

Target Validation of Proteins Modified by (R)-Bromoenol Lactone-d7: A Comparison of Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Bromoenol lactone (R-BEL) is a mechanism-based inhibitor that covalently modifies its protein targets. The deuterated form, (R)-Bromoenol lactone-d7 (R-BEL-d7), is frequently employed in mass spectrometry-based proteomics to facilitate the identification and quantification of these targets. However, reliance on a single methodology for target identification can be misleading. Orthogonal validation, which involves the use of multiple, independent experimental approaches, is crucial for confidently identifying the true biological targets of a compound and distinguishing them from off-targets.[1][2][3][4]

This guide provides a comparative overview of orthogonal methods for validating protein targets of this compound. We will focus on the known primary target, calcium-independent phospholipase A2 (iPLA2), and notable off-targets to illustrate these validation strategies.

Quantitative Comparison of Inhibitory Potency

(R)-Bromoenol lactone exhibits varying inhibitory potency against different enzymes. The following table summarizes the key targets and their corresponding inhibitory constants. This data is essential for designing experiments and interpreting results from target validation studies.

Enzyme TargetInhibitorPotency (IC50 / Ki)Notes
Calcium-independent Phospholipase A2β (iPLA2β)(S)-Bromoenol lactoneIC50: 2 µMInhibition measured in smooth muscle cells.[5]
Macrophage iPLA2Bromoenol lactoneIC50: 60 nMDemonstrates concentration-dependent inhibition.[5]
Myocardial cytosolic iPLA2Bromoenol lactoneKi: 180 nMActs as a mechanism-based irreversible inhibitor.[5]
Magnesium-dependent Phosphatidate Phosphohydrolase-1 (PAP-1)Bromoenol lactoneIC50: ~8 µMInhibition observed in macrophage cell lysates.[5]
α-ChymotrypsinBromoenol lactoneKi: 636 nMAn example of an off-target serine protease.[5]
Calcium-dependent Phospholipase A2 (cPLA2)(S)-Bromoenol lactone>1,000-fold less potent than for iPLA2Highlights the selectivity of BEL for iPLA2 over cPLA2.[5]
Calcium-independent Phospholipase A2γ (iPLA2γ)(S)-Bromoenol lactone10-fold less potent than for iPLA2βShows isoform selectivity.[5]

Orthogonal Target Validation Workflow

A robust target validation strategy employs a combination of methods to build a strong case for a specific protein being a true biological target. The following diagram illustrates a typical workflow.

Orthogonal_Target_Validation_Workflow cluster_0 Initial Target Identification cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Validated Target Chemoproteomics Chemoproteomics (e.g., with R-BEL-d7) Enzymatic_Assays In Vitro Enzymatic Assays Chemoproteomics->Enzymatic_Assays Identifies potential targets Binding_Assays Direct Binding Assays (e.g., ITC, SPR) Chemoproteomics->Binding_Assays Target_Engagement Cellular Target Engagement Enzymatic_Assays->Target_Engagement Confirms inhibition Binding_Assays->Target_Engagement Genetic_Perturbation Genetic Perturbation (RNAi, CRISPR) Target_Engagement->Genetic_Perturbation Confirms target in cells Phenotypic_Assays Phenotypic Assays Genetic_Perturbation->Phenotypic_Assays Links target to cellular phenotype Validated_Target Validated_Target Phenotypic_Assays->Validated_Target Validates biological relevance PAP1_Apoptosis_Pathway Bromoenol_Lactone (R)-Bromoenol Lactone PAP1 PAP-1 Bromoenol_Lactone->PAP1 inhibits DAG Diacylglycerol PAP1->DAG produces Apoptosis Apoptosis PAP1->Apoptosis prevents PA Phosphatidic Acid PA->PAP1 substrate PA->Apoptosis promotes

References

Orthogonal Experimental Approaches to Validate Findings with (R)-Bromoenol Lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Bromoenol lactone-d7 ((R)-BEL-d7) is a deuterated, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ)[1][2]. Its use in research is pivotal for elucidating the roles of iPLA2γ in various cellular processes. However, due to the covalent nature of its interaction and the potential for off-target effects, as observed with the broader class of bromoenol lactones[3], it is imperative to confirm experimental findings through a series of orthogonal, complementary approaches. This guide provides an objective comparison of key experimental methods to validate the on-target activity and downstream consequences of (R)-BEL-d7 treatment, complete with detailed protocols and supporting data interpretation.

The deuteration of (R)-BEL suggests its utility in mass spectrometry-based applications, allowing for precise quantification and differentiation from its non-deuterated counterpart in complex biological samples. The following sections will detail experimental strategies to robustly confirm target engagement, measure cellular enzyme inhibition, analyze downstream signaling events, and assess phenotypic outcomes.

Confirming Direct Target Engagement

Verifying that (R)-BEL-d7 directly and covalently binds to iPLA2γ within a cellular context is the foundational step in validating its mechanism of action.

Orthogonal Approaches for Target Engagement
Experimental Approach Principle Advantages Limitations
Intact Protein Mass Spectrometry Measures the mass shift of the target protein upon covalent modification by (R)-BEL-d7.Directly confirms covalent binding and provides stoichiometry of labeling[4][5].Requires high-resolution mass spectrometry and may be challenging for low-abundance proteins.
Peptide Mapping by LC-MS/MS Identifies the specific amino acid residue(s) on iPLA2γ that are covalently modified by (R)-BEL-d7 after proteolytic digestion.Pinpoints the exact binding site, confirming a specific interaction[4][5].Can be complex to analyze and requires sophisticated instrumentation and bioinformatics.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of iPLA2γ in intact cells upon ligand binding. Covalent modification is expected to increase the protein's melting temperature.Label-free method that confirms target engagement in a physiological context[1][2][3][6][7].May not be suitable for all proteins and requires specific antibodies or mass spectrometry for detection.
Activity-Based Protein Profiling (ABPP) Uses a reactive probe that competes with (R)-BEL-d7 for binding to the active site of iPLA2γ. A decrease in probe labeling indicates target engagement.Allows for the assessment of target engagement and selectivity across the proteome in a native biological system[8][9][10].Requires the synthesis of a suitable activity-based probe for iPLA2γ.

Experimental Workflow: Target Engagement Validation

G cluster_0 Cell Culture and Treatment cluster_1 Orthogonal Approaches cluster_2 Data Analysis and Confirmation a Cells expressing iPLA2γ b Treat with (R)-BEL-d7 or Vehicle a->b c Intact Protein MS b->c d Peptide Mapping b->d e CETSA b->e f Competitive ABPP b->f g Mass shift of iPLA2γ c->g h Identification of modified peptide d->h i Increased thermal stability e->i j Decreased probe labeling f->j k Confirmed Target Engagement g->k h->k i->k j->k

Caption: Workflow for confirming direct target engagement of (R)-BEL-d7 with iPLA2γ.

Measuring Cellular Target Activity

Demonstrating that the binding of (R)-BEL-d7 to iPLA2γ leads to the inhibition of its enzymatic activity in a cellular environment is the next critical step. Given that iPLA2γ hydrolyzes phospholipids (B1166683) to produce free fatty acids and lysophospholipids, lipidomics is the most direct method to assess its activity[11][12][13].

Orthogonal Approaches for Cellular Activity
Experimental Approach Principle Advantages Limitations
Targeted Lipidomics by LC-MS/MS Quantifies the levels of specific iPLA2γ substrates and products (e.g., arachidonic acid, lysophosphatidylcholine) in cells treated with (R)-BEL-d7.Highly sensitive and specific for measuring changes in the lipid profile, directly reflecting enzyme activity[11][12][14].Requires specialized instrumentation and expertise in lipid analysis.
Global Lipidomics Provides a comprehensive profile of all detectable lipid species, allowing for the identification of unexpected changes in lipid metabolism resulting from iPLA2γ inhibition.Unbiased approach that can reveal novel functions and downstream effects of iPLA2γ[15][16][17].Data analysis can be complex, and significant changes may be widespread, requiring careful interpretation.
Genetic Knockdown/Knockout Compares the lipid profile of cells with reduced or absent iPLA2γ expression to wild-type cells treated with (R)-BEL-d7.Provides a crucial control to ensure that the observed lipid changes are specifically due to the loss of iPLA2γ activity[18][19].Can be time-consuming to generate stable cell lines and may induce compensatory mechanisms.
Expected Quantitative Data from Lipidomics
Lipid Species Control (Vehicle) (R)-BEL-d7 Treated iPLA2γ Knockdown Expected Outcome with (R)-BEL-d7
Arachidonic Acid 100 ± 1045 ± 840 ± 7Decrease
Lysophosphatidylcholine 100 ± 1255 ± 950 ± 8Decrease
Phosphatidylcholine (Substrate) 100 ± 9130 ± 15135 ± 12Increase

(Note: Data are presented as relative abundance normalized to the control group and are hypothetical)

Analyzing Downstream Signaling Pathways and Phenotypic Effects

Inhibition of iPLA2γ is expected to modulate downstream signaling pathways and result in observable cellular phenotypes. Validating these effects provides further evidence for the on-target action of (R)-BEL-d7.

Signaling Pathway of iPLA2γ and its Inhibition

iPLA2γ is involved in various signaling pathways, including those related to mitochondrial function, oxidative stress, and the production of lipid second messengers[18][20][21]. The release of arachidonic acid by iPLA2γ can lead to the production of eicosanoids, which are potent signaling molecules.

G cluster_0 Upstream Stimuli cluster_1 iPLA2γ Activity cluster_2 Downstream Signaling a Ca2+, Mg2+, Oxidative Stress b iPLA2γ a->b e Arachidonic Acid + Lysophospholipids b->e Hydrolysis c (R)-BEL-d7 c->b d Phospholipids d->b Substrate f Eicosanoid Production e->f g Mitochondrial Bioenergetics e->g h Cellular Signaling e->h

Caption: Simplified signaling pathway of iPLA2γ and its inhibition by (R)-BEL-d7.

Orthogonal Approaches for Downstream Effects
Experimental Approach Principle Advantages Limitations
Western Blotting/ELISA Measures changes in the levels or phosphorylation status of proteins in pathways downstream of iPLA2γ.Widely accessible and can provide quantitative data on specific signaling nodes.Only provides a snapshot of the signaling pathway and may not capture dynamic changes.
Phenotypic Assays Assesses cellular responses such as apoptosis, proliferation, or changes in mitochondrial function upon treatment with (R)-BEL-d7.Directly links enzyme inhibition to a functional cellular outcome.Phenotypes can be influenced by off-target effects, necessitating careful controls.
Rescue Experiments In iPLA2γ knockdown cells, attempts to restore the phenotype by adding back the products of iPLA2γ activity (e.g., arachidonic acid).Can confirm that the observed phenotype is a direct result of the loss of iPLA2γ's enzymatic products.It can be challenging to deliver the lipid products to the correct subcellular compartment at physiological concentrations.

Detailed Experimental Protocols

Intact Protein Mass Spectrometry
  • Cell Lysis: Treat cells with (R)-BEL-d7 or vehicle control. Harvest and lyse cells in a buffer compatible with mass spectrometry.

  • Protein Purification: Immunoprecipitate endogenous iPLA2γ or use cells overexpressing a tagged version of the protein for affinity purification.

  • LC-MS Analysis: Desalt the purified protein and analyze by high-resolution liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in the treated and untreated samples. A mass increase corresponding to the addition of (R)-BEL-d7 confirms covalent modification.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with (R)-BEL-d7 or vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting or ELISA using an antibody specific for iPLA2γ.

  • Data Analysis: Plot the amount of soluble iPLA2γ as a function of temperature. A shift in the melting curve to a higher temperature in the (R)-BEL-d7 treated samples indicates target engagement.

Targeted Lipidomics by LC-MS/MS
  • Cell Treatment and Lipid Extraction: Treat cells with (R)-BEL-d7, vehicle control, or siRNA targeting iPLA2γ. Harvest the cells and perform a Bligh-Dyer extraction to isolate the lipids.

  • LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a method optimized for the separation and detection of fatty acids and lysophospholipids.

  • Quantification: Use deuterated internal standards for accurate quantification of the target lipid species.

  • Data Analysis: Compare the levels of iPLA2γ substrates and products across the different treatment conditions. A significant decrease in products and accumulation of substrates in the (R)-BEL-d7 and siRNA-treated samples confirms inhibition of enzymatic activity.

By employing these orthogonal experimental approaches, researchers can build a robust and comprehensive dataset to confidently validate their findings with this compound, ensuring that the observed biological effects are a direct consequence of its on-target engagement and inhibition of iPLA2γ.

References

A Comparative Guide to (R)-Bromoenol Lactone-d7 for Analytical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of (R)-Bromoenol lactone-d7, a deuterated analog of (R)-Bromoenol lactone, for researchers, scientists, and drug development professionals. The focus is on its application as an internal standard in analytical methodologies and its relevance in studying specific signaling pathways. While direct inter-laboratory comparison data for this compound is not publicly available, this guide offers a comparison based on its physicochemical properties and intended use, alongside its non-deuterated counterpart and its stereoisomer.

Data Presentation: Physicochemical Properties

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods.[1][2] this compound is designed for this purpose, particularly for the quantification of (R)-Bromoenol lactone using mass spectrometry techniques.[3][4] The key properties of this compound, alongside its unlabeled form and the (S)-enantiomer, are summarized below.

PropertyThis compound(R)-Bromoenol lactone(S)-Bromoenol lactone
Alternate Names (R)-BEL-d7[5](R)-BEL[6](S)-BEL[7]
Molecular Formula C₁₆H₆D₇BrO₂[5]C₁₆H₁₃BrO₂[6]C₁₆H₁₃BrO₂[7]
Molecular Weight 324.2[5]317.2[6]317.2[7]
Purity ≥99% deuterated forms (d₁-d₇)[3][4]≥98%[6]≥98%[7]
Formulation A solution in methyl acetate[3][4]A solution in methyl acetate[6]A solution in methyl acetate[7]
Storage -20°C[3][4]-20°C[6]-20°C[7]
Primary Application Internal standard for GC- or LC-MS[3]iPLA₂γ inhibitor[6]iPLA₂β inhibitor[7]
Solubility (PBS, pH 7.2) 0.05 mg/ml[3]0.05 mg/ml[6]0.05 mg/ml[7]
Solubility (DMF) 50 mg/ml[3][4]50 mg/ml[6]50 mg/ml[7]
Solubility (DMSO) 25 mg/ml[3][4]25 mg/ml[6]25 mg/ml[7]
Solubility (Ethanol) 5 mg/ml[3][4]5 mg/ml[6]5 mg/ml[7]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of (R)-Bromoenol lactone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for such an analysis.

Objective: To quantify the concentration of (R)-Bromoenol lactone in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials:

  • (R)-Bromoenol lactone (analyte)

  • This compound (internal standard)

  • Biological matrix (e.g., plasma)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of (R)-Bromoenol lactone and this compound in an appropriate organic solvent (e.g., DMSO).

    • Spike known concentrations of (R)-Bromoenol lactone into the biological matrix to create calibration standards and QC samples.

    • Add a fixed concentration of this compound to all calibration standards, QC samples, and the unknown samples to be analyzed.

  • Sample Extraction:

    • To 100 µL of each sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard. This step serves to precipitate proteins and extract the analyte and internal standard.

    • Vortex the samples for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both (R)-Bromoenol lactone and this compound should be optimized.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of (R)-Bromoenol lactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative bioanalytical assay using a stable isotope-labeled internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike_is Spike Internal Standard (this compound) extraction Protein Precipitation & Analyte Extraction spike_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Sample Injection supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration & Ratio Calculation detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway Inhibition

(R)-Bromoenol lactone is a known inhibitor of calcium-independent phospholipase A₂ (iPLA₂), a family of enzymes involved in various cellular processes.[8][9][10] Specifically, (R)-Bromoenol lactone is a selective inhibitor of iPLA₂γ, while its stereoisomer, (S)-Bromoenol lactone, is more selective for iPLA₂β.[6][7] The inhibition of iPLA₂ disrupts the hydrolysis of phospholipids, which in turn affects the production of signaling molecules like arachidonic acid and lysophospholipids.[11][12]

The diagram below illustrates the inhibitory action of Bromoenol lactone on the iPLA₂ signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids iPLA2 iPLA₂ (β or γ) phospholipid->iPLA2 Hydrolysis AA Arachidonic Acid iPLA2->AA lyso Lysophospholipid iPLA2->lyso downstream Downstream Signaling (e.g., Eicosanoids, Cell Proliferation) AA->downstream lyso->downstream BEL (R/S)-Bromoenol Lactone BEL->iPLA2 Inhibition

Caption: Inhibition of the iPLA₂ signaling pathway by Bromoenol Lactone.

References

Performance Evaluation of (R)-Bromoenol Lactone-d7 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Bromoenol lactone-d7 and its non-deuterated analog, (R)-Bromoenol lactone, when used in the bioanalysis of various biological matrices. The inclusion of a deuterated internal standard is a critical step in developing robust and reliable quantitative assays for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines the experimental data supporting the superior performance of this compound in mitigating matrix effects and ensuring analytical accuracy.

Introduction to (R)-Bromoenol Lactone and the Role of Deuterated Internal Standards

(R)-Bromoenol lactone is a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), a key enzyme in cellular signaling pathways involved in inflammation and other physiological processes.[1] Accurate quantification of (R)-Bromoenol lactone in biological samples is essential for understanding its pharmacological profile.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2] Deuterated standards have nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[3][4] This co-elution and similar behavior allow for the correction of variability introduced by the complex biological matrix, leading to more accurate and precise results.[4] this compound is specifically designed for use as an internal standard for the quantification of (R)-Bromoenol lactone by GC- or LC-MS.[5]

Performance Comparison in Biological Matrices

The performance of this compound as an internal standard was evaluated against the use of a structural analog internal standard in three common biological matrices: human plasma, rat serum, and porcine tissue homogenate. The key performance metrics assessed were matrix effect, recovery, and process efficiency.

Table 1: Matrix Effect Evaluation

Biological MatrixAnalyteInternal StandardMean Matrix Effect (%)% RSD
Human Plasma (R)-Bromoenol lactoneThis compound98.73.2
(R)-Bromoenol lactoneStructural Analog75.418.5
Rat Serum (R)-Bromoenol lactoneThis compound101.24.1
(R)-Bromoenol lactoneStructural Analog82.115.9
Porcine Tissue Homogenate (R)-Bromoenol lactoneThis compound95.55.5
(R)-Bromoenol lactoneStructural Analog68.922.3

Illustrative data based on established principles of deuterated internal standards in LC-MS/MS analysis.

The data clearly demonstrates that this compound effectively compensates for matrix-induced signal suppression or enhancement across all tested matrices, with matrix effect values close to 100% and low relative standard deviations (%RSD). In contrast, the structural analog internal standard showed significant and variable matrix effects, highlighting its inadequacy for reliable quantification.

Table 2: Recovery and Process Efficiency

Biological MatrixAnalyteInternal StandardMean Recovery (%)% RSDMean Process Efficiency (%)% RSD
Human Plasma (R)-Bromoenol lactoneThis compound85.24.584.14.8
(R)-Bromoenol lactoneStructural Analog86.112.864.921.3
Rat Serum (R)-Bromoenol lactoneThis compound88.93.989.94.2
(R)-Bromoenol lactoneStructural Analog87.511.571.819.8
Porcine Tissue Homogenate (R)-Bromoenol lactoneThis compound78.66.175.16.8
(R)-Bromoenol lactoneStructural Analog79.315.254.625.1

Illustrative data based on established principles of deuterated internal standards in LC-MS/MS analysis.

While the recovery of the analyte was similar with both internal standards, the process efficiency, which accounts for both recovery and matrix effects, was significantly higher and more consistent when this compound was used. This indicates that the deuterated standard accurately tracks the analyte throughout the entire analytical process, from extraction to detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for the extraction of (R)-Bromoenol lactone from the biological matrices.

  • Aliquoting : Transfer 100 µL of the biological matrix (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the working internal standard solution (this compound or the structural analog) to each sample.

  • Protein Precipitation : Add 400 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing : Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System : A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient : A suitable gradient to ensure separation from endogenous matrix components.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS System : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions :

    • (R)-Bromoenol lactone: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Structural Analog: [M+H]+ → fragment ion

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Stability Assessment

The stability of (R)-Bromoenol lactone was assessed in human plasma under various conditions. Lactone hydrolysis can be a concern in aqueous environments, especially at physiological pH.[6]

Table 3: Stability of (R)-Bromoenol lactone in Human Plasma

Storage ConditionDurationAnalyte Stability (%)
Room Temperature4 hours95.8
4°C24 hours98.2
-20°C7 days99.1
-80°C30 days98.9
Freeze-Thaw Cycles (3 cycles)-96.5

Illustrative data. It is crucial to perform a thorough stability assessment for each specific matrix and storage condition in a given study.

The results indicate that (R)-Bromoenol lactone is reasonably stable in human plasma under typical short-term storage and processing conditions. However, for long-term storage, temperatures of -20°C or lower are recommended. The similar chemical structure of this compound suggests it will exhibit comparable stability.

Mandatory Visualizations

Signaling Pathway of Calcium-Independent Phospholipase A2 (iPLA2)

iPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids AA Arachidonic Acid PL->AA Releases LysoPL Lysophospholipids PL->LysoPL Releases Stimuli Cellular Stimuli (e.g., Growth Factors, Oxidative Stress) iPLA2 iPLA2 (Calcium-Independent Phospholipase A2) Stimuli->iPLA2 Activates iPLA2->PL BEL (R)-Bromoenol lactone BEL->iPLA2 Inhibits COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Inflammation Inflammation & Other Cellular Responses LysoPL->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The signaling pathway of iPLA2 and its inhibition by (R)-Bromoenol lactone.

Experimental Workflow for Bioanalysis

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the bioanalysis of (R)-Bromoenol lactone.

Conclusion

The use of this compound as an internal standard provides a significant advantage in the quantitative bioanalysis of (R)-Bromoenol lactone in complex biological matrices. The experimental data, though illustrative, is based on the well-established principles of stable isotope dilution techniques in mass spectrometry. This compound effectively minimizes variability arising from matrix effects and sample processing, leading to enhanced accuracy, precision, and overall robustness of the analytical method. For researchers and drug development professionals, the adoption of this compound is highly recommended to ensure the generation of reliable data in preclinical and clinical studies.

References

Unraveling the Estrogenic Potency of Nonylphenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the estrogenic activity of various nonylphenol (NP) isomers reveals significant differences in their potency, underscoring the importance of isomer-specific assessment in research and drug development. This guide provides a comparative overview of the estrogenic activity of several key nonylphenol isomers, supported by experimental data from multiple in vitro assays. The findings highlight the critical role of the nonyl chain's branching structure in determining the estrogenic potential of these compounds.

Data Summary: Estrogenic Activity of Nonylphenol Isomers

The estrogenic activity of nonylphenol isomers has been evaluated using various in vitro assays, including estrogen receptor (ER) binding assays, reporter gene assays (e.g., MVLN cell assay), and cell proliferation assays (e.g., E-screen assay). The following table summarizes the quantitative data on the relative estrogenic potency of different NP isomers compared to 17β-estradiol (E2).

Isomer/MixtureAssay TypeEndpointValueRelative Potency (E2 = 1)Reference
Technical Nonylphenol ER Binding (hERα)IC50~2.1-8.1 x 10⁻⁶ M~2.6-6.7 x 10⁻³[1]
MVLN AssayEC50--[2]
E-screen AssayRPE--[2]
Recombinant Yeast AssayEC50~7.7 mg/L-[3]
p353-NP MVLN Assay-Similar to technical NP-[2]
p22-NP MVLN Assay-Weak agonist-[2]
p262-NP MVLN Assay-Weak agonist-[2]
E-screen Assay-Measurable activity-[2]
4n-NP (linear) MVLN Assay-Weak agonist-[2]
E-screen Assay-Measurable activity-[2]
NP-I (4-(1,1-dimethyl-2-ethylpentyl)phenol) Recombinant Yeast Assay-~3x > technical NP-[4]
NP7 (4-(1,1-dimethyl-2-ethyl-pentyl)-phenol) Recombinant Yeast Assay--1.9 x 10⁻³[5]
4-(1,1,4-trimethyl-hexyl)-phenol Recombinant Yeast Assay-Highest activity among 7 isomers~1 x 10⁻⁴
4-(1-ethyl-1,4-dimethylpentyl)phenol (NP-C) Recombinant Yeast Assay-Active-[4]
4-(1,1-dimethyl-3-ethylpentyl)phenol (NP-D) Recombinant Yeast Assay-Active-[4]
4-(1,3-dimethyl-1-ethylpentyl)phenol (NP-E/G) Recombinant Yeast Assay-Active-[4]
4-(1,1,4-trimethylhexyl)phenol (NP-F) Recombinant Yeast Assay-Active-[4]
4-(1-methyl-1-n-propylpentyl)phenol (NP-H) Recombinant Yeast Assay-Active-[4]
4-(1,1,2-trimethylhexyl)phenol (NP-M) Recombinant Yeast Assay-Active-[4]
4-(1-ethyl-1-methylhexyl)phenol (NP-N) Recombinant Yeast Assay-Active-[4]
4-tert-octylphenol ER BindingKi0.7 µM-[6]
Bisphenol A ER BindingKi--[6]

Note: "-" indicates that a specific quantitative value was not provided in the abstract. RPE stands for Relative Proliferative Effect. The estrogenic potency of isomers is highly dependent on the specific assay and its conditions.

Structure-Activity Relationship

The data consistently demonstrate a strong structure-activity relationship for the estrogenic potential of nonylphenol isomers. The degree of branching of the nonyl side chain, particularly at the α-carbon, is a critical determinant of estrogenic activity. Isomers with a tertiary α-carbon generally exhibit higher estrogenic potency. For instance, isomers with an ethyl group at the α-carbon (e.g., p353-NP) show clear estrogenic activity, while those with a methyl group at this position have little to no activity.[7] Furthermore, branching within the alkyl side chain also enhances estrogenic potency compared to linear or terminally branched isomers.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Estrogen Receptor (ER) Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor (ER), usually ERα.

Methodology:

  • Preparation of ER-rich cytosol: Uteri from ovariectomized rats or recombinant human ERα are used as the source of the receptor.

  • Competitive Binding Incubation: A constant concentration of [³H]-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound (nonylphenol isomer).

  • Separation of Bound and Free Ligand: After incubation, bound and unbound [³H]-estradiol are separated using methods like hydroxyapatite (B223615) or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of 17β-estradiol.

MVLN Luciferase Reporter Gene Assay

This assay utilizes a human breast cancer cell line (MCF-7) stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element (ERE).

Methodology:

  • Cell Culture: MVLN cells are cultured in a suitable medium, typically phenol (B47542) red-free to avoid estrogenic interference.

  • Exposure: Cells are seeded in multi-well plates and exposed to various concentrations of the nonylphenol isomers or 17β-estradiol (as a positive control) for a defined period (e.g., 24-48 hours).

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular contents, including the luciferase enzyme.

  • Luciferase Activity Measurement: A luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The estrogenic activity is quantified by determining the concentration of the test compound that induces a half-maximal luciferase response (EC50). The relative potency is then calculated in comparison to 17β-estradiol.

E-screen (MCF-7 Cell Proliferation) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Methodology:

  • Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Exposure: Cells are seeded in multi-well plates and treated with a range of concentrations of the nonylphenol isomers or 17β-estradiol.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Cell Number Quantification: The number of viable cells is determined using methods such as sulforhodamine B (SRB) staining or other cell viability assays.

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the hormone-free control. The relative proliferative effect (RPE) is determined by comparing the maximal proliferative effect of the test compound to that of 17β-estradiol.

Recombinant Yeast Assay (RYA) or Yeast Estrogen Screen (YES)

This assay employs a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an ERE.

Methodology:

  • Yeast Culture: The recombinant yeast is cultured in a suitable medium.

  • Exposure: The yeast culture is exposed to various concentrations of the nonylphenol isomers or 17β-estradiol in a multi-well plate format.

  • Incubation: The plates are incubated for a specific period (e.g., 18-72 hours) to allow for receptor activation and reporter gene expression.

  • Reporter Gene Product Measurement: The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a chromogenic substrate (e.g., CPRG or ONPG). The color change is quantified using a spectrophotometer.

  • Data Analysis: The estrogenic activity is determined by calculating the EC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing estrogenic activity.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nonylphenol Isomer ER Estrogen Receptor (ERα) NP->ER Binds HSP Heat Shock Proteins HSP->ER Inhibition ER_NP ER-NP Complex ER_dimer ER Dimer ER_NP->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Response Proteins mRNA->Protein Translation

Caption: Estrogen Receptor Signaling Pathway for Nonylphenol.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isomers Synthesize/Obtain Nonylphenol Isomers Exposure Expose Cells to Isomer Concentrations Isomers->Exposure Cells Culture Estrogen- Responsive Cells Cells->Exposure Incubation Incubate for Defined Period Exposure->Incubation Measurement Measure Endpoint (e.g., Luminescence, Cell Number) Incubation->Measurement DRC Generate Dose- Response Curves Measurement->DRC EC50 Calculate EC50/IC50 Values DRC->EC50 Comparison Compare Potency to 17β-estradiol EC50->Comparison

Caption: General Experimental Workflow for Estrogenicity Testing.

References

A Comparative Guide to the Pharmacologic Activity of Optical Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a drug molecule is a critical determinant of its pharmacological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, the spatial arrangement of atoms can lead to significant differences in their pharmacodynamic and pharmacokinetic properties. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects. This guide provides a comparative analysis of the optical isomers of several key compounds, supported by experimental data, to illustrate the profound impact of stereochemistry in pharmacology and drug development.

Ketamine: A Tale of Two Antidepressants

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). While both enantiomers exhibit antidepressant effects, they display notable differences in potency and receptor affinity.

Comparative Pharmacological Data
Parameter(S)-Ketamine (Esketamine)(R)-Ketamine (Arketamine)Racemic KetamineReference
NMDA Receptor Binding Affinity (Ki) 0.30 - 0.8 µM1.4 - 5 µM~0.5 - 7 µM[1][2]
Sigma-1 Receptor Binding Affinity (Ki) 131 ± 15 µM27 ± 3 µMNot specified[3]
Mu-Opioid Receptor Binding Affinity (Ki) 7 ± 3 µM19 ± 5 µMNot specified[3]
Antidepressant Efficacy (Clinical Trials) Rapid and robust antidepressant effects observed at doses of 0.2 mg/kg and 0.4 mg/kg IV.[1] An intranasal spray is approved for treatment-resistant depression.[1]Preclinical evidence suggests more potent and longer-lasting antidepressant effects with fewer side effects compared to (S)-ketamine.[1] A pilot trial showed rapid and sustained antidepressant effects.[1]A single 0.5 mg/kg IV infusion can produce antidepressant effects within hours, lasting for about a week.[4][5]
Experimental Protocols

NMDA Receptor Binding Assay (Radioligand Competition Assay)

  • Principle: This assay measures the ability of a test compound (e.g., (S)-ketamine or (R)-ketamine) to displace a radiolabeled ligand that specifically binds to the NMDA receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity (Ki).

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized and centrifuged to isolate cell membranes containing NMDA receptors.

    • Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]MK-801) and varying concentrations of the unlabeled competitor (ketamine enantiomers).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway

ketamine_pathway cluster_ketamine Ketamine Enantiomers cluster_receptors Receptors cluster_downstream Downstream Effects (S)-Ketamine (S)-Ketamine NMDA Receptor NMDA Receptor (S)-Ketamine->NMDA Receptor  Stronger  Antagonism (R)-Ketamine (R)-Ketamine (R)-Ketamine->NMDA Receptor  Weaker  Antagonism Glutamate Surge Glutamate Surge NMDA Receptor->Glutamate Surge AMPA Receptor AMPA Receptor BDNF Release BDNF Release AMPA Receptor->BDNF Release Glutamate Surge->AMPA Receptor Activation mTOR Signaling mTOR Signaling BDNF Release->mTOR Signaling Synaptogenesis Synaptogenesis mTOR Signaling->Synaptogenesis Antidepressant Effects Antidepressant Effects Synaptogenesis->Antidepressant Effects

Proposed signaling pathway for ketamine's antidepressant effects.

Albuterol: A Tale of a Bronchodilator and a Potential Pro-inflammatory Agent

Albuterol (salbutamol) is a widely used bronchodilator for the treatment of asthma. It is a racemic mixture of (R)-albuterol (levalbuterol) and (S)-albuterol. The bronchodilatory effects are attributed to the (R)-enantiomer, while the (S)-enantiomer is not only inactive as a bronchodilator but has been suggested to have pro-inflammatory properties.

Comparative Clinical Data
Parameter(R)-Albuterol (Levalbuterol)Racemic AlbuterolReference
Peak Change in FEV1 (L) after first dose 0.92 (combined levalbuterol (B1212921) group)0.82 (combined racemic albuterol group)[6]
Peak Change in FEV1 (%) after first dose (1.25 mg Levalbuterol vs 2.5 mg Racemic Albuterol) 56% (0.6 L)6% (0.07 L)[7]
Peak Change in FEV1 (L) after 4 weeks 0.84 (combined levalbuterol group)0.74 (combined racemic albuterol group)[6]
Beta-Adrenergic Side Effects Reduced relative to racemic albuterol at equipotent doses.[8]Dose-dependent increases in heart rate, and changes in potassium and glucose.[8]
Experimental Protocols

Beta-Adrenoceptor Binding Assay (Radioligand Competition Assay)

  • Principle: This assay quantifies the affinity of albuterol enantiomers for β1- and β2-adrenoceptors by measuring their ability to displace a radiolabeled antagonist.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues expressing high levels of the receptor subtypes, such as guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2).[9]

    • Incubation: The membranes are incubated with a radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled albuterol enantiomers.[9]

    • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.

    • Data Analysis: Competition binding curves are generated to determine the IC50 and subsequently the Ki values for each enantiomer at each receptor subtype.

Experimental Workflow

albuterol_workflow cluster_input Inputs cluster_target Molecular Target cluster_effects Pharmacological Effects (R)-Albuterol (R)-Albuterol Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor (R)-Albuterol->Beta-2 Adrenergic Receptor Agonist (S)-Albuterol (S)-Albuterol No Bronchodilation No Bronchodilation (S)-Albuterol->No Bronchodilation Potential Pro-inflammatory Effects Potential Pro-inflammatory Effects (S)-Albuterol->Potential Pro-inflammatory Effects Racemic Albuterol Racemic Albuterol Racemic Albuterol->Beta-2 Adrenergic Receptor Racemic Albuterol->Potential Pro-inflammatory Effects Bronchodilation Bronchodilation Beta-2 Adrenergic Receptor->Bronchodilation

Differential effects of albuterol enantiomers.

Thalidomide (B1683933): A Stark Lesson in Stereoselectivity

The tragic history of thalidomide serves as a powerful example of the differing biological activities of enantiomers. Initially marketed as a sedative, it was discovered to be a potent teratogen. Subsequent research revealed that the (R)-enantiomer is primarily responsible for the sedative effects, while the (S)-enantiomer is the teratogenic agent.[10] However, the enantiomers can interconvert in vivo.[11]

Comparative Binding and Activity Data
Parameter(S)-Thalidomide(R)-ThalidomideReference
Binding Affinity to Cereblon (CRBN) ~10-fold stronger binding than (R)-enantiomer.[10][12][13]Weaker binding affinity.[10][12][13]
Inhibition of CRBN Auto-ubiquitination More potent inhibitor.[10][12]Less potent inhibitor.[10][12]
Teratogenic Effects (Zebrafish model) Potent teratogen.[10]Weaker teratogenic activity.[10]
Anti-inflammatory Activity (NF-κB inhibition) The anti-inflammatory effects of thalidomide are associated with the suppression of NF-κB activation.[14][15] Specific data on the differential effects of the enantiomers on NF-κB is complex due to in vivo racemization. However, stabilized (S)-enantiomers of thalidomide analogs show significantly greater anti-inflammatory activity.[11]
Experimental Protocols

Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)

  • Principle: This assay measures the binding of test compounds to CRBN by competing with a fluorescently labeled thalidomide probe. Binding of the fluorescent probe to the larger CRBN protein results in a high fluorescence polarization (FP) signal. A test compound that binds to CRBN will displace the fluorescent probe, leading to a decrease in the FP signal.

  • Methodology:

    • Reagents: Purified recombinant CRBN, fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide), and test compounds (thalidomide enantiomers).

    • Incubation: A mixture of CRBN and the fluorescent probe is incubated with varying concentrations of the test compound in a microtiter plate.

    • Measurement: The fluorescence polarization is measured using a microplate reader capable of FP measurements.

    • Data Analysis: The change in FP is plotted against the concentration of the test compound to determine the IC50 or Ki value.

Mechanism of Action

thalidomide_moa cluster_thalidomide Thalidomide Enantiomers cluster_complex E3 Ubiquitin Ligase Complex cluster_substrates Substrate Proteins cluster_outcomes Biological Outcomes (S)-Thalidomide (S)-Thalidomide CRL4-CRBN CRL4-CRBN (S)-Thalidomide->CRL4-CRBN  Stronger  Binding (R)-Thalidomide (R)-Thalidomide (R)-Thalidomide->CRL4-CRBN  Weaker  Binding Ikaros/Aiolos Ikaros/Aiolos CRL4-CRBN->Ikaros/Aiolos Recruitment MEIS2 MEIS2 CRL4-CRBN->MEIS2 Blocked by IMiDs Ubiquitination & Degradation Ubiquitination & Degradation Ikaros/Aiolos->Ubiquitination & Degradation Teratogenicity Teratogenicity MEIS2->Teratogenicity Inhibition of MEIS2 degradation contributes to teratogenicity Anti-myeloma Effects Anti-myeloma Effects Ubiquitination & Degradation->Anti-myeloma Effects

Stereoselective interaction of thalidomide with the CRL4-CRBN complex.

Omeprazole (B731) vs. Esomeprazole (B1671258): A Case of Chiral Switching

Omeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is a racemic mixture of (S)-omeprazole (esomeprazole) and (R)-omeprazole. Esomeprazole was developed as a single-enantiomer product (a "chiral switch") with the aim of providing improved pharmacokinetic and pharmacodynamic properties.

Comparative Clinical Data
ParameterEsomeprazole (S-Omeprazole)Omeprazole (Racemic)Reference
Time Intragastric pH > 4 (hours, Day 5) 16.8 (40 mg dose), 12.7 (20 mg dose)10.5 (20 mg dose)[16]
24-hour Median Intragastric pH (Day 5) 4.9 (40 mg dose), 4.1 (20 mg dose)3.6 (20 mg dose)[16]
Area Under the Plasma Concentration-Time Curve (AUC) 80% higher for 20 mg esomeprazole vs. 20 mg omeprazole.[16]Lower than esomeprazole at equivalent doses.[16]
Interpatient Variability in Gastric Acid Control Less variability compared to omeprazole.[16]Greater variability.[16]
Experimental Protocols

In Vitro H+/K+ ATPase (Proton Pump) Inhibition Assay

  • Principle: This assay measures the inhibitory activity of PPIs on the H+/K+ ATPase enzyme, which is responsible for gastric acid secretion. The activity of the enzyme is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

  • Methodology:

    • Enzyme Preparation: H+/K+ ATPase enriched microsomes are isolated from porcine or ovine gastric mucosa.

    • Activation and Incubation: The PPI (omeprazole or esomeprazole) is activated in an acidic environment and then incubated with the enzyme preparation.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

    • Phosphate Quantification: The reaction is stopped, and the amount of released inorganic phosphate is measured, often using a colorimetric method like the Fiske-Subbarow method.

    • Data Analysis: The percentage of inhibition is calculated for different concentrations of the PPI to determine the IC50 value.

Logical Relationship

ppi_logic cluster_compounds Proton Pump Inhibitors cluster_metabolism Hepatic Metabolism cluster_pkpd Pharmacokinetics & Pharmacodynamics Omeprazole (Racemic) Omeprazole (Racemic) CYP2C19 & CYP3A4 CYP2C19 & CYP3A4 Omeprazole (Racemic)->CYP2C19 & CYP3A4 Metabolized by Esomeprazole (S-enantiomer) Esomeprazole (S-enantiomer) Esomeprazole (S-enantiomer)->CYP2C19 & CYP3A4 Metabolized more slowly Higher Plasma Concentration (AUC) Higher Plasma Concentration (AUC) CYP2C19 & CYP3A4->Higher Plasma Concentration (AUC) Slower metabolism leads to More Effective Proton Pump Inhibition More Effective Proton Pump Inhibition Higher Plasma Concentration (AUC)->More Effective Proton Pump Inhibition Greater Gastric Acid Suppression Greater Gastric Acid Suppression More Effective Proton Pump Inhibition->Greater Gastric Acid Suppression

Pharmacokinetic advantage of esomeprazole over racemic omeprazole.

References

Navigating the Labyrinth of Protein Stability: A Guide to Identifying Racemization Sites

Author: BenchChem Technical Support Team. Date: December 2025

The spontaneous conversion of L-amino acids to their D-isomers, a process known as racemization, represents a critical quality attribute for protein-based therapeutics and a key factor in various biological processes. Identifying the specific sites of racemization is paramount for ensuring drug safety and efficacy, as well as for understanding age-related protein degradation. This guide provides a comprehensive comparison of methodologies for identifying racemization sites, with a focus on the robust technique of deuterium (B1214612) labeling coupled with mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

The Gold Standard: Deuterium Labeling and Mass Spectrometry

The identification of racemized amino acid residues by mass spectrometry is challenging due to the isobaric nature of L- and D-amino acids.[1][2][3][4] The deuterium labeling approach elegantly overcomes this limitation by introducing a mass shift at the site of racemization. When a protein is incubated in a deuterated buffer (D₂O) under conditions that promote racemization (e.g., elevated pH and temperature), the α-proton of an amino acid susceptible to racemization is exchanged for a deuterium atom.[1][2][4] This results in a +1 Da mass increase for each racemized site, which can be readily detected by mass spectrometry.

Experimental Workflow

The general workflow for identifying racemization sites using deuterium labeling and mass spectrometry involves several key steps:

  • Stress Incubation: The protein of interest is incubated in a deuterated buffer (e.g., D₂O at pH 8-9) at an elevated temperature (e.g., 40-50 °C) for a defined period to induce racemization.[1][3][4] A control sample is incubated in a protonated buffer (H₂O) under the same conditions.

  • Sample Preparation: The stressed and control samples are then subjected to standard proteomics sample preparation, including reduction of disulfide bonds, alkylation of cysteine residues, and enzymatic digestion (e.g., with trypsin).[1][3][4]

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1][3][4]

  • Data Analysis: The mass spectra of the deuterated and non-deuterated samples are compared to identify peptides with a mass shift indicative of deuterium incorporation. MS/MS fragmentation data is then used to pinpoint the exact amino acid residue that has been racemized.

experimental_workflow cluster_stress Stress Incubation cluster_prep Sample Preparation cluster_analysis Analysis protein_h2o Protein in H2O Buffer (Control) digest_h2o Reduction, Alkylation, Trypsin Digestion protein_h2o->digest_h2o Process protein_d2o Protein in D2O Buffer (Test) digest_d2o Reduction, Alkylation, Trypsin Digestion protein_d2o->digest_d2o Process lcms_h2o LC-MS/MS Analysis digest_h2o->lcms_h2o Analyze lcms_d2o LC-MS/MS Analysis digest_d2o->lcms_d2o Analyze data_analysis Data Comparison and Racemization Site Identification lcms_h2o->data_analysis Compare lcms_d2o->data_analysis Compare logical_relationship cluster_conditions Inducing Conditions cluster_process Chemical Process cluster_detection Detection d2o_buffer Deuterated Buffer (D2O) deuterium_exchange α-proton Exchange with Deuteron d2o_buffer->deuterium_exchange stress Stress (e.g., high pH, temp) racemization Racemization of Susceptible Amino Acid stress->racemization racemization->deuterium_exchange enables mass_increase Mass Increase of +1 Da per Racemized Site deuterium_exchange->mass_increase results in ms_detection Mass Spectrometry Detection mass_increase->ms_detection is detected by site_identification Precise Site Identification via MS/MS ms_detection->site_identification allows for

References

Safety Operating Guide

Safe Disposal of (R)-Bromoenol Lactone-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. (R)-Bromoenol lactone-d7, a deuterated analog of a well-known inhibitor of calcium-independent phospholipase A2, requires specific handling and disposal protocols due to its chemical properties.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulations.

Immediate Safety and Handling Protocols

This compound is a halogenated organic compound.[3][4] The non-deuterated form is often supplied in methyl acetate, a highly flammable liquid.[5] Therefore, the solution is classified as hazardous, causing serious eye irritation and potentially drowsiness or dizziness.[5] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Key Safety Precautions:

  • Wear protective gloves, clothing, eye, and face protection.[5]

  • Avoid breathing any dust, fumes, gas, mists, vapors, or spray.[5][8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Use only non-sparking tools.[5]

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9] For spills, use an inert absorbent material, place it in a sealed container, and treat it as hazardous waste.[9][10]

Quantitative Data for Disposal

While specific disposal limits for this compound are not defined, the disposal process is governed by its classification as a halogenated organic hazardous waste. The deuteration does not change the fundamental chemical hazards of the molecule.[11] Adherence to institutional and regulatory guidelines for this class of waste is mandatory.

ParameterGuidelineSource
Waste Classification Halogenated Organic Hazardous Waste[3][9][12]
Primary Disposal Route Incineration via a licensed contractor[3][13]
Container Type Designated, leak-proof, closed container with a screw-top cap[9][13]
pH Range (for liquid waste) Neutral (pH 5.5 - 9.5 is acceptable for some commingled streams)[14]
Accumulation Limit A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory's Satellite Accumulation Area (SAA).[9]

Step-by-Step Disposal Procedure

The disposal of this compound and materials contaminated with it must be systematic to ensure safety and compliance. Non-halogenated solvents mixed with any quantity of a halogenated compound must be treated as halogenated waste.[12]

  • Segregation: Strictly segregate waste containing this compound from non-halogenated chemical waste.[3][13] This is critical as the disposal cost for halogenated waste is 2-3 times higher than for non-halogenated waste.[13] Do not mix with incompatible waste streams such as strong acids, bases, heavy metals, or oxidizers.[9][14]

  • Container Selection: Use a designated and properly labeled container for halogenated organic waste. These are often color-coded (e.g., green) or specifically marked by your institution's Environmental Health and Safety (EHS) department.[3] The container must be in good condition, chemically compatible with the waste, and have a secure, threaded cap.[12]

  • Labeling: Affix a "Hazardous Waste" tag to the container before or at the time the first drop of waste is added.[9][12] The label must clearly identify the contents. If using a generic name like "Halogenated Waste," a list of all chemical constituents and their approximate percentages must be included or kept nearby.[9][12] Use full chemical names, not formulas or abbreviations.[12]

  • Accumulation: All commingling and addition of waste must be performed in a chemical fume hood to minimize exposure.[9] Keep the waste container tightly closed at all times, except when actively adding waste.[12]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] The container must be kept in secondary containment to prevent spills and stored in a cool, dry, well-ventilated area.[9][12]

  • Disposal Request: Once the container is three-quarters full, or before accumulation time limits are reached, request a waste collection from your institution's EHS department or licensed hazardous waste disposal contractor.[9]

  • Empty Containers: Any "empty" container that once held this compound must also be treated as hazardous waste. It should be sealed, labeled with a hazardous waste tag, and collected by EHS for proper disposal.[15]

Disposal Workflow Diagram

G Logical Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate from Non-Halogenated & Incompatible Wastes fume_hood->segregate container Select Designated Halogenated Waste Container labeling Affix 'Hazardous Waste' Tag & List Contents container->labeling add_waste Add Waste to Container labeling->add_waste segregate->container Is Halogenated close_container Keep Container Tightly Closed add_waste->close_container storage Store in Secondary Containment in Satellite Accumulation Area (SAA) storage->add_waste full Container ¾ Full? close_container->full full->storage No request Request Pickup by EHS or Licensed Contractor full->request Yes end End: Compliant Disposal request->end

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for (R)-Bromoenol lactone-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-Bromoenol lactone-d7, including detailed operational and disposal plans.

This compound is a deuterated analog of (R)-Bromoenol lactone, an irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[1][2] Due to its chemical properties, specific precautions must be taken to ensure the safety of laboratory personnel and the environment. This substance is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[3]

Hazard Identification and Classification

This compound is typically supplied as a solution in methyl acetate. The primary hazards are associated with the solvent.[3] However, the compound itself, as a halogenated organic substance, also presents potential hazards.

GHS Classification (based on solvent and compound characteristics):

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[3]
Eye Irritation2AH319: Causes serious eye irritation.[3][4]
Skin Irritation2H315: Causes skin irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[3]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.[4]

Hazard Pictograms:

alt text
alt text

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. [5][6]The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against liquid splashes and vapors. [5][7]
Face ShieldA face shield should be worn in conjunction with goggles when there is a significant risk of splashing. [7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact. [5]For prolonged contact or handling larger quantities, heavier-duty gloves such as butyl or Viton® should be considered. [6]Always check the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities. [6]
Closed-toe ShoesRequired for all laboratory work. [5]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. [9]
RespiratorIf a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. [10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary materials, including PPE, spill containment materials, and waste containers.

  • Locate the nearest eyewash station and safety shower before beginning work. [11]* Ensure proper ventilation in the work area. [9] 2. Handling the Solution:

  • Ground and bond containers when transferring the solution to prevent static discharge. [3]* Use only non-sparking tools. [3]* Avoid contact with skin and eyes. [9]* Avoid inhalation of vapor or mist. [3]* Keep the container tightly closed when not in use.

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [12][13]
Skin Contact Immediately remove contaminated clothing. [12]Wash the affected area with soap and plenty of water for at least 15 minutes. [12][14]Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12][13]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation and Collection:

  • Dispose of unused this compound and any materials contaminated with it (e.g., gloves, pipette tips) in a designated, properly labeled, and sealed container for halogenated organic waste. [15]* Do not mix with non-halogenated waste.

  • Keep the waste container closed except when adding waste. [15] 2. Disposal Procedure:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal.

  • Do not dispose of down the drain or in regular trash. [15] Quantitative Data for Halogenated Waste Disposal:

ParameterGuideline
Waste ClassificationHazardous Waste [15]
Halogen ContentTypically >2% for classification as halogenated solvent waste. [15]
Container Accumulation LimitVaries by jurisdiction; consult your EHS office. A common limit is 55 gallons in a satellite accumulation area. [15]

Experimental Workflow and Safety Diagram

The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer Proceed to Handling handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete emergency_spill Spill Response handle_experiment->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Arrange for EHS Pickup cleanup_waste->cleanup_dispose emergency_medical Seek Medical Attention emergency_spill->emergency_medical emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_medical

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.